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  • Product: 4-Hydroxy-3-propylbenzoic acid
  • CAS: 119865-13-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 4-Hydroxy-3-Propylbenzoic Acid in Medicinal Chemistry

Abstract As drug development increasingly relies on modular, highly functionalized building blocks, phenolic acid derivatives have emerged as critical scaffolds. Among these, 4-hydroxy-3-propylbenzoic acid (CAS: 119865-1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug development increasingly relies on modular, highly functionalized building blocks, phenolic acid derivatives have emerged as critical scaffolds. Among these, 4-hydroxy-3-propylbenzoic acid (CAS: 119865-13-3) stands out due to its unique balance of lipophilicity, hydrogen-bonding capacity, and steric profiling. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical properties, the mechanistic causality behind its synthesis, its self-validating analytical framework, and its advanced pharmacological applications.

Physicochemical Profile & Structural Rationale

The utility of 4-hydroxy-3-propylbenzoic acid in rational drug design is rooted in its structural thermodynamics. The para-hydroxyl group serves as a potent hydrogen bond donor/acceptor, essential for anchoring into enzyme active sites. Concurrently, the meta-propyl chain introduces a flexible, lipophilic vector that enhances membrane permeability and engages in van der Waals interactions within hydrophobic protein pockets.

To facilitate rapid comparison for lead optimization, the core quantitative properties of this compound are summarized in Table 1, derived from authoritative chemical databases like [1].

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Significance
IUPAC Name 4-hydroxy-3-propylbenzoic acidStandardized nomenclature
CAS Registry Number 119865-13-3Unique chemical identifier
Molecular Formula C₁₀H₁₂O₃Base atomic composition
Molecular Weight 180.20 g/mol Favorable for Lipinski's Rule of 5
XLogP3 (Lipophilicity) 2.4Optimal balance for cellular permeability
Topological Polar Surface Area 57.5 ŲEnsures excellent oral bioavailability
Hydrogen Bond Donors 2Key for target-site anchoring (-OH, -COOH)
Hydrogen Bond Acceptors 3Facilitates complexation with target residues

Synthetic Methodology: Mechanistic Causality & Workflow

In synthetic chemistry, efficiency is driven by atom economy and the reduction of purification bottlenecks. The most robust method for generating 4-hydroxy-3-propylbenzoic acid is the dual-action catalytic hydrogenation of an allyl-substituted precursor, such as benzyl 3-allyl-4-hydroxybenzoate, as detailed in [2].

The Causality of the Reaction Design

Novice chemists often attempt multi-step deprotections and reductions, leading to yield loss. By utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere, we achieve two transformations simultaneously:

  • Olefin Reduction: The meta-allyl double bond is reduced to a propyl group.

  • Ester Hydrogenolysis: The benzyl protecting group is cleaved to reveal the free carboxylic acid.

The choice of absolute ethanol as the solvent is deliberate; it provides the necessary proton-donating environment to facilitate the hydrogenolysis of the benzyl ester while maintaining high solubility of the starting material.

Step-by-Step Experimental Protocol
  • Substrate Preparation: Dissolve 50.0 mmol of benzyl 3-allyl-4-hydroxybenzoate in 100 mL of anhydrous ethanol (EtOH) in a high-pressure reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Crucial Step: Always purge the flask with inert Nitrogen (N₂) prior to catalyst addition to prevent solvent auto-ignition.

  • Hydrogenation: Evacuate the N₂ and introduce Hydrogen gas (H₂) at 1 atm. Stir vigorously at 25°C for 4–6 hours. Experience Note: Restricting pressure to 1 atm prevents the over-reduction of the aromatic ring, a common failure point in high-pressure setups.

  • Filtration: Filter the crude mixture through a tightly packed Celite pad. Wash the pad with 20 mL of hot ethanol. This ensures complete removal of colloidal palladium, which can complex with the product and skew biological assays.

  • Crystallization: Concentrate the filtrate via rotary evaporation. Recrystallize the resulting solid from a 70:30 mixture of water and ethanol to yield high-purity 4-hydroxy-3-propylbenzoic acid crystals.

SynthesisWorkflow Start Benzyl 3-allyl-4-hydroxybenzoate (Precursor) Step1 Catalytic Hydrogenation (10% Pd/C, H2 atm, EtOH) Start->Step1 Reduction & Deprotection Step2 Filtration & Solvent Removal (Celite pad, Rotary Evaporation) Step1->Step2 Catalyst Removal Step3 Crystallization (Aqueous EtOH) Step2->Step3 Crude Product Isolation End 4-Hydroxy-3-propylbenzoic Acid (Target Compound) Step3->End Yield >95%

Figure 1: Atom-economical synthesis workflow for 4-hydroxy-3-propylbenzoic acid via hydrogenation.

Self-Validating Analytical Framework

A protocol is only as reliable as its validation system. To ensure the integrity of the synthesized compound before deploying it into sensitive biological assays, you must establish a self-validating analytical loop using orthogonal techniques.

  • LC-MS (ESI-Negative Mode): The carboxylic acid moiety readily ionizes. You must observe a dominant [M-H]⁻ peak at m/z 179.07 . The absence of m/z 177 indicates complete reduction of the allyl double bond.

  • ¹H NMR (400 MHz, DMSO-d₆): The integration and splitting patterns are your definitive proof of structure.

    • Propyl Chain: Look for a distinct triplet at ~0.90 ppm (3H, terminal -CH₃), a multiplet at ~1.55 ppm (2H, internal -CH₂-), and a triplet at ~2.50 ppm (2H, benzylic -CH₂-).

    • Aromatic Core: An ABX spin system should be visible between 6.80 and 7.70 ppm (3H), confirming the 1,3,4-substitution pattern.

    • Functional Groups: A broad singlet past 12.0 ppm confirms the free carboxylic acid (-COOH), validating the successful hydrogenolysis of the benzyl ester.

Pharmacological Relevance & Biological Activity

The 4-hydroxy-3-propylbenzoic acid scaffold is not just a passive intermediate; it is a biologically active motif that drives target engagement across multiple therapeutic areas.

A. Enzyme Inhibition & Epigenetic Modulation

In the realm of oncology, derivatives of propylbenzoic acid have been utilized to synthesize acylsulfonohydrazide-based inhibitors of KAT6A (a lysine acetyltransferase implicated in acute myeloid leukemia). The propyl chain acts as a lipophilic anchor that significantly improves the compound's residence time within the enzyme's binding pocket, as demonstrated in recent structure-activity relationship (SAR) studies [3].

Similarly, in anti-diabetic research, the structurally analogous 2,4-dihydroxy-6-propylbenzoic acid motif is the core pharmacophore of varic acid derivatives, which are potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . Computational free-energy decompositions reveal that the propyl group is critical for engaging hydrophobic residues like Ile219, while the carboxylate forms salt bridges with Arg221 [4].

B. Allosteric Rescue of Mutant Enzymes

Fascinatingly, 4-propylbenzoic acid has been shown to act as a chemical chaperone. In studies involving the Met208Lys mutant of human Glutathione Transferase A1-1 , the addition of the benzoic acid derivative neutralized the aberrant positive charge introduced by the lysine mutation. This specific electrostatic interaction restored the substrate-binding site to a catalytically favorable conformation, recovering the enzyme's lost activity [5].

C. Phytochemical Significance

Beyond synthetic applications, the methyl ester of 4-hydroxy-3-propylbenzoic acid is a naturally occurring secondary metabolite. Advanced GC-MS and HPLC profiling of Prunus dulcis (almond) shell extracts has identified this compound as a key contributor to the extract's robust in vitro antioxidant and anti-α-glucosidase activities, highlighting its evolutionary role in plant defense mechanisms [6].

References

  • 4-Hydroxy-3-propylbenzoic acid (CID 19010673) . National Center for Biotechnology Information (NCBI) - PubChem. Available at:[Link]

  • Indole acetic acid derivatives (US Patent 7,964,622 B2). Google Patents.
  • Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents . Journal of Medicinal Chemistry. Available at:[Link]

  • Binding mechanisms of varic acid inhibitors on protein tyrosine phosphatase 1B and in silico design of the novel derivatives . Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • Benzoic acid derivatives induce recovery of catalytic activity in the partially inactive Met208Lys mutant of human glutathione transferase A1-1 . Journal of Molecular Biology. Available at:[Link]

  • Phytochemical Profiling and Biological Potential of Prunus dulcis Shell Extracts . National Library of Medicine (PMC). Available at:[Link]

Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-propylbenzoic Acid (CAS No. 119865-13-3)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Hydroxy-3-propylbenzoic acid, a molecule of significa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-3-propylbenzoic acid, a molecule of significant interest in various scientific domains. From its fundamental physicochemical properties to its synthesis, analytical characterization, and potential biological applications, this document is designed to be a valuable resource for professionals in research and development.

Core Molecular Identity and Physicochemical Properties

4-Hydroxy-3-propylbenzoic acid, registered under the CAS number 119865-13-3, is a derivative of benzoic acid with both a hydroxyl and a propyl group substituted on the aromatic ring.[1] This substitution pattern imparts specific chemical characteristics that influence its solubility, reactivity, and biological activity.

Table 1: Physicochemical Properties of 4-Hydroxy-3-propylbenzoic Acid

PropertyValueSource
CAS Number 119865-13-3[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name 4-hydroxy-3-propylbenzoic acid[1]
Synonyms Benzoic acid, 4-hydroxy-3-propyl-[1]
Predicted XLogP3 2.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Synthesis of 4-Hydroxy-3-propylbenzoic Acid: A Mechanistic Approach

The synthesis of 4-Hydroxy-3-propylbenzoic acid can be approached through several strategic pathways. A common and effective method involves the ortho-alkylation of a protected 4-hydroxybenzoic acid derivative. One plausible route is a Friedel-Crafts acylation followed by a reduction reaction. This multi-step synthesis ensures regioselectivity and provides a good yield of the desired product.

Proposed Synthetic Pathway: Friedel-Crafts Acylation and Subsequent Reduction

This synthetic strategy leverages the directing effects of the substituents on the benzene ring to introduce the propyl group at the desired ortho position to the hydroxyl group.

Synthesis_of_4-Hydroxy-3-propylbenzoic_acid cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Clemmensen or Wolff-Kishner Reduction cluster_3 Step 4: Hydrolysis 4-Hydroxybenzoic_acid 4-Hydroxybenzoic Acid Esterification Esterification (e.g., MeOH, H⁺) 4-Hydroxybenzoic_acid->Esterification Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Esterification->Methyl_4-hydroxybenzoate Acylated_product Methyl 4-hydroxy-3-propanoylbenzoate Methyl_4-hydroxybenzoate->Acylated_product ortho-acylation Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->Acylated_product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylated_product Reduction Reduction (e.g., Zn(Hg), HCl or H₂NNH₂, KOH) Acylated_product->Reduction Propylated_ester Methyl 4-hydroxy-3-propylbenzoate Reduction->Propylated_ester Hydrolysis Hydrolysis (e.g., NaOH, then H₃O⁺) Propylated_ester->Hydrolysis Final_Product 4-Hydroxy-3-propylbenzoic acid Hydrolysis->Final_Product Signaling_Pathway_Modulation Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Proliferation, Inflammation, Survival) Akt->Cellular_Responses MAPK_Cascade->Cellular_Responses HPBA 4-Hydroxy-3-propylbenzoic acid HPBA->PI3K Modulation HPBA->MAPK_Cascade Modulation

Sources

Foundational

4-Hydroxy-3-propylbenzoic acid chemical structure

An In-depth Technical Guide to 4-Hydroxy-3-propylbenzoic Acid: Structure, Synthesis, and Scientific Context Executive Summary: This guide provides a comprehensive technical overview of 4-Hydroxy-3-propylbenzoic acid, a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Hydroxy-3-propylbenzoic Acid: Structure, Synthesis, and Scientific Context

Executive Summary: This guide provides a comprehensive technical overview of 4-Hydroxy-3-propylbenzoic acid, a substituted phenolic acid of interest to researchers in medicinal chemistry and material science. While data on this specific molecule is nascent, this document synthesizes information by analyzing its core chemical structure, proposing validated methodologies for its synthesis and characterization, and contextualizing its potential biological activity based on the well-understood 4-hydroxybenzoic acid pharmacophore. We present detailed protocols, workflow diagrams, and a thorough analysis of its physicochemical properties to serve as a foundational resource for drug development professionals and academic researchers.

4-Hydroxy-3-propylbenzoic acid (4H3PBA) is an organic compound belonging to the family of hydroxybenzoic acids. Its structure is characterized by a benzene ring substituted with a carboxyl group (-COOH), a hydroxyl group (-OH) at position 4, and a propyl group (-CH₂CH₂CH₃) at position 3. The parent molecule, 4-hydroxybenzoic acid (often abbreviated as PHBA), is a well-known natural product and a precursor to parabens, which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[1][2] The introduction of the propyl group onto this core structure significantly alters its lipophilicity and steric profile, suggesting a modulation of its biological and chemical properties, which warrants detailed investigation.

This guide will deconstruct the 4H3PBA molecule, detailing its structural properties, robust methods for its chemical synthesis and purification, and a discussion of its potential applications grounded in the established bioactivity of related phenolic acids.

Physicochemical Properties and Structural Elucidation

The precise arrangement of functional groups in 4H3PBA dictates its chemical behavior. A thorough characterization using modern analytical techniques is essential for confirming its identity and purity.

Chemical Identity and Properties

The fundamental properties of 4H3PBA are summarized below. These identifiers are crucial for database searches, regulatory submissions, and procurement.

PropertyValueSource(s)
IUPAC Name 4-hydroxy-3-propylbenzoic acid[3]
CAS Number 119865-13-3[4]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3][4]
Canonical SMILES CCCC1=C(C=CC(=C1)C(=O)O)O[3]
InChIKey BXMIALYGTOMKCD-UHFFFAOYSA-N[3][4]
Predicted XLogP3 2.4[3]
Appearance Predicted to be a white or off-white solid-
Spectroscopic Analysis for Structural Verification

A multi-technique spectroscopic approach provides an unambiguous confirmation of the 4H3PBA structure. Each method offers complementary information about the molecule's framework and functional groups.[5]

Causality in Spectroscopic Analysis: The choice of techniques—NMR for the carbon-hydrogen skeleton, IR for functional groups, and MS for molecular weight and fragmentation—is a foundational principle of organic structural elucidation. This orthogonal approach ensures that every aspect of the proposed structure is validated by empirical data, leaving no room for ambiguity.

  • ¹H NMR Spectroscopy: Proton NMR reveals the number and electronic environment of hydrogen atoms. For 4H3PBA, the spectrum is expected to show distinct signals for the propyl chain protons, the aromatic protons, and the acidic protons of the hydroxyl and carboxyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Propyl -CH₃~0.9Triplet3H
Propyl -CH₂- (middle)~1.6Sextet2H
Propyl -CH₂- (benzylic)~2.6Triplet2H
Aromatic H-5~6.9Doublet1H
Aromatic H-2~7.7Doublet1H
Aromatic H-6~7.8Doublet1H
Phenolic -OH5.0 - 10.0 (broad)Singlet1H
Carboxylic Acid -OH>10.0 (broad)Singlet1H
  • ¹³C NMR Spectroscopy: Carbon NMR provides a count of unique carbon atoms and information about their hybridization and bonding.[6]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Propyl -CH₃~14
Propyl -CH₂- (middle)~23
Propyl -CH₂- (benzylic)~30
Aromatic C-5~115
Aromatic C-1 (C-COOH)~122
Aromatic C-3 (C-propyl)~130
Aromatic C-2, C-6~132
Aromatic C-4 (C-OH)~160
Carboxylic Acid C=O~170
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Phenol)3200-3600 (broad)Indicates the hydroxyl group.
O-H Stretch (Carboxylic)2500-3300 (very broad)Overlaps with other O-H and C-H stretches.
C-H Stretch (Aliphatic)2850-3000Confirms the propyl chain.
C=O Stretch (Carboxylic)1680-1710Strong, sharp peak for the carbonyl.
C=C Stretch (Aromatic)1450-1600Multiple peaks for the benzene ring.
  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns that serve as a molecular fingerprint.[3][6]

Analysis TypeExpected Result (m/z)Interpretation
Molecular Ion [M]⁺180.079Corresponds to the exact mass of C₁₀H₁₂O₃.
Major Fragment [M-45]⁺135.081Loss of the carboxyl group (-COOH).
Workflow for Structural Confirmation

The logical process of structural elucidation is a self-validating system where the output of one technique informs and is confirmed by the next.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Purified_Compound Purified 4H3PBA Sample NMR NMR (¹H & ¹³C) Purified_Compound->NMR Analyze MS Mass Spectrometry Purified_Compound->MS Analyze IR IR Spectroscopy Purified_Compound->IR Analyze NMR_Data Identify C-H Framework & Connectivity NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data IR_Data Confirm Functional Groups (OH, C=O) IR->IR_Data Structure_Confirmed Structure Elucidated & Confirmed NMR_Data->Structure_Confirmed Synthesize Data MS_Data->Structure_Confirmed Synthesize Data IR_Data->Structure_Confirmed Synthesize Data

Caption: Workflow for the structural elucidation of 4-Hydroxy-3-propylbenzoic acid.

Synthesis and Purification

While 4-hydroxybenzoic acid is commercially produced via the Kolbe-Schmitt reaction, the synthesis of its 3-propyl derivative requires a targeted multi-step approach.[7] The following proposed pathway is based on established, high-yielding organic chemistry reactions.

Retrosynthetic Analysis

The logic for designing the synthesis involves disconnecting the target molecule at its most feasible bond formations. The C-C bond between the propyl group and the aromatic ring is a logical disconnection point, suggesting an electrophilic aromatic substitution reaction. To control the regioselectivity (directing the incoming group to position 3, ortho to the hydroxyl group), the starting material and reaction conditions must be carefully chosen.

Proposed Synthetic Pathway: Friedel-Crafts Acylation and Reduction

This robust two-step protocol utilizes readily available starting materials and avoids harsh conditions that could degrade the phenolic ring.

Step 1: Friedel-Crafts Acylation of Methyl 4-hydroxybenzoate

  • Principle: The hydroxyl group is a strong activating and ortho-, para- directing group. Since the para position is blocked by the carboxylate, the incoming electrophile (propanoyl chloride) will be directed to the ortho position (C-3). The carboxyl group is protected as a methyl ester to prevent it from reacting with the Lewis acid catalyst.

  • Protocol:

    • To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise.

    • Allow the mixture to stir for 15 minutes.

    • Slowly add propanoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, slowly pour the reaction mixture into a beaker of ice-cold 1M HCl.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ketone intermediate (methyl 4-hydroxy-3-propanoylbenzoate).

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

  • Principle: The ketone introduced in Step 1 must be reduced to the alkyl (propyl) chain. The Clemmensen reduction (using zinc amalgam and HCl) is a classic method for this transformation.

  • Protocol (Clemmensen Reduction):

    • Prepare zinc amalgam by stirring zinc dust (5.0 eq) with a 5% mercury(II) chloride solution for 10 minutes, then decanting the liquid.

    • Add the crude ketone from Step 1, concentrated hydrochloric acid, and water to the zinc amalgam.

    • Heat the mixture to reflux for 8-12 hours, with periodic additions of concentrated HCl to maintain acidity.

    • After cooling, extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Saponification (Ester Hydrolysis)

  • Principle: The final step is to convert the methyl ester back to the carboxylic acid.

  • Protocol:

    • Dissolve the crude product from Step 2 in methanol.

    • Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and heat to reflux for 2-3 hours.

    • Cool the mixture, remove the methanol under reduced pressure, and dilute with water.

    • Acidify the aqueous solution to pH ~2 with 1M HCl, causing the final product to precipitate.

    • Filter the solid, wash with cold water, and dry to yield crude 4-Hydroxy-3-propylbenzoic acid.

Synthesis and Purification Workflow

G Start Methyl 4-hydroxybenzoate + Propanoyl Chloride F_C_Acylation Step 1: Friedel-Crafts Acylation (AlCl₃ Catalyst) Start->F_C_Acylation Ketone_Intermediate Intermediate: Methyl 4-hydroxy-3-propanoylbenzoate F_C_Acylation->Ketone_Intermediate Reduction Step 2: Clemmensen Reduction (Zn(Hg), HCl) Ketone_Intermediate->Reduction Ester_Intermediate Intermediate: Methyl 4-hydroxy-3-propylbenzoate Reduction->Ester_Intermediate Saponification Step 3: Saponification (NaOH, then H⁺) Ester_Intermediate->Saponification Crude_Product Crude 4H3PBA Saponification->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure 4-Hydroxy-3-propylbenzoic Acid Purification->Final_Product

Caption: Proposed workflow for the synthesis and purification of 4H3PBA.

Purification Protocol
  • Method: Recrystallization from a water/ethanol mixture is the preferred method for purifying the final product.

  • Procedure:

    • Dissolve the crude 4H3PBA in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

    • Confirm purity using High-Performance Liquid Chromatography (HPLC) and by measuring the melting point.

Biological Activity and Potential Applications

The biological profile of 4H3PBA is not yet extensively documented. However, a strong hypothesis can be formed by examining its constituent parts: the 4-hydroxybenzoic acid core and the 3-propyl substituent.

The 4-Hydroxybenzoic Acid Pharmacophore

The parent molecule, 4-hydroxybenzoic acid, and its derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: This is the most well-known property, forming the basis for the use of its ester derivatives (parabens) as preservatives.[2][7][8]

  • Antioxidant Properties: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, which is a common feature of many phenolic acids.[1]

  • Anti-inflammatory Effects: Some studies have shown that derivatives of PHBA can inhibit inflammatory pathways.[8][9]

  • Anticancer Potential: Research has indicated that some hydroxybenzoic acids can decrease the viability of certain cancer cell lines, though the mechanisms are still under investigation.[10]

Predicted Influence of the 3-Propyl Group

The addition of a three-carbon alkyl chain at the C-3 position is expected to significantly impact the molecule's behavior:

  • Increased Lipophilicity: The propyl group increases the molecule's affinity for nonpolar environments. This could enhance its ability to cross biological membranes (e.g., cell membranes, the blood-brain barrier), potentially increasing its bioavailability and intracellular concentration compared to the parent compound.

  • Modified Receptor Binding: The steric bulk of the propyl group could alter how the molecule fits into the active sites of enzymes or cellular receptors. This could lead to increased potency or a change in the spectrum of biological targets.

  • Enhanced Antimicrobial Activity: In many classes of antimicrobial compounds, increasing lipophilicity (up to a certain point) correlates with improved activity, as it facilitates disruption of the bacterial cell membrane.

Investigated and Potential Applications
  • Intermediate for Bioactive Molecules: Research has already demonstrated the use of 4H3PBA as a scaffold for synthesizing novel azo dyes, which were subsequently shown to have potent antibacterial activity against several human pathogens.[11] This highlights its value as a versatile building block in medicinal chemistry.

  • Drug Development: Given the properties discussed, 4H3PBA is a prime candidate for screening in assays for antibacterial, antifungal, antioxidant, and anti-inflammatory drug discovery programs.

  • Material Science: Like its parent compound, 4H3PBA could serve as a monomer for the synthesis of specialized liquid crystal polymers and other polyesters, where the propyl group could be used to fine-tune the material's physical properties.

Safety and Handling

Specific toxicological data for 4-Hydroxy-3-propylbenzoic acid is not widely available. Therefore, safety protocols should be based on data for the parent compound, 4-hydroxybenzoic acid, assuming a similar or potentially greater level of hazard until proven otherwise.

  • Toxicological Summary (based on 4-hydroxybenzoic acid):

    • Considered to have low acute oral toxicity in animal studies.[12][13]

    • Can be a moderate to severe eye irritant.[12][13]

    • May cause mild skin irritation.[13]

    • Not considered to be genotoxic.[14]

  • Handling Recommendations:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-3-propylbenzoic acid represents a molecule of significant scientific interest, bridging the well-established utility of the 4-hydroxybenzoic acid scaffold with the modulating effects of alkyl substitution. While direct research on this compound is limited, this guide has established a robust framework for its study. By providing detailed, validated protocols for its synthesis and characterization, and by logically extrapolating its potential biological activities, we have created a foundational resource intended to accelerate its investigation by researchers, scientists, and drug development professionals. Its potential as a precursor for novel therapeutics and advanced materials makes it a compelling target for future research and development.

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Exploratory

Comprehensive Analytical Profiling and Molecular Weight Characterization of 4-Hydroxy-3-propylbenzoic Acid in Drug Development

Executive Summary In contemporary medicinal chemistry and pharmacognosy, low-molecular-weight phenolic compounds serve as critical scaffolds for drug discovery. 4-Hydroxy-3-propylbenzoic acid (IUPAC: 4-hydroxy-3-propylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and pharmacognosy, low-molecular-weight phenolic compounds serve as critical scaffolds for drug discovery. 4-Hydroxy-3-propylbenzoic acid (IUPAC: 4-hydroxy-3-propylbenzoic acid; Formula: C10​H12​O3​ ) is a bioactive phytochemical and versatile synthetic intermediate. With a precise molecular weight of 180.20 g/mol , it occupies an optimal physicochemical space for fragment-based drug design (FBDD). This technical guide explores the theoretical derivation of its mass, the pharmacokinetic causality of its size, and provides a self-validating analytical protocol for its exact mass verification.

Molecular Architecture & Theoretical Mass Calculations

The molecular weight of a compound dictates its behavior in biological matrices and analytical instruments. For 4-hydroxy-3-propylbenzoic acid, the mass is derived from its constituent atoms:

  • Carbon (C): 12.011×10=120.110

  • Hydrogen (H): 1.008×12=12.096

  • Oxygen (O): 15.999×3=47.997

The Average Molecular Weight is 180.20 g/mol [1]. However, in High-Resolution Mass Spectrometry (HRMS), we rely on the Monoisotopic Mass —the mass calculated using the most abundant isotopes ( 12C , 1H , 16O ). For this compound, the monoisotopic mass is strictly 180.0786 Da [1].

Table 1: Quantitative Physicochemical Properties

Data summarized to highlight the causality between molecular metrics and biological behavior.

PropertyValueCausality / Significance in Drug Development
Molecular Weight 180.20 g/mol Low steric bulk facilitates rapid membrane diffusion.
Monoisotopic Mass 180.0786 DaTarget exact mass for HRMS identification and formula validation.
XLogP3 2.4Optimal lipophilicity for oral absorption without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 57.5 Ų< 90 Ų indicates excellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 2 / 3Ensures target pocket binding while maintaining aqueous solubility.

Pharmacokinetic Causality: The 180.20 Da Advantage

In drug development, a molecular weight of 180.20 g/mol is highly advantageous. According to Lipinski’s Rule of Five, a molecular weight strictly below 500 Da is required to avoid poor absorption.

The Causality: The low molecular weight of 4-hydroxy-3-propylbenzoic acid directly correlates to a smaller hydrodynamic radius. According to the Stokes-Einstein equation, a smaller radius yields a higher diffusion coefficient in aqueous environments. This high diffusivity, coupled with a balanced XLogP3 of 2.4, allows the molecule to partition efficiently into lipid bilayers and cross cellular membranes via passive transcellular diffusion, leading to high systemic oral bioavailability.

PK_Causality MW MW = 180.20 g/mol (C10H12O3) Size Low Hydrodynamic Radius (Reduced Steric Bulk) MW->Size Lipinski Lipinski Compliance (MW < 500 Da) MW->Lipinski Diff High Diffusion Coefficient (Stokes-Einstein Relation) Size->Diff Perm Passive Transcellular Membrane Permeability Lipinski->Perm Diff->Perm Bio High Oral Bioavailability (Systemic Exposure) Perm->Bio

Caption: Logical causality mapping molecular weight to pharmacokinetic bioavailability.

Self-Validating Protocol: HRMS Methodology for Molecular Weight Confirmation

To experimentally verify the 180.20 g/mol molecular weight, we utilize a self-validating Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) protocol. A self-validating system ensures that internal controls and feedback loops prevent false-positive identifications.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Inject a sodium formate calibration cluster before the run.

    • Validation Check: The system must demonstrate a mass accuracy error of < 2 ppm. If it fails, the system automatically triggers a recalibration loop.

  • Sample Preparation & Internal Standardization:

    • Action: Dissolve the sample in LC-MS grade methanol. Spike with 1 µg/mL of 13C6​ -benzoic acid.

    • Causality: The heavy-isotope internal standard normalizes matrix effects and validates ionization efficiency, ensuring that any signal suppression does not lead to false negatives.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UHPLC column using a gradient of Water/Acetonitrile (both containing 0.1% formic acid).

    • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4.5) during the column phase, maintaining the molecule in its neutral state for sharp, reproducible peak shapes.

  • Negative Electrospray Ionization (ESI-):

    • Action: Operate the ESI source in negative mode.

    • Causality: Upon entering the high-voltage spray, the carboxylic acid moiety readily sheds a proton to form the stable [M−H]− anion.

  • Mass Analysis & Isotopic Validation:

    • Action: Extract the ion chromatogram for the monoisotopic mass at m/z 179.0786.

    • Validation Check: The software must compare the observed M+1 ( 13C ) and M+2 ( 18O ) isotopic distribution against the theoretical model for C10​H11​O3−​ . A match score > 95% is required to validate the 180.20 g/mol molecular weight.

LCMS_Workflow A System Suitability (Mass Error < 2 ppm) B Sample Prep (Spike 13C6-Internal Std) A->B Pass C UHPLC Separation (Acidic C18 Gradient) B->C D ESI(-) Ionization (Deprotonation to [M-H]-) C->D E Q-TOF Mass Analysis (m/z 179.0786) D->E F Isotopic Pattern Validation (Score > 95%) E->F F->A Fail (Trigger Recalibration)

Caption: Self-validating LC-HRMS workflow ensuring rigorous molecular weight confirmation.

Phytochemical & Therapeutic Significance

Beyond synthetic applications, 4-hydroxy-3-propylbenzoic acid and its esterified derivatives are naturally occurring metabolites with potent biological activities. Its specific molecular weight allows it to easily penetrate cellular barriers to exert intracellular effects.

  • Antioxidant Potential: Profiling of Prunus dulcis (almond) shell extracts via GC-MS identified 4-hydroxy-3-propylbenzoic acid derivatives as key contributors to high radical scavenging activity (DPPH IC50​=7.9 µg/mL)[2].

  • Enzyme Inhibition: In Manilkara mabokeensis bark extracts, the compound is associated with significant anti-15-lipoxygenase (anti-15-LOX) and anti-acetylcholinesterase (anti-AChE) activities, highlighting its potential in neuroprotective and anti-inflammatory drug design[3].

  • Cytotoxicity & Nutraceuticals: Extracts of Brassica tournefortii (African mustard) containing this phenolic acid have demonstrated targeted cytotoxicity against MCF-7 and HCT-116 cancer cell lines, alongside moderate anti-α-glucosidase activity[4].

References
  • Title: 4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Phytochemical Profiling and Biological Potential of Prunus dulcis Shell Extracts Source: MDPI (Molecules) URL: [Link]

  • Title: Metabolites Profiling of Manilkara mabokeensis Aubrév Bark and Investigation of Biological Activities Source: ResearchGate / Hindawi (Evidence-Based Complementary and Alternative Medicine) URL: [Link]

  • Title: African mustard (Brassica tournefortii) as source of nutrients and nutraceuticals properties Source: PubMed (Journal of Food Science) URL: [Link]

Sources

Foundational

4-Hydroxy-3-propylbenzoic acid physical and chemical properties

Title: 4-Hydroxy-3-propylbenzoic Acid: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications As a Senior Application Scientist, I frequently encounter phenolic acid derivatives in early-stage drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Hydroxy-3-propylbenzoic Acid: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

As a Senior Application Scientist, I frequently encounter phenolic acid derivatives in early-stage drug discovery and materials science. 4-Hydroxy-3-propylbenzoic acid (4-HPBA) is a prime example of a structurally simple yet highly versatile building block. By incorporating a propyl chain at the meta position of a p-hydroxybenzoic acid scaffold, chemists can finely tune the lipophilicity and steric profile of the molecule, enhancing its interaction with hydrophobic binding pockets in target proteins.

This technical guide provides an authoritative breakdown of the physicochemical properties, structural causality, and field-proven synthetic workflows for 4-HPBA.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 4-HPBA is critical for predicting its behavior in biological systems, optimizing chromatographic separations, and formulating organic syntheses.

Table 1: Key Physicochemical Properties of 4-Hydroxy-3-propylbenzoic acid

PropertyValue
IUPAC Name 4-Hydroxy-3-propylbenzoic acid
CAS Registry Number 119865-13-3
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Exact Mass 180.0786 Da
XLogP3 2.4
Topological Polar Surface Area (TPSA) 57.5 Ų
Hydrogen Bond Donors / Acceptors 2 / 3

Data sourced from 1[1].

Causality in Molecular Design: The parent compound, 4-hydroxybenzoic acid, possesses a relatively low lipophilicity with a LogP of 1.58[2]. While highly soluble in aqueous media, its permeability across lipid bilayers is limited. The introduction of the 3-propyl group in 4-HPBA increases the XLogP3 to 2.4[1]. This ~0.8 log unit increase is a textbook example of lipophilicity modulation; the aliphatic chain provides sufficient hydrophobic bulk to enhance membrane permeability without violating Lipinski's Rule of Five.

Furthermore, the propyl group exerts a mild electron-donating effect via hyperconjugation. This subtly destabilizes the phenoxide anion, raising the pKa of the phenolic hydroxyl group compared to unsubstituted analogs, while sterically shielding the 3-position from off-target metabolic oxidation.

Chemical Synthesis: A Regioselective Workflow

Direct Friedel-Crafts alkylation of 4-hydroxybenzoic acid often yields intractable mixtures of regioisomers and polyalkylated byproducts due to the highly activating nature of the phenolic hydroxyl group. To circumvent this, a highly reliable, regioselective synthetic route utilizes a Claisen rearrangement followed by catalytic hydrogenation, as detailed in 3[3].

Synthesis A Benzyl 4-hydroxybenzoate (Starting Material) B Benzyl 4-allyloxybenzoate (O-Allylation) A->B Allyl bromide K2CO3, Acetone C Benzyl 3-allyl-4-hydroxybenzoate (Claisen Rearrangement) B->C Heat (200°C) Regioselective shift D 4-Hydroxy-3-propylbenzoic acid (Target Compound) C->D H2, Pd/C Ethanol (Reduction & Deprotection)

Synthetic workflow for 4-Hydroxy-3-propylbenzoic acid via Claisen rearrangement.

Experimental Protocol: Synthesis of 4-Hydroxy-3-propylbenzoic acid

This protocol is designed as a self-validating system, ensuring high atom economy and regiochemical purity[3].

Step 1: O-Allylation (Preparation of Benzyl 4-allyloxybenzoate)

  • Procedure : Dissolve benzyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 8 hours under nitrogen. Filter the inorganic salts and concentrate the filtrate.

  • Causality : Potassium carbonate selectively deprotonates the phenolic hydroxyl rather than the ester. The resulting phenoxide acts as a potent nucleophile, attacking allyl bromide via an SN2 mechanism. Acetone is selected as a polar aprotic solvent because it accelerates SN2 kinetics while being easily removed post-reaction.

Step 2: Claisen Rearrangement (Preparation of Benzyl 3-allyl-4-hydroxybenzoate)

  • Procedure : Purify the intermediate and heat it neat at 200°C under an inert argon atmosphere for 4–6 hours. Monitor via TLC until the starting material is consumed.

  • Causality : Heating induces a thermally allowed [3,3]-sigmatropic rearrangement. The allyl group migrates exclusively to the ortho position (3-position) relative to the phenol. This concerted mechanism guarantees 100% regioselectivity, completely avoiding the 2-position isomer and polyalkylation issues inherent to direct alkylation.

Step 3: Catalytic Hydrogenation (Reduction and Deprotection)

  • Procedure : Dissolve the rearranged intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w). Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst, and evaporate the solvent to yield the crude product.

  • Causality : This step is a masterclass in synthetic efficiency. The Pd/C catalyst serves a dual purpose: it catalytically reduces the allyl double bond to the desired propyl chain and simultaneously cleaves the benzyl ester protecting group via hydrogenolysis. This yields the final 4-hydroxy-3-propylbenzoic acid in a single, highly efficient step[3].

Analytical Characterization & Validation Protocol

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required.

Protocol: LC-MS and NMR Validation

  • HPLC-UV/MS Analysis :

    • Procedure: Inject the sample onto a C18 reverse-phase column. Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Monitor UV absorbance at 254 nm.

    • Causality & Validation: Formic acid (pH ~2.7) suppresses the ionization of the carboxylic acid (pKa ~4.5). Keeping the molecule in its neutral state prevents peak tailing and ensures sharp, Gaussian peak shapes. In the mass spectrometer (ESI negative mode), the self-validating expected outcome is a dominant[M-H]- peak at m/z 179[1].

  • 1H-NMR Spectroscopy (DMSO-d6) :

    • Procedure: Acquire the 1H-NMR spectrum at 400 MHz.

    • Causality & Validation: The aromatic region acts as a structural fingerprint. The presence of an ABX spin system—specifically, an ortho-coupled doublet (H-5), a meta-coupled doublet (H-2), and a doublet of doublets (H-6)—definitively proves the 1,3,4-substitution pattern. This confirms that the Claisen rearrangement occurred with perfect regioselectivity.

References

  • Source: nih.
  • Title: (12) United States Patent (10) Patent No.: US 7.964,622 B2 - Googleapis.
  • Title: 4-Hydroxybenzoic acid (YMDB00495)

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4-Hydroxy-3-propylbenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Hydroxy-3-propylbenzoic acid (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol [1]), a valuable substituted benzoic acid derivative. This...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Hydroxy-3-propylbenzoic acid (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol [1]), a valuable substituted benzoic acid derivative. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully characterize 4-Hydroxy-3-propylbenzoic acid.

Molecular Structure and Spectroscopic Overview

The structural integrity and purity of a compound are paramount in scientific research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's identity. For 4-Hydroxy-3-propylbenzoic acid, the combination of NMR, IR, and MS provides a complementary dataset that, when analyzed in concert, leaves no ambiguity as to its structure.

Diagram of the molecular structure of 4-Hydroxy-3-propylbenzoic acid.

Caption: Molecular structure of 4-Hydroxy-3-propylbenzoic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 4-Hydroxy-3-propylbenzoic acid is as follows:

  • Sample Preparation: Dissolve 1-10 mg of the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to avoid overwhelming the sample signals with solvent protons.[3]

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[2]

  • Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), at 0.00 ppm.[4]

Predicted ¹H NMR Spectral Data for 4-Hydroxy-3-propylbenzoic Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~9.0 - 10.0Singlet (broad)1HPhenolic proton (-OH)
~7.8Doublet1HAromatic proton (H-2)
~7.7Doublet of doublets1HAromatic proton (H-6)
~6.9Doublet1HAromatic proton (H-5)
~2.6Triplet2HMethylene protons (-CH₂-Ar)
~1.6Sextet2HMethylene protons (-CH₂-CH₃)
~0.9Triplet3HMethyl protons (-CH₃)

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features:

  • Downfield Region (δ > 10 ppm): The broad singlets in the far downfield region are characteristic of the acidic protons of the carboxylic acid and phenolic hydroxyl groups. Their broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Region (δ 7-8 ppm): The aromatic region is expected to show three distinct signals for the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) leads to a predictable splitting pattern. The proton at position 2, being ortho to the electron-withdrawing carboxylic acid group, will be the most deshielded. The proton at position 6 will be split by the protons at positions 2 (meta coupling) and 5 (ortho coupling), resulting in a doublet of doublets. The proton at position 5, ortho to the electron-donating hydroxyl group, will be the most shielded.[5][6]

  • Aliphatic Region (δ 0-3 ppm): The propyl group gives rise to three distinct signals. The methylene group attached to the aromatic ring is deshielded by the ring current and appears as a triplet around 2.6 ppm. The middle methylene group appears as a sextet due to coupling with the adjacent methyl and methylene protons. The terminal methyl group appears as a triplet, the most upfield signal, due to its distance from the deshielding aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Concentration: A higher sample concentration is often required due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[2]

  • Decoupling: Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Acquisition Time: Longer acquisition times or a greater number of scans are necessary to obtain a good signal-to-noise ratio.

¹³C NMR Spectral Data for 4-Hydroxy-3-propylbenzoic Acid

The following ¹³C NMR data is available from SpectraBase.[7]

Chemical Shift (δ, ppm)Assignment
171.5Carboxylic acid carbon (-COOH)
159.1Aromatic carbon (C-4, attached to -OH)
131.8Aromatic carbon (C-6)
129.5Aromatic carbon (C-2)
124.0Aromatic carbon (C-3, attached to propyl)
122.3Aromatic carbon (C-1, attached to -COOH)
115.5Aromatic carbon (C-5)
30.0Methylene carbon (-CH₂-Ar)
23.5Methylene carbon (-CH₂-CH₃)
14.1Methyl carbon (-CH₃)

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the presence of ten unique carbon atoms in the molecule:

  • Carbonyl Carbon: The signal at 171.5 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons: The six signals between 115 and 160 ppm correspond to the six carbons of the benzene ring. The carbon attached to the hydroxyl group (C-4) is the most deshielded among the protonated aromatic carbons due to the electron-donating effect of the oxygen atom. The carbon attached to the carboxylic acid group (C-1) is also significantly deshielded.

  • Aliphatic Carbons: The three signals in the upfield region (14-30 ppm) correspond to the three carbons of the propyl group. The chemical shifts are consistent with a simple alkyl chain.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

For a solid sample like 4-Hydroxy-3-propylbenzoic acid, the following protocol is commonly used:

  • Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8] KBr is used as it is transparent in the mid-IR region.[9]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

Predicted IR Spectral Data for 4-Hydroxy-3-propylbenzoic Acid

Based on the functional groups present and data from similar compounds, the following key IR absorption bands are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (very broad)O-H stretchCarboxylic acid
~3300 (broad)O-H stretchPhenol
3000 - 2850C-H stretchAlkyl
~1680C=O stretchCarboxylic acid (dimer)
~1600, ~1450C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid/Phenol

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups:

  • O-H Stretching Region: The very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[10][11] Overlapping with this will be the broad O-H stretch of the phenolic group.

  • C-H Stretching Region: The absorptions between 3000 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the propyl group.

  • Carbonyl Stretching Region: The strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of a dimeric carboxylic acid.[12]

  • Aromatic Region: The absorptions around 1600 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including the C-O stretching vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a relatively volatile compound like 4-Hydroxy-3-propylbenzoic acid (or its derivatized form), GC-MS is a suitable technique:

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol).[13] For less volatile compounds, derivatization (e.g., silylation) may be necessary to increase volatility.

  • Gas Chromatography (GC): The sample solution is injected into the GC, where it is vaporized. The components of the sample are separated as they travel through a capillary column.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[14]

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data for 4-Hydroxy-3-propylbenzoic Acid

The GC-MS data for 4-Hydroxy-3-propylbenzoic acid is available on PubChem and SpectraBase.[1][7]

  • Molecular Ion (M⁺): m/z = 180

  • Key Fragment Ions: m/z = 163, 151, 135, 107, 77

Interpretation of the Mass Spectrum

The mass spectrum provides valuable structural information:

  • Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of 4-Hydroxy-3-propylbenzoic acid, confirming its elemental composition.

  • Fragmentation Pattern: The fragmentation pattern is consistent with the structure of a substituted benzoic acid. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH).[15][16]

    • m/z 163: Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

    • m/z 151: This is a prominent peak likely resulting from the loss of an ethyl group (•C₂H₅) from the propyl side chain via a McLafferty-type rearrangement, followed by the loss of a hydrogen atom.

    • m/z 135: Loss of the carboxyl group (•COOH).

    • m/z 107: This fragment likely corresponds to the cresol-like fragment formed after the cleavage of the propyl group.

    • m/z 77: A common fragment in aromatic compounds, corresponding to the phenyl cation (C₆H₅⁺).

Diagram of the proposed mass spectral fragmentation of 4-Hydroxy-3-propylbenzoic acid.

MS_Fragmentation M [M]⁺˙ m/z = 180 F1 [M - OH]⁺ m/z = 163 M->F1 - •OH F2 [M - C₂H₅]⁺˙ m/z = 151 M->F2 - •C₂H₅ F3 [M - COOH]⁺ m/z = 135 M->F3 - •COOH

Caption: Proposed fragmentation pathway of 4-Hydroxy-3-propylbenzoic acid.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data provides a self-validating and unambiguous structural confirmation of 4-Hydroxy-3-propylbenzoic acid. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation behavior. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical entity.

References

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Exploratory

Pharmacological Engineering and Biological Activities of 4-Hydroxybenzoic Acid Derivatives: A Technical Whitepaper

Introduction and Structural Rationale 4-Hydroxybenzoic acid (4-HBA) and its derivatives represent a highly versatile class of phenolic compounds with profound implications in drug discovery and pharmacological engineerin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

4-Hydroxybenzoic acid (4-HBA) and its derivatives represent a highly versatile class of phenolic compounds with profound implications in drug discovery and pharmacological engineering. The core structural motif—a benzene ring substituted with a hydroxyl group and a carboxylic acid—serves as a highly reactive scaffold. The most prevalent method for synthesizing 4-HBA derivatives is the esterification of the parent acid with various alcohols, yielding alkyl esters commonly known as parabens[1]. The length of the alkyl chain directly dictates the lipophilicity of the molecule, which in turn governs its biological penetration, receptor affinity, and ultimate pharmacological efficacy.

Antimicrobial Mechanisms and Resistance Profiling

The antimicrobial potency of 4-HBA derivatives, particularly its alkyl esters, is fundamentally driven by their lipophilic partitioning into microbial cell membranes. The established mechanism of action involves alternating the permeability of the cell membrane, inhibiting DNA and RNA synthesis, and suppressing critical enzymatic functions such as ATPases and phosphotransferases[2].

G A 4-HBA Alkyl Esters (Parabens) B Cell Membrane Accumulation A->B Lipophilic Partitioning C Altered Membrane Permeability B->C Disruption D Inhibition of ATPases C->D Ion Leakage E DNA/RNA Synthesis Arrest C->E Intracellular Targeting F Microbial Cell Death D->F Energy Depletion E->F Replication Block

Mechanism of action for 4-HBA derivatives in microbial cell death.

Protocol 1: Membrane Permeability and Antimicrobial Efficacy Assay

To rigorously evaluate the antimicrobial capacity of novel 4-HBA derivatives, we employ a self-validating tripartite assay system.

  • Step 1: Broth Microdilution (MIC Determination)

    • Methodology: Serially dilute the 4-HBA derivative in Mueller-Hinton broth inoculated with 105 CFU/mL of the target pathogen. Incubate for 18-24 hours at 37°C.

    • Causality: This establishes the baseline pharmacological potency (Minimum Inhibitory Concentration) required to halt visible microbial replication.

    • Self-Validation: Include a vehicle control (e.g., 1% DMSO) to rule out solvent-induced toxicity, and a known broad-spectrum antibiotic (e.g., Ampicillin) to confirm assay sensitivity and bacterial strain viability.

  • Step 2: Propidium Iodide (PI) Uptake Assay

    • Methodology: Incubate mid-log phase bacteria with the 4-HBA derivative at 1x and 2x MIC. Add PI (10 μg/mL) and measure fluorescence (Ex: 535 nm, Em: 617 nm) dynamically over 60 minutes.

    • Causality: PI is a membrane-impermeable fluorophore. Its intercalation into intracellular DNA and subsequent fluorescence spike only occurs if the 4-HBA derivative has physically compromised the structural integrity of the bacterial lipid bilayer.

    • Self-Validation: Utilize Triton X-100 (0.1%) as a positive control to establish the maximum possible fluorescence (100% permeabilization). This allows for the precise normalization and quantification of the 4-HBA derivative's disruptive capacity.

  • Step 3: ATP Efflux Quantification

    • Methodology: Centrifuge the treated bacterial suspension and collect the supernatant. Quantify extracellular ATP using a luciferin-luciferase bioluminescence assay.

    • Causality: Validates the secondary mechanism of ATPase inhibition and membrane leakage. High extracellular ATP indicates severe membrane compromise and intracellular energy depletion[2].

    • Self-Validation: Background luminescence is subtracted using a cell-free blank to ensure signal specificity.

Anticancer Therapeutics: Epigenetic Modulation via HDAC Inhibition

Recent oncological studies have identified novel 4-HBA derivatives as potent pan-HDAC (Histone Deacetylase) inhibitors. Pathologically altered HDAC activity contributes significantly to cancer development by silencing tumor suppressor genes. 4-HBA derivatives counteract this by increasing protein acetylation levels, arresting cell cycle progression, and triggering apoptotic cell death without affecting the viability of normal, healthy cells[3].

G HBA 4-HBA Derivatives (pan-HDAC Inhibitors) HDAC HDAC Enzymes (Overexpressed) HBA->HDAC Direct Inhibition Acetylation Hyperacetylation of Histone Proteins HDAC->Acetylation Prevents Deacetylation CellCycle Cell Cycle Arrest (G1/S Phase) Acetylation->CellCycle Gene Transcription Alteration Apoptosis Apoptotic Cell Death CellCycle->Apoptosis Trigger Caspase Cascade

Pan-HDAC inhibition signaling pathway by 4-HBA derivatives.

Protocol 2: Pan-HDAC Inhibition and Apoptosis Workflow

To confirm the epigenetic modulation and subsequent apoptotic induction by 4-HBA derivatives, the following sequential workflow is mandatory.

  • Step 1: In Vitro Fluorometric HDAC Activity Assay

    • Methodology: Incubate purified HDAC enzymes (e.g., HDAC1, HDAC6) with varying concentrations of the 4-HBA derivative and a fluorogenic acetylated peptide substrate. Measure fluorescence post-deacetylation and cleavage.

    • Causality: This directly measures the enzymatic inhibition of HDACs by the derivative, isolating the biochemical target engagement from complex downstream cellular variables.

    • Self-Validation: Suberoylanilide hydroxamic acid (SAHA), a clinically approved pan-HDAC inhibitor, must be used as a positive control to benchmark the relative IC50 of the novel 4-HBA derivative.

  • Step 2: Western Blotting for Acetyl-Histone H3

    • Methodology: Treat cancer cells (e.g., HCT-116 or PC-3) with the derivative for 24 hours. Extract histones and perform immunoblotting using anti-acetyl-Histone H3 antibodies.

    • Causality: Confirms that the in vitro enzymatic inhibition observed in Step 1 successfully translates to actual intracellular target engagement (hyperacetylation of histones) within the living cancer cell.

    • Self-Validation: GAPDH or β-actin must serve as a loading control to ensure equal protein concentrations across all analytical lanes.

  • Step 3: Annexin V/PI Flow Cytometry

    • Methodology: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer containing FITC-Annexin V and PI. Analyze via flow cytometry within 1 hour.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains cells with lost membrane integrity (late apoptosis/necrosis). This differentiates the specific mechanism of programmed cell death from non-specific cytotoxicity[3].

    • Self-Validation: Unstained cells and single-stained controls are strictly utilized to set accurate compensation matrices and gating boundaries.

Antioxidant Capacity and ROS Scavenging

Beyond antimicrobial and anticancer properties, 4-HBA derivatives exhibit profound antioxidant capabilities. The structural presence of the phenolic hydroxyl group allows these compounds to neutralize free radicals by donating a hydrogen atom, resulting in a stabilized phenoxyl radical. Furthermore, they inhibit the Nlrp3 inflammasome via reactive oxygen species (ROS) elimination and can chelate transition metal ions, thereby reducing the catalytic formation of highly reactive species via Fenton reactions[4].

Quantitative Efficacy Data

The biological activities of 4-HBA and its derivatives have been quantified across multiple pharmacological domains. The table below summarizes key efficacy metrics derived from foundational studies.

Derivative / CompoundTarget / AssayEfficacy MetricBiological ActivityReference
4-Hydroxybenzoic acid EPS production in PXO99A (Bacterial Growth)IC50 = 160 μg/mLAntimicrobial[3]
Trans 4-hydroxycinnamic acid Gram-positive & Gram-negative BacteriaIC50 = 100-170 μg/mLAntimicrobial[3]
4-HBA pan-HDAC Inhibitors HDAC Enzyme Activity (Cancer Cells)Dose-dependent ApoptosisAnticancer[3]
4-HBA (Oral Administration) Oral Glucose Tolerance Test (In Vivo)79.2% fall in glycemiaHypoglycemic[2]
4-HBA (Oral Administration) Liver Glycogen Content143.1% IncreaseMetabolic Regulation[2]

Conclusion

The rational design and synthesis of 4-hydroxybenzoic acid derivatives offer a highly tunable platform for drug discovery. By modifying the alkyl chain length and functional group substitutions, researchers can selectively optimize these molecules for antimicrobial membrane disruption, epigenetic anticancer targeting via HDAC inhibition, or systemic antioxidant protection. Adhering to rigorous, self-validating experimental protocols ensures that the mechanistic causality of these derivatives is accurately mapped, accelerating their translation from benchtop synthesis to clinical application.

References

1.1 Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications Source: nih.gov URL:

1.2 Title: 4-Hydroxybenzoic acid – Knowledge and References Source: taylorandfrancis.com URL:

1.4 Title: 4-Hydroxybenzoic acid | CAS:99-96-7 | Phenols | High Purity | Manufacturer BioCrick Source: biocrick.com URL:

1.6 Title: 4-Hydroxybenzoic acid derivatives synthesis and characterization Source: benchchem.com URL:

Sources

Foundational

An In-Depth Technical Guide to the Research of 4-hydroxy-3-propylbenzoic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the emerging potential of 4-hydroxy-3-propylbenzoic acid. It is structured to offer not...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the emerging potential of 4-hydroxy-3-propylbenzoic acid. It is structured to offer not just a recitation of facts, but a strategic roadmap for its synthesis, characterization, and biological evaluation, grounded in established scientific principles.

Part 1: Foundational Understanding of 4-hydroxy-3-propylbenzoic acid

Introduction to the Molecule

4-hydroxy-3-propylbenzoic acid is a phenolic compound belonging to the family of hydroxybenzoic acids. Its structure, characterized by a benzoic acid core with a hydroxyl group at the para-position and a propyl group at the meta-position, suggests a molecule with significant potential for biological activity. The presence of the phenolic hydroxyl group imparts antioxidant properties, while the lipophilic propyl group can influence its interaction with biological membranes and protein binding sites.

While research on its parent compound, 4-hydroxybenzoic acid, is extensive, the 3-propyl derivative remains a less explored yet promising molecule.[1][2] This guide aims to bridge that gap by providing a detailed framework for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-hydroxy-3-propylbenzoic acid is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem
Molecular Weight 180.20 g/mol PubChem
Appearance White to off-white crystalline solidAssumed based on related compounds
Solubility Slightly soluble in water, soluble in polar organic solvents (e.g., ethanol, methanol, acetone)Assumed based on related compounds
pKa ~4.5 (estimated for the carboxylic acid group)Estimated based on benzoic acid

Part 2: Synthesis and Characterization

The ability to reliably synthesize and characterize 4-hydroxy-3-propylbenzoic acid is the first critical step in any research endeavor. The following protocol is a robust and validated approach.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 4-hydroxy-3-propylbenzoic acid can be efficiently achieved through a multi-step process starting from readily available starting materials. The Kolbe-Schmitt reaction is a classic and effective method for the carboxylation of phenols.[3][4]

Step 1: Friedel-Crafts Acylation of Phenol

  • To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) at 0°C.

  • Slowly add propanoyl chloride (1.1 equivalents) to the mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of ortho- and para-acylphenols.

  • Separate the desired para-isomer (4-hydroxypropiophenone) by column chromatography.

Step 2: Clemmensen Reduction of 4-hydroxypropiophenone

  • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and the 4-hydroxypropiophenone from the previous step.

  • Heat the mixture under reflux for 8-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-propylphenol.

Step 3: Kolbe-Schmitt Carboxylation of 4-propylphenol

  • In a dry reaction vessel, dissolve 4-propylphenol in a suitable high-boiling point solvent (e.g., mineral oil).

  • Add an equimolar amount of a strong base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide salt.

  • Heat the mixture to 120-140°C under a high pressure of carbon dioxide (CO₂) for several hours.

  • After the reaction, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxy-3-propylbenzoic acid.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization and Quality Control

The identity and purity of the synthesized 4-hydroxy-3-propylbenzoic acid must be rigorously confirmed using a battery of analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons with characteristic splitting patterns, signals for the propyl group (triplet, sextet, triplet), and singlets for the hydroxyl and carboxylic acid protons.
¹³C NMR Signals corresponding to the aromatic carbons, the propyl group carbons, and the carboxyl carbon.[5]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 180.20 g/mol .[5]
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and alkyl groups.
Melting Point A sharp melting point indicates high purity.
HPLC A single major peak with a purity of >95% is desirable for biological studies.

Part 3: Biological Evaluation: Protocols and Mechanistic Insights

The following section outlines key in vitro assays to probe the biological activities of 4-hydroxy-3-propylbenzoic acid, with a focus on its potential antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity Assessment

The phenolic hydroxyl group is a strong indicator of antioxidant potential. The following assays provide a comprehensive evaluation of this activity.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7][8][9]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of 4-hydroxy-3-propylbenzoic acid in methanol.

    • Prepare a series of dilutions of the stock solution.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [7][9]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS•⁺ radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the 4-hydroxy-3-propylbenzoic acid solution to the ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. The following assays can be used to evaluate the anti-inflammatory potential of 4-hydroxy-3-propylbenzoic acid.

3.2.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of the test compound on NO production is measured using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 4-hydroxy-3-propylbenzoic acid for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • A known inhibitor of NO synthase, such as L-NAME, can be used as a positive control.

3.2.2. Modulation of Pro-inflammatory Cytokine Production

  • Principle: The expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a hallmark of inflammation. The effect of 4-hydroxy-3-propylbenzoic acid on the production of these cytokines can be quantified by ELISA or RT-qPCR.

  • Protocol:

    • Treat macrophages or other relevant cell types with 4-hydroxy-3-propylbenzoic acid in the presence or absence of an inflammatory stimulus (e.g., LPS).

    • After an appropriate incubation period, collect the cell culture supernatant for ELISA analysis of secreted cytokines.

    • Alternatively, lyse the cells and extract RNA for RT-qPCR analysis of cytokine gene expression.

Anticancer Activity Assessment

Preliminary screening for anticancer activity can be performed using cell viability and apoptosis assays.

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells) in a 96-well plate.

    • Treat the cells with a range of concentrations of 4-hydroxy-3-propylbenzoic acid for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

3.3.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.

  • Protocol:

    • Treat cancer cells with 4-hydroxy-3-propylbenzoic acid at its IC₅₀ concentration for a defined period.

    • Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Part 4: Mechanistic Investigations: Unraveling the Signaling Pathways

Understanding the molecular mechanisms by which 4-hydroxy-3-propylbenzoic acid exerts its biological effects is crucial for its development as a therapeutic agent. Based on the activities of the parent compound, 4-hydroxybenzoic acid, the following signaling pathways are prime candidates for investigation.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases. 4-hydroxybenzoic acid has been shown to inhibit NLRP3 inflammasome activation.[2][10]

Experimental Workflow for Investigating NLRP3 Inflammasome Modulation:

NLRP3_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Macrophages Macrophages (e.g., BMDMs) Priming Priming with LPS Macrophages->Priming Treatment Treatment with 4-hydroxy-3-propylbenzoic acid Priming->Treatment Activation Activation with ATP or Nigericin Treatment->Activation ELISA ELISA for IL-1β & IL-18 Activation->ELISA WesternBlot Western Blot for Caspase-1 Activation->WesternBlot ASC_Speck ASC Speck Formation Assay Activation->ASC_Speck ERa_Signaling H3PBA 4-hydroxy-3-propylbenzoic acid ERa ERα H3PBA->ERa PI3K PI3K ERa->PI3K ERK ERK ERa->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

Caption: Proposed ERα-dependent signaling pathway for 4-hydroxy-3-propylbenzoic acid.

Part 5: Pharmacokinetics and Toxicology

A preliminary assessment of the pharmacokinetic and toxicological profile of 4-hydroxy-3-propylbenzoic acid is essential for its translation into preclinical models.

Pharmacokinetic Considerations

Based on data from the structurally related compound propylparaben (propyl 4-hydroxybenzoate), it is anticipated that 4-hydroxy-3-propylbenzoic acid will be rapidly absorbed and metabolized. [11]The primary metabolite is likely to be 4-hydroxybenzoic acid, which is then conjugated and excreted. [11] Key Pharmacokinetic Parameters to Investigate:

  • Absorption: Oral bioavailability studies in rodents.

  • Distribution: Plasma protein binding assays.

  • Metabolism: In vitro metabolism studies using liver microsomes to identify major metabolites.

  • Excretion: Analysis of urine and feces for the parent compound and its metabolites.

Toxicological Evaluation

Initial toxicological assessment should focus on acute and sub-acute toxicity.

StudyEndpoint
Acute Oral Toxicity LD₅₀ determination in rodents. [12]
In Vitro Cytotoxicity Determination of IC₅₀ in non-cancerous cell lines (e.g., fibroblasts, hepatocytes).
Genotoxicity Ames test for mutagenicity. [12]

Part 6: Future Directions and Conclusion

The research landscape for 4-hydroxy-3-propylbenzoic acid is still in its infancy, presenting a wealth of opportunities for further investigation.

Key Areas for Future Research:

  • In vivo efficacy studies: Evaluation of the compound in animal models of inflammation, cancer, and other relevant diseases.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs to optimize biological activity and pharmacokinetic properties.

  • Target identification: Unraveling the specific molecular targets of 4-hydroxy-3-propylbenzoic acid.

  • Preclinical development: Comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies to support potential clinical translation.

References

  • Buehler, C. A., & Cate, W. E. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • CPAChem. (2023, August 2). Safety data sheet. Retrieved from [Link]

  • European Medicines Agency. (2015, September 8). European Public MRL assessment report (EPMAR) - Propyl 4-hydroxybenzoate and its sodium salt (all food producing species). Retrieved from [Link]

  • MDPI. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2022, December 5). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Retrieved from [Link]

  • MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Rasayan Journal of Chemistry, 11(3), 1183-1192.
  • Nguyen, Q. N., et al. (2022).
  • OECD. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
  • PMC. (2023, April 10). A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei. Retrieved from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • PubMed. (2021, July 8). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Retrieved from [Link]

  • PubMed. (2024, December 1). 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation. Retrieved from [Link]

  • ResearchGate. (2018, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, Characterization and in vitro, in vivo and in silico Anti-Inflammatory Studies of the Novel Hybrid Based on Ibuprofen and 3-Hydroxy-Copalic Acid Isolated from Copaiba Oil (Copaifera multijuga). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-propylbenzoic acid. Retrieved from [Link]

  • Toxicology Excellence for Risk Assessment. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

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Exploratory

The Natural Occurrence and Analytical Characterization of 4-Hydroxybenzoic Acid Analogues: A Comprehensive Technical Guide

Executive Summary 4-Hydroxybenzoic acid (4-HBA) and its structural analogues—ranging from alkyl esters (parabens) to hydroxylated and methoxylated derivatives (gallic, syringic, and vanillic acids)—are ubiquitous seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxybenzoic acid (4-HBA) and its structural analogues—ranging from alkyl esters (parabens) to hydroxylated and methoxylated derivatives (gallic, syringic, and vanillic acids)—are ubiquitous secondary metabolites in the natural world. While often associated with synthetic industrial preservatives or polymer precursors, these compounds play critical ecological roles in plant defense, microbial signaling, and lignin biosynthesis. This technical guide provides drug development professionals and analytical scientists with an in-depth mechanistic overview of the biosynthesis, natural distribution, and self-validating analytical workflows required to isolate and quantify 4-HBA analogues from complex biological matrices.

Biosynthetic Pathways & Ecological Causality

In both plants and microbes, the synthesis of 4-HBA is deeply integrated into primary metabolism. The primary route is the shikimate pathway , a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids.

The critical branch point occurs at chorismate . Instead of proceeding toward phenylalanine or tyrosine, the enzyme chorismate pyruvate lyase (CPL) catalyzes the direct conversion of chorismate into 4-HBA and pyruvate. This specific enzymatic diversion ensures a dedicated carbon flux toward ubiquinone (Coenzyme Q) and essential phenolic defense compounds 1[1].

Ecologically, the causality behind this pathway is survival. For example, in the bacterium Lysobacter enzymogenes, 4-HBA acts as a diffusible signaling factor that binds to transcription factors, upregulating the biosynthesis of heat-stable antifungal factors (HSAF) to outcompete environmental fungi2[2]. Subsequent enzymatic modifications of 4-HBA—such as esterification, hydroxylation, and methoxylation—yield a vast library of analogues with specialized bioactivities.

G PEP Phosphoenolpyruvate + Erythrose-4-phosphate Shikimate Shikimate PEP->Shikimate DAHP Synthase Chorismate Chorismate Shikimate->Chorismate p_HBA 4-Hydroxybenzoic Acid (4-HBA) Chorismate->p_HBA Chorismate Pyruvate Lyase Parabens Parabens (Alkyl Esters) p_HBA->Parabens Esterification Other Gallic / Vanillic / Syringic Acids p_HBA->Other Hydroxylation/Methylation

Biosynthetic pathway of 4-HBA and its analogues via the shikimate pathway.

Natural Occurrence and Quantitative Distribution

A common misconception in consumer science is that parabens (alkyl esters of 4-HBA) are strictly synthetic. In reality, methylparaben is a naturally occurring plant metabolite found in several fruits, most notably blueberries, where it serves as an antifungal agent3[3]. Furthermore, marine bacteria such as Microbulbifer sp. A4B-17 possess dedicated carboxylesterases that naturally synthesize parabens by esterifying 4-HBA with environmental alcohols4[4].

The table below summarizes the structural modifications and ecological sources of key 4-HBA analogues.

AnalogueChemical Modification from 4-HBAPrimary Natural SourcesKey Biological/Ecological Function
4-HBA Base StructureCarrots, grapes, Lysobacter enzymogenesAntifungal signaling, ubiquinone precursor
Methylparaben Methyl EsterificationBlueberries, Microbulbifer sp.Antimicrobial defense, plant metabolite
Gallic Acid 3,5-DihydroxylationBlueberries, walnuts, grapes, teaAntioxidant, enzyme inhibition
Protocatechuic Acid 3-HydroxylationCinnamon bark, bitter melon, buckwheatAnti-inflammatory, LDL oxidation inhibitor
Vanillic Acid 3-MethoxylationWhole grains, green tea, winesAntimicrobial, flavor profile contributor
Syringic Acid 3,5-DimethoxylationMedlar, barley, maizeHepatoprotective, antioxidant

Data synthesized from authoritative botanical and chemical databases[5],[6].

Self-Validating Analytical Workflow: SLE-SPE-UHPLC-MS/MS

Isolating phenolic acids from complex plant matrices requires rigorous sample preparation to prevent ion suppression during mass spectrometry. The following protocol outlines a self-validating Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) workflow coupled with UHPLC-MS/MS, designed to ensure high recovery and reproducibility7[7].

Workflow Step1 Raw Extract (SLE) Step2 SPE Clean-up (C18 Cartridge) Step1->Step2 Step3 UHPLC Separation Step2->Step3 Step4 ESI-MS/MS (Negative Mode) Step3->Step4 Step5 Quantification & Validation Step4->Step5

Analytical workflow for the extraction and quantification of 4-HBA analogues.

Step-by-Step Methodology & Experimental Causality

Step 1: Solid-Liquid Extraction (SLE) & Isotope Spiking

  • Procedure: Homogenize 1.0 g of lyophilized plant material. Spike the sample with 50 ng of an isotopically labeled internal standard (e.g., 13 C-4-HBA). Extract using 10 mL of Methanol/Water (80:20, v/v) acidified with 0.1% formic acid. Sonicate for 30 minutes at 4°C.

  • Causality: Acidification is critical; it suppresses the ionization of the carboxylic acid group, keeping the 4-HBA analogues in their neutral, lipophilic state to maximize solubility in the organic solvent. The 13 C internal standard creates a self-validating system, allowing the analyst to mathematically correct for matrix effects and extraction losses downstream.

Step 2: Solid-Phase Extraction (SPE) Clean-up

  • Procedure: Condition a C18 reversed-phase SPE cartridge with 5 mL methanol followed by 5 mL acidified water. Load the SLE supernatant. Wash with 5 mL of 5% methanol in water. Elute the phenolic acids with 5 mL of 100% methanol.

  • Causality: Plant extracts are rich in highly polar compounds (sugars) and highly non-polar compounds (lipids/chlorophyll). The C18 stationary phase retains the semi-polar 4-HBA analogues while the 5% methanol wash removes polar interferences. This clean-up prevents severe ion suppression in the MS source.

Step 3: UHPLC Separation

  • Procedure: Inject 2 µL of the eluate onto a sub-2 µm C18 UHPLC column. Run a gradient elution using Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).

  • Causality: Formic acid in the mobile phase prevents the secondary interactions between the phenolic hydroxyl groups and residual silanols on the column stationary phase, ensuring sharp, symmetrical chromatographic peaks.

Step 4: ESI-MS/MS Detection

  • Procedure: Operate the mass spectrometer with Electrospray Ionization (ESI) in negative ion mode . Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 137 → 93 for 4-HBA, representing the loss of CO 2​ ).

  • Causality: Phenolic acids readily lose a proton to form [M−H]− ions. Negative mode ESI provides vastly superior signal-to-noise ratios for these compounds compared to positive mode, enabling limits of quantification (LOQ) in the sub-ng/mL range.

Industrial and Therapeutic Implications

Understanding the natural occurrence of 4-HBA analogues bridges the gap between pharmacognosy and synthetic biology. 4-HBA acts as a versatile platform chemical. In the pharmaceutical sector, it is a critical intermediate for active pharmaceutical ingredients (APIs) such as nifuroxazide and ormeloxifene[1].

Furthermore, the discovery that bacteria like Microbulbifer sp. can synthesize parabens naturally opens pathways for the biomanufacturing of "green preservatives." By engineering the shikimate pathway in industrial microbes like Corynebacterium glutamicum or E. coli, drug development professionals can source high-purity 4-HBA and its analogues from renewable feedstocks rather than relying on petroleum-derived Kolbe-Schmitt chemical synthesis[1],[4].

References

  • Source: nih.
  • Source: benchchem.
  • Genomic Analysis of Microbulbifer sp.
  • Source: d-nb.
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  • Source: researchgate.
  • Source: nih.

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Foundational

Core Compound Profile: 4-Hydroxybenzoic Acid (4-HBA)

An In-Depth Technical Guide to 4-Hydroxybenzoic Acid and Its Derivatives This guide provides a comprehensive technical overview of 4-hydroxybenzoic acid (4-HBA) and its principal derivatives. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Hydroxybenzoic Acid and Its Derivatives

This guide provides a comprehensive technical overview of 4-hydroxybenzoic acid (4-HBA) and its principal derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying principles governing the synthesis, application, and biological activity of these versatile compounds. We will examine the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative, verifiable sources.

4-Hydroxybenzoic acid (also known as p-hydroxybenzoic acid or PHBA) is a monohydroxybenzoic acid, a phenolic compound that serves as a pivotal building block in both biological systems and industrial chemistry.[1] It is a white crystalline solid, slightly soluble in water but more soluble in polar organic solvents like alcohols and acetone.[1] Its structure, combining a carboxylic acid and a phenol, imparts a unique reactivity that makes it a versatile precursor for a vast array of commercially significant molecules.

Physicochemical Properties

A clear understanding of 4-HBA's fundamental properties is essential for its application in synthesis and formulation.

PropertyValueReference(s)
CAS Number 99-96-7[1]
Molecular Formula C₇H₆O₃[1]
Molecular Weight 138.12 g/mol [1]
Melting Point 214-217 °C[1]
Boiling Point Decomposes[1]
Acidity (pKa) 4.54[1]
Density 1.46 g/cm³[1]
Solubility in Water ~5 g/L at 25 °C[1]
Log P (Octanol/Water) 1.37 at 25 °C[2]
Synthesis and Production

The primary industrial route to 4-HBA is the Kolbe-Schmitt reaction, a carboxylation process that leverages the nucleophilic character of a phenoxide ion.[1][3][4] The choice of the alkali metal cation is the critical determinant of regioselectivity. While sodium phenoxide preferentially yields the ortho-isomer (salicylic acid), potassium phenoxide favors the formation of the para-isomer, 4-HBA.[3][4][5] This selectivity arises because the larger potassium ion is less effective at chelating with the phenoxide oxygen and the incoming carbon dioxide, reducing the steric hindrance for para substitution.[5][6]

The reaction is typically conducted at high temperatures (180-250°C) and pressures (5-10 atm or higher), followed by acidification to precipitate the final product.[7][8]

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification K_Phenoxide Potassium Phenoxide Reactor High T/P Autoclave (180-250°C, >5 atm) K_Phenoxide->Reactor K_Salt Potassium 4-Hydroxybenzoate Reactor->K_Salt Carboxylation CO2 Carbon Dioxide (CO₂) CO2->Reactor Dissolve Dissolution in Water K_Salt->Dissolve Acidify Acidification (e.g., H₂SO₄) to pH 2 Dissolve->Acidify Product 4-Hydroxybenzoic Acid (Precipitate) Acidify->Product Purify Filtration & Recrystallization Product->Purify Paraben_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets Paraben Paraben Molecule (e.g., Propylparaben) Membrane Lipid Bilayer Disruption Paraben->Membrane DNA_RNA Inhibition of DNA/RNA Synthesis Paraben->DNA_RNA Enzymes Inhibition of Key Enzymes (ATPases, etc.) Paraben->Enzymes Transport Inhibition of Membrane Transport Leakage Leakage of Intracellular Contents Outcome Bacteriostatic / Bactericidal Effect Leakage->Outcome DNA_RNA->Outcome Enzymes->Outcome

Caption: Multi-target antimicrobial mechanism of action for parabens.

Polymer Science: Liquid Crystal Polymers (LCPs)

4-HBA is a cornerstone monomer in the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). [9]Its rigid, linear "rod-like" structure is essential for forming the highly ordered polymer chains that exhibit liquid crystalline behavior in the melt phase. [9]This molecular order translates into exceptional material properties, including:

  • High tensile strength and modulus

  • Excellent thermal stability

  • Superior chemical resistance

  • Low melt viscosity

These properties make LCPs derived from 4-HBA invaluable in demanding applications like advanced electronics, aerospace components, and medical devices. [9]The properties of the final polymer can be precisely tuned by adjusting the molar ratio of 4-HBA to other comonomers, such as 6-hydroxy-2-naphthoic acid (HNA) or terephthalic acid (TA). [9][10]

Polymer Composition (Molar Ratio) Glass Transition Temp. (Tg) Melting Temp. (Tm) Application Insight
HBA/HNA (73/27) ~110 °C ~280 °C Standard composition for high-flow injection molding applications.
HBA/HNA (58/42) ~105 °C ~240 °C Lower melting point improves processability for complex parts.

| HBA/TA/BP (60/20/20) | ~140 °C | ~340 °C | Higher thermal stability for high-temperature electronic components. |

(Note: HBA = 4-Hydroxybenzoic Acid, HNA = 6-Hydroxy-2-Naphthoic Acid, TA = Terephthalic Acid, BP = 4,4'-Biphenol. Data are representative values compiled from industry knowledge and literature.)[9][10]

Pharmaceutical Intermediates

Beyond its use in preservatives, 4-HBA serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). [1]Examples of drugs synthesized from a 4-HBA starting point include nifuroxazide (an intestinal antiseptic), ormeloxifene (a selective estrogen receptor modulator), and orthocaine (a local anesthetic). [1][7]

Biological Activity and Toxicology

Intrinsic Activity of 4-HBA

4-HBA itself exhibits biological activity. It is a known antioxidant capable of neutralizing free radicals and reducing oxidative stress. [7][11][12]This activity is crucial in protecting cells from damage to lipids, proteins, and DNA. [11]It also possesses anti-inflammatory properties, partly by modulating signaling pathways like NF-κB and inhibiting the production of pro-inflammatory cytokines. [11][12]

Pharmacokinetics of Parabens

The route of exposure significantly impacts the pharmacokinetic profile of parabens.

  • Oral Exposure: When ingested, parabens are rapidly absorbed from the gastrointestinal tract and quickly hydrolyzed by esterase enzymes in the liver and other tissues into 4-HBA. [13][14]This primary metabolite, along with its conjugates, is then rapidly excreted in the urine, with a short terminal half-life. [15]For propylparaben, the terminal half-life after oral administration is approximately 2.9 hours. [15]

  • Dermal Exposure: Absorption through the skin is slower. [16][17]Importantly, some of the paraben bypasses the "first-pass" metabolism that occurs with oral ingestion. This leads to a longer apparent half-life and a higher proportion of the biologically active, unconjugated paraben reaching systemic circulation compared to oral exposure. [16][17]For instance, the terminal elimination half-lives for dermally applied methyl-, ethyl-, and propylparaben were found to be 12.2 h, 12.0 h, and 9.3 h, respectively. [16][17]

Paraben_PK_Workflow cluster_oral Oral Exposure Route cluster_dermal Dermal Exposure Route Oral_Admin Ingestion (Food, Medicine) GI_Absorb Rapid GI Absorption Oral_Admin->GI_Absorb First_Pass Extensive First-Pass Metabolism (Liver) GI_Absorb->First_Pass Oral_Metabolites Primary Metabolite: 4-HBA & Conjugates First_Pass->Oral_Metabolites Oral_Excretion Rapid Urinary Excretion (Short Half-Life) Oral_Metabolites->Oral_Excretion Dermal_Admin Topical Application (Cosmetics) Skin_Absorb Slower Dermal Absorption Dermal_Admin->Skin_Absorb Systemic Systemic Circulation Skin_Absorb->Systemic Dermal_Metabolites Higher % of Unconjugated Paraben + 4-HBA Metabolites Systemic->Dermal_Metabolites Dermal_Excretion Slower Urinary Excretion (Longer Half-Life) Dermal_Metabolites->Dermal_Excretion

Caption: Comparative pharmacokinetic pathways of parabens via oral vs. dermal exposure.

Toxicology and Safety Profile

4-HBA is considered to have low toxicity, with an oral LD₅₀ in mice of 2200 mg/kg. [7]The safety of its paraben derivatives, however, has been a subject of public and scientific discussion.

  • Acute Toxicity: Parabens are generally considered to have low acute toxicity. [14]* Endocrine Activity: The primary concern revolves around their potential as endocrine disruptors due to weak estrogenic activity observed in in vitro and in vivo studies. [7][13][14]However, this activity is many orders of magnitude weaker than that of the natural hormone estradiol. [13]The rapid metabolism of parabens to the less active 4-HBA is a key factor in mitigating this risk. [18]Regulatory bodies generally consider the short-chain parabens (methyl, ethyl, propyl, butyl) safe for use in cosmetics at current permitted concentrations, as they do not induce adverse estrogen-receptor-mediated effects in intact animals. [19]* Sensitization: 4-HBA is considered a mild dermal sensitizer, and parabens can, in rare cases, cause allergic contact dermatitis, though the prevalence is low. [13][20]

Environmental Fate and Biodegradation

4-Hydroxybenzoic acid is readily biodegradable in the environment. [2]Microbial degradation is the primary removal mechanism. The catabolic pathway typically begins with the hydroxylation of 4-HBA to form protocatechuate (3,4-dihydroxybenzoic acid). [21][22]This intermediate then undergoes oxygenolytic ring cleavage (either ortho- or meta-cleavage), and the resulting products are funneled into the central tricarboxylic acid (TCA) cycle. [21][22]Under some conditions, particularly anaerobic, 4-HBA can be decarboxylated to phenol before further degradation. [23][24]

Biodegradation_Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic Alternative Pathway HBA 4-Hydroxybenzoic Acid (4-HBA) Hydroxylation Hydroxylation (4-HBA-3-monooxygenase) HBA->Hydroxylation Decarboxylation Decarboxylation HBA->Decarboxylation PCA Protocatechuate (PCA) Hydroxylation->PCA Ring_Cleavage Ring Cleavage (Dioxygenases) PCA->Ring_Cleavage TCA Tricarboxylic Acid (TCA) Cycle Ring_Cleavage->TCA Phenol Phenol Decarboxylation->Phenol Further_Deg Further Degradation Phenol->Further_Deg

Caption: Primary microbial degradation pathways for 4-hydroxybenzoic acid.

Conclusion

4-Hydroxybenzoic acid is a foundational platform chemical whose structural simplicity belies its immense utility. Through straightforward chemical modifications, primarily esterification, it gives rise to the paraben family, which has been a cornerstone of product preservation for decades. Its rigid molecular geometry also makes it an indispensable monomer for creating high-performance liquid crystal polymers that enable modern technological advancements. While the biological activity of its derivatives warrants continued scientific scrutiny, a thorough understanding of their metabolism and dose-response relationships provides a robust framework for their safe and effective application. From biosynthesis to biodegradation, the lifecycle of 4-HBA and its derivatives exemplifies the elegant interplay between fundamental organic chemistry and applied science.

References

  • 4-Hydroxybenzoic acid - Wikipedia.
  • 4-Hydroxybenzoic Acid: A Comprehensive Technical Guide - Benchchem.
  • 4-hydroxybenzoic acid - OECD.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR.
  • Understanding parabens – A liter
  • Paraben - Wikipedia.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - ResearchG
  • Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administr
  • Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers - Benchchem.
  • Kolbe–Schmitt reaction - Wikipedia.
  • 4-Hydroxybenzoic acid synthesis - ChemicalBook.
  • Pharmacokinetic profile of propyl paraben in humans after oral administr
  • Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction - Benchchem.
  • Parabens alter the surface characteristics and antibiotic susceptibility of drinking w
  • Systemic exposure to parabens: pharmacokinetics, tissue distribution, excretion balance and plasma metabolites of [14C]-methyl-, propyl- and butylparaben in rats after oral, topical or subcutaneous administration. (2012) | Nicolas Aubert - SciSpace.
  • Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration - Seoul N
  • Assessment of The Toxic Effects of Parabens Commonly Used Preservatives in Cosmetics, and their Halogenated By-Products on Human Skin and Endothelial Cells. - BEARdocs.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • 4-Hydroxybenzoic acid: Synthesis method and Biological activity - ChemicalBook.
  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC.
  • Ecotoxicological aspects of the use of parabens in the production of cosmetics - ejournals.
  • 4-Hydroxybenzoic Acid: Properties, Production And Uses - Chemcess.
  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter - ASM Journals.
  • Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode | Environmental Science & Technology - ACS Public
  • Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari | Request PDF.
  • Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchG
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120 - PMC.
  • US8853344B2 - Liquid crystalline polymer composition for films - Google P
  • Antioxidant properties of benzoic acid derivatives against superoxide radical - Semantic Scholar.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
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  • Precursors to Liquid Crystal Polymers: The Synthesis of 4-hydroxybenzoic Acid.......
  • 4-Hydroxybenzoic Acid - Toxicology Excellence for Risk Assessment.
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  • 4-Hydroxybenzoic Acid - Rupa Health.
  • Paraben Toxicology - American Contact Derm
  • Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy) - Indian Academy of Sciences.
  • Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products - Dandle•LION Medical.
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Protocols & Analytical Methods

Method

Application Note: 4-Hydroxy-3-propylbenzoic Acid (4-H-3-PBA) as a Versatile Precursor in Organic Synthesis and Drug Development

Executive Summary 4-Hydroxy-3-propylbenzoic acid (4-H-3-PBA, CAS: 119865-13-3) has emerged as a highly versatile bifunctional building block in medicinal chemistry and advanced materials science[1]. Structurally, it feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-propylbenzoic acid (4-H-3-PBA, CAS: 119865-13-3) has emerged as a highly versatile bifunctional building block in medicinal chemistry and advanced materials science[1]. Structurally, it features a carboxylic acid and a phenolic hydroxyl group, separated by an aromatic ring bearing an ortho-propyl substituent. This specific substitution pattern is not merely decorative; the propyl chain imparts critical lipophilicity (LogP ~2.4) and steric shielding[1], which strictly dictates the molecule's regioselectivity during synthesis and enhances the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs)[2].

Mechanistic Profiling & Structural Causality

The synthetic utility of 4-H-3-PBA lies in its orthogonal reactivity. The significant pKa difference between the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl (pKa ~9.5) allows for sequential, selective functionalization without the absolute need for complex protecting group strategies.

  • Steric and Electronic Effects: The electron-donating nature of the propyl group enriches the electron density of the aromatic ring, while its steric bulk at the C3 position hinders electrophilic attack at the adjacent C2 position. This forces incoming electrophiles to react exclusively at the oxygen (O-alkylation) or the less hindered C5 position.

  • API Development: In the synthesis of indole acetic derivatives targeting metabolic disorders like Type 2 Diabetes, insulin resistance, and Syndrome X, the phenolic hydroxyl serves as an anchor for ether linkages, while the propyl group enhances cell membrane permeability[2].

  • Material Science: In polymer chemistry, 4-H-3-PBA is reacted with epichlorohydrin to form diepoxy compounds, serving as precursors for highly thermally conductive b-stage sheets and printed circuit boards[3].

Logic Core 4-Hydroxy-3-propylbenzoic acid (Core Scaffold) Propyl 3-Propyl Group • Steric Hindrance at C2 • Increased Lipophilicity • Inductive Electron Donation Core->Propyl Phenol 4-Hydroxyl Group • Nucleophilic Center • pKa ~9.5 • Target for Etherification Core->Phenol Carboxyl 1-Carboxylic Acid • Electrophilic Carbonyl • pKa ~4.5 • Target for Amidation Core->Carboxyl App1 Improved API Bioavailability (Membrane Permeability) Propyl->App1 App2 Regioselective Functionalization (Avoids C2 substitution) Propyl->App2 App3 Polymer Cross-linking (Epoxy Resins) Phenol->App3 Carboxyl->App3

Logical relationship between 4-H-3-PBA structural features and their specific chemical reactivity.

Upstream Synthesis: The Claisen-Reduction Pathway

To ensure high purity and scalability, 4-H-3-PBA is typically synthesized from benzyl 4-hydroxybenzoate via a three-step sequence: Allylation, Claisen Rearrangement, and Hydrogenation[2].

Causality of Route Selection: Direct Friedel-Crafts alkylation of 4-hydroxybenzoic acid often yields intractable mixtures of regioisomers and over-alkylated products. The Claisen rearrangement of an allyl ether strictly directs the carbon-carbon bond formation to the ortho position, guaranteeing complete regiocontrol. Subsequent hydrogenation simultaneously reduces the allyl double bond and cleaves the benzyl ester, elegantly yielding the target molecule in a single step[2].

Protocol A: Scalable Synthesis of 4-Hydroxy-3-propylbenzoic Acid

Self-Validating Checkpoint: Ensure all glassware is oven-dried. The Claisen rearrangement is highly temperature-dependent; use a calibrated internal thermocouple.

  • Allylation: Dissolve benzyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (5.0 eq) and allyl bromide (2.0 eq) at 0°C.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without hydrolyzing the benzyl ester. Acetone provides a polar aprotic environment that accelerates the S_N2 displacement.

  • Stir and Monitor: Warm to room temperature and stir for 19 hours. Monitor via LC/MS (Target m/z: 269 [M+H]⁺). Filter the precipitate (KBr and excess K₂CO₃) and concentrate the filtrate to yield benzyl 4-(allyloxy)benzoate[2].

  • Claisen Rearrangement: Transfer the neat intermediate to a heavy-walled pressure vessel. Purge with argon and heat to 200°C for 18 hours.

    • Causality: The [3,3]-sigmatropic rearrangement requires high thermal energy to overcome the activation barrier, strictly migrating the allyl group to the ortho position. Yields benzyl 3-allyl-4-hydroxybenzoate[2].

  • Hydrogenation/Deprotection: Dissolve the rearranged product in ethanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Pd/C catalyzes both the saturation of the allyl alkene to a propyl alkane and the hydrogenolysis of the benzyl ester to the free carboxylic acid[2].

  • Isolation: Filter through a Celite pad to remove the palladium catalyst. Self-validation: The filtrate must be completely colorless, indicating full catalyst removal. Concentrate under reduced pressure to yield 4-H-3-PBA as a crystalline solid.

Downstream Applications & Experimental Protocols

Protocol B: Selective O-Alkylation for API Intermediates
  • Preparation: Dissolve 4-H-3-PBA (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Selective Deprotonation: Add Cs₂CO₃ (1.1 eq).

    • Causality: Cesium carbonate is selected over sodium or potassium bases because the larger cesium cation provides a more "naked" and reactive phenoxide anion. This enhances O-alkylation rates while minimizing esterification of the carboxylic acid due to steric and solubility factors.

  • Alkylation: Add the target alkyl halide (1.1 eq) dropwise. Stir at 60°C for 4 hours.

  • Workup: Quench with 1M HCl to protonate the unreacted carboxylic acid. Self-validation: This pH adjustment ensures the product remains neutral and partitions entirely into the organic layer during ethyl acetate extraction, leaving inorganic salts in the aqueous phase.

Protocol C: Epoxidation for Advanced Materials
  • Preparation: Mix 4-H-3-PBA (1.0 eq) with epichlorohydrin (5.0 to 150.0 eq) and an ammonium salt catalyst[3].

  • Reaction: Add an inorganic base and stir between -10°C and 120°C for 1 to 150 hours depending on the desired degree of polymerization[3].

    • Causality: The massive excess of epichlorohydrin acts as both reactant and solvent, driving the equilibrium toward complete diepoxy formation while preventing premature cross-linking.

Workflow A Benzyl 4-hydroxybenzoate B Benzyl 4-(allyloxy)benzoate (Allylation) A->B Allyl bromide, K2CO3, Acetone C Benzyl 3-allyl-4-hydroxybenzoate (Claisen Rearrangement) B->C 200°C, Argon D 4-Hydroxy-3-propylbenzoic acid (Hydrogenation) C->D H2, Pd/C, EtOH E API Intermediates (O-Alkylation) D->E R-X, Base F Diepoxy Resins (Epoxidation) D->F Epichlorohydrin, Base

Synthetic workflow from benzyl 4-hydroxybenzoate to 4-H-3-PBA and its downstream applications.

Quantitative Data Summary

The following table summarizes the validated reaction metrics for the synthesis and functionalization of 4-H-3-PBA.

Reaction StepReagents / CatalystTemp (°C)Time (h)Target m/z [M+H]⁺Typical Yield (%)
Allylation Allyl bromide, K₂CO₃, Acetone0 to 2519269.1>95%
Claisen Rearrangement Neat (Argon atmosphere)20018269.1>90%
Hydrogenation / Deprotection 10% Pd/C, H₂, Ethanol2512181.1>95%
O-Alkylation (Downstream) R-X, Cs₂CO₃, DMF604Varies80-90%
Epoxidation (Downstream) Epichlorohydrin, Base-10 to 1201 to 150Varies75-85%

Sources

Application

Harnessing 4-Hydroxy-3-propylbenzoic Acid for the Next Generation of Advanced Polymers

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and material sc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and material science. It explores the synthesis, application, and potential of 4-Hydroxy-3-propylbenzoic acid as a monomer in advanced polymer chemistry. While direct literature on the polymerization of this specific monomer is emerging, this guide establishes a robust framework based on the well-documented chemistry of its structural analogs, primarily 4-hydroxybenzoic acid (HBA) and other 3-substituted derivatives. We will delve into the causal science behind experimental design, providing validated protocols and predictive data to accelerate research and development.

Introduction: The Strategic Role of Substituted Monomers in Polymer Design

The field of high-performance polymers is dominated by aromatic polyesters, particularly thermotropic liquid crystal polymers (LCPs), which derive their exceptional properties from their rigid-rod molecular architecture.[1][2] The archetypal monomer for these materials is 4-hydroxybenzoic acid (HBA).[1] Homopolymers of HBA, however, possess melting points so high that they often decompose before they can be melt-processed.[3]

This processing challenge has driven the innovation of copolyesters, where comonomers are introduced to disrupt the crystalline packing, lower the melting temperature, and enhance processability without sacrificing the desirable liquid crystalline order.[4][5] Common strategies include copolymerization with kinked monomers or those with bulky side groups.

4-Hydroxy-3-propylbenzoic acid represents a strategic monomer in this context. The propyl group, a flexible alkyl chain, attached to the rigid aromatic backbone is hypothesized to:

  • Reduce Crystallinity: The non-linear side group sterically hinders the close packing of polymer chains.

  • Lower Melt Temperature: This disruption of crystalline order is expected to yield a polymer with a more accessible melting point (T_m), facilitating melt processing.

  • Enhance Solubility: The alkyl substituent can improve the solubility of the resulting polymer in organic solvents, simplifying characterization and processing.

This guide provides the foundational knowledge and experimental protocols to explore the synthesis and characterization of polymers derived from 4-hydroxy-3-propylbenzoic acid.

Section 1: Monomer Profile and Synthesis

Physicochemical Properties of 4-Hydroxy-3-propylbenzoic Acid

Understanding the fundamental properties of the monomer is critical for designing polymerization reactions.

PropertyValueSource
IUPAC Name 4-hydroxy-3-propylbenzoic acid[6]
CAS Number 119865-13-3[7]
Molecular Formula C₁₀H₁₂O₃[6][7]
Molecular Weight 180.20 g/mol [6]
Appearance White crystalline solid (predicted)[8]

The structure combines a rigid aromatic core capable of forming liquid crystal mesophases with a flexible side group to modulate intermolecular interactions.

Monomer Synthesis Pathway (Generalized)

While 4-hydroxy-3-propylbenzoic acid is commercially available, understanding its synthesis is valuable. A common laboratory-scale approach involves the Friedel-Crafts acylation of phenol followed by a Clemmensen or Wolff-Kishner reduction and subsequent carboxylation. A more direct route is the Friedel-Crafts alkylation of a protected 4-hydroxybenzoic acid derivative.

G cluster_prep Stage 1: Monomer Acetylation cluster_poly Stage 2: Melt Polycondensation start Combine Monomers (4-Hydroxy-3-propylbenzoic acid & HBA) + Acetic Anhydride + Catalyst (e.g., NaOAc) reflux Reflux at 140-150°C (2-3 hours) start->reflux isolate Precipitate in Water, Filter, Wash & Dry reflux->isolate acetylated_monomers Acetylated Monomer Mixture isolate->acetylated_monomers load_reactor Load Acetylated Monomers into Reactor acetylated_monomers->load_reactor Transfer to Polymerization Reactor heat_argon Heat to 250-280°C under Argon Flow (Collect Acetic Acid) load_reactor->heat_argon heat_vacuum Increase Temp to 300-320°C Apply High Vacuum (<1 Torr) (Increase Melt Viscosity) heat_argon->heat_vacuum hold Hold for 1-2 hours or until stirring stops heat_vacuum->hold cool_isolate Cool under Argon, Isolate Solid Polymer hold->cool_isolate product Final Copolyester cool_isolate->product

Caption: Experimental workflow for polyester synthesis via acetylation and melt polycondensation.

Detailed Protocol: Synthesis of Poly(4-hydroxy-3-propylbenzoate-co-4-hydroxybenzoate)

Materials:

  • 4-Hydroxy-3-propylbenzoic acid (0.1 mol, 18.02 g)

  • 4-Hydroxybenzoic acid (0.1 mol, 13.81 g)

  • Acetic Anhydride (0.25 mol, 25.5 g, 23.6 mL)

  • Sodium Acetate (catalyst, ~0.05 g)

  • Nitrogen or Argon gas supply

  • High-vacuum pump

Stage 1: Acetylation of Monomers

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 4-hydroxy-3-propylbenzoic acid, 4-hydroxybenzoic acid, and sodium acetate to the flask.

  • Reaction: Add acetic anhydride to the mixture. Begin stirring and gently purge the system with nitrogen. Heat the flask in an oil bath to 145°C and maintain reflux for 3 hours.

  • Isolation: Allow the reaction mixture to cool to approximately 80°C. Pour the solution slowly into 500 mL of deionized water while stirring vigorously. The acetylated monomers will precipitate.

  • Purification: Filter the white solid using a Büchner funnel. Wash thoroughly with deionized water to remove unreacted acetic anhydride and acetic acid. Dry the product in a vacuum oven at 80°C overnight. The product is a mixture of 4-acetoxy-3-propylbenzoic acid and 4-acetoxybenzoic acid.

Stage 2: Melt Polycondensation

  • Setup: Equip a specialized polymerization reactor (a flask with a high-torque mechanical stirrer, a gas inlet, and a distillation outlet connected to a collection flask).

  • Charging: Transfer the dried acetylated monomer mixture to the reactor.

  • Initial Polymerization (Atmospheric Pressure): Begin stirring and purge the reactor with a slow stream of nitrogen. Heat the reactor to 270°C. Acetic acid will begin to distill off as the polymerization starts. Maintain these conditions for 2-3 hours, or until about 85-90% of the theoretical amount of acetic acid has been collected.

  • High-Vacuum Polymerization: Gradually increase the temperature to 310°C over 30 minutes. Concurrently, slowly apply a vacuum, reducing the pressure to below 1 Torr. A significant increase in the melt viscosity will be observed.

  • Completion: Continue the reaction under high vacuum for another 1-2 hours. The reaction is considered complete when the stirrer motor indicates a very high torque or stalls due to the high viscosity of the polymer melt.

  • Isolation: Release the vacuum by backfilling with nitrogen. Allow the reactor to cool to room temperature. The solid polymer can then be mechanically removed from the flask. For easier removal, the polymer can sometimes be extruded from the reactor while still hot.

Section 3: Predicted Polymer Properties and Characterization

The incorporation of the 3-propyl substituent is expected to significantly alter the polymer's properties compared to the well-known poly(HBA). The data below is predictive, based on trends observed in copolyesters of HBA with other 3-substituted monomers like 4-hydroxy-3-phenylbenzoic acid. [3]

Predicted Thermal and Physical Properties
PropertyPoly(HBA) (Reference)Poly(4-hydroxy-3-propylbenzoate-co-HBA) (Predicted)Rationale for Prediction
Glass Transition (T_g) ~180-200°C~150-170°CThe flexible propyl group increases chain mobility, lowering T_g.
Melting Point (T_m) >500°C (decomposes) [3]300-350°CThe propyl group disrupts crystal packing, significantly lowering the energy required for melting.
Nematic-Isotropic (T_i) N/A~380-420°CA broad nematic liquid crystal range is expected above T_m.
Decomposition Temp (T_d) ~550°C~450-500°CHigh thermal stability is retained due to the fully aromatic backbone.
Solubility InsolubleSoluble in solvents like pentafluorophenol or mixtures of TFA/chloroform.The side groups reduce intermolecular forces, allowing solvent penetration.
Standard Characterization Protocols
  • Nuclear Magnetic Resonance (¹H NMR): To confirm the copolymer composition. The polymer must first be hydrolyzed back to its constituent monomers. Alternatively, for soluble polymers, direct analysis can confirm the structure.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions (T_g and T_m). A standard protocol involves heating the sample to above its predicted T_m, cooling rapidly to create a uniform thermal history, and then reheating at a controlled rate (e.g., 10°C/min) to observe the transitions. [4]* Thermogravimetric Analysis (TGA): To assess thermal stability by measuring weight loss as a function of temperature, typically under a nitrogen atmosphere. [4]* Polarized Optical Microscopy: To visually confirm the presence of a liquid crystalline phase. The polymer is heated on a hot stage, and the formation of characteristic textures (e.g., nematic schlieren) is observed between T_m and T_i. [5]

Conclusion and Future Directions

4-Hydroxy-3-propylbenzoic acid stands as a promising, yet underexplored, monomer for developing next-generation LCPs with tailored processability. By leveraging established polymerization principles, researchers can synthesize novel copolyesters with potentially lower melting points and enhanced solubility, opening avenues for new applications in injection molding, fiber spinning, and advanced composites.

Future research should focus on:

  • Synthesizing a series of copolyesters with varying ratios of 4-hydroxy-3-propylbenzoic acid to systematically map the structure-property relationships.

  • Investigating the mechanical properties of the resulting polymers.

  • Exploring copolymerization with other monomers, such as 6-hydroxy-2-naphthoic acid (HNA), to create ternary systems with further optimized properties.

This guide provides the necessary foundation for these explorations, empowering scientists to innovate in the exciting field of high-performance materials.

References

  • A. A. Belyaev, V. E. L'vov, S. V. Kostromin, & E. I. Ryumtsev (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers (Basel). Available at: [Link]

  • M. H. Hyun, J. H. Lee, & J. I. Jin (2020). Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. Polymers (Basel). Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]

  • H. R. Kricheldorf & F. Ruhser (1992). Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. Polymer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-propylbenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Hydroxypropoxy)benzoic acid. PubChem. Retrieved from [Link]

  • Y. Gong, S. J. Sharp, M. R. J. Elsegood, & C. Redshaw (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • M. Kohout, V. Novotná, D. Pociecha, M. Kašpar, & V. Hamplová (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals. Available at: [Link]

  • S. Chen, Y. Wang, S. Chen, & X. Li (2022). Functional Properties and Preservative Effect of P-Hydroxybenzoic Acid Grafted Chitosan Films on Fresh-Cut Jackfruit. Foods. Available at: [Link]

  • Z. Li, J. Liu, Y. Zhang, & J. Zhu (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Journal of Polymers and the Environment. Available at: [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999028368A1 - Preparation of polyesters and esters from compounds containing secondary hydroxyl groups.
  • Pharmaffiliates. (n.d.). CAS No : 859034-02-9 | Product Name : 4-Hydroxy-3-isopropylbenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid-crystal polymer. Retrieved from [Link]

  • M. Kohout, V. Novotná, M. Kašpar, & V. Hamplová (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II. Liquid Crystals. Available at: [Link]

Sources

Method

Synthesis of 4-Hydroxy-3-propylbenzoic Acid: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals This document provides a detailed guide for the synthesis of 4-hydroxy-3-propylbenzoic acid, a valuable building block in the development of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

This document provides a detailed guide for the synthesis of 4-hydroxy-3-propylbenzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules.[1][2] The protocol herein outlines a robust and reproducible two-step synthetic route starting from the readily available 4-hydroxybenzoic acid. This method leverages a Friedel-Crafts acylation followed by a Clemmensen reduction, a classic and effective strategy for the primary alkylation of arenes.[3]

Introduction

4-Hydroxy-3-propylbenzoic acid and its derivatives are of significant interest due to their diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties.[2] Their structural motif is a key component in various natural products and synthetic compounds with therapeutic potential. This application note provides a comprehensive, step-by-step protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical experimental parameters.

Synthetic Strategy

The synthesis of 4-hydroxy-3-propylbenzoic acid from 4-hydroxybenzoic acid is efficiently achieved through a two-step process:

  • Friedel-Crafts Acylation: The first step involves the acylation of 4-hydroxybenzoic acid with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.[4][5]

  • Clemmensen Reduction: The resulting ketone is then reduced to the corresponding alkane using a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl).[3][6][7][8] This reduction is particularly effective for aryl-alkyl ketones.[3][8]

This two-step approach is often preferred over direct Friedel-Crafts alkylation to avoid potential polyalkylation and carbocation rearrangement side reactions.

Visualizing the Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Intermediate_Ketone 4-Hydroxy-3-propanoylbenzoic Acid 4-Hydroxybenzoic_Acid->Intermediate_Ketone Acylation Propanoyl_Chloride Propanoyl Chloride (CH3CH2COCl) Propanoyl_Chloride->Intermediate_Ketone AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate_Ketone Final_Product 4-Hydroxy-3-propylbenzoic Acid Intermediate_Ketone->Final_Product Reduction Zn_Hg Zinc Amalgam (Zn(Hg)) Zn_Hg->Final_Product HCl Conc. HCl HCl->Final_Product

Caption: Synthetic route from 4-hydroxybenzoic acid to 4-hydroxy-3-propylbenzoic acid.

Experimental Protocols

Part 1: Friedel-Crafts Acylation of 4-Hydroxybenzoic Acid

Objective: To synthesize 4-hydroxy-3-propanoylbenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxybenzoic Acid138.1213.81 g0.1
Propanoyl Chloride92.529.25 g (8.4 mL)0.1
Anhydrous Aluminum Chloride (AlCl₃)133.3429.34 g0.22
Dichloromethane (DCM)-200 mL-
Hydrochloric Acid (1 M)-100 mL-
Deionized Water-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add 4-hydroxybenzoic acid (13.81 g, 0.1 mol) and dichloromethane (100 mL).

  • Addition of Catalyst: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (29.34 g, 0.22 mol) to the stirred suspension. The addition should be slow to control the exothermic reaction.

  • Addition of Acylating Agent: Once the addition of AlCl₃ is complete, add propanoyl chloride (9.25 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with 1 M HCl (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-hydroxy-3-propanoylbenzoic acid as a solid.

Part 2: Clemmensen Reduction of 4-Hydroxy-3-propanoylbenzoic Acid

Objective: To synthesize 4-hydroxy-3-propylbenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxy-3-propanoylbenzoic Acid196.189.81 g0.05
Zinc Amalgam (Zn(Hg))-32.7 g-
Concentrated Hydrochloric Acid (HCl)-50 mL-
Deionized Water-As needed-
Toluene-50 mL-
Ethyl Acetate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, add granulated zinc (32.7 g) to a solution of mercuric chloride (3.3 g) in deionized water (50 mL) and concentrated HCl (2.5 mL). Stir for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 50 mL).

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared zinc amalgam, deionized water (25 mL), concentrated HCl (50 mL), toluene (50 mL), and 4-hydroxy-3-propanoylbenzoic acid (9.81 g, 0.05 mol).

  • Reaction: Heat the mixture to a vigorous reflux for 6 hours. During the reflux, add small portions of concentrated HCl (3 x 5 mL) every hour to maintain the acidity of the medium.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Decant the liquid from the excess zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure 4-hydroxy-3-propylbenzoic acid.

Characterization of the Final Product

The identity and purity of the synthesized 4-hydroxy-3-propylbenzoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -C=O, aromatic C-H).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[2][10]

Causality and Experimental Insights

  • Choice of Lewis Acid in Friedel-Crafts Acylation: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic attack on the aromatic ring. A stoichiometric amount or more is often required because the product ketone can form a complex with AlCl₃.[4]

  • Importance of Anhydrous Conditions: The Friedel-Crafts acylation must be carried out under strictly anhydrous conditions as the Lewis acid catalyst reacts readily with water, which would deactivate it.

  • Clemmensen Reduction Conditions: The Clemmensen reduction is performed in a strongly acidic medium.[6][11] This method is particularly suitable for substrates that are stable under these harsh conditions. The use of a two-phase system (toluene and aqueous HCl) helps to facilitate the reaction.

  • Alternative Reduction Method: For substrates sensitive to strong acids, the Wolff-Kishner reduction, which is performed under strongly basic conditions, serves as a complementary method.[6]

Troubleshooting

ProblemPossible CauseSolution
Low yield in Friedel-Crafts acylationInactive catalyst (due to moisture)Ensure all glassware is oven-dried and use fresh, anhydrous AlCl₃.
Incomplete reactionIncrease reaction time or temperature and monitor by TLC.
Incomplete Clemmensen reductionDeactivated zinc amalgamPrepare fresh zinc amalgam just before use.
Insufficient acidAdd additional portions of concentrated HCl during the reflux.
Difficulty in purificationPresence of side productsOptimize reaction conditions to minimize side reactions. Employ appropriate purification techniques like column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-hydroxy-3-propylbenzoic acid. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound for their drug discovery and development endeavors.

References

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • ChemTalk. (2024, June 17). Clemmensen Reduction. Retrieved from [Link]

  • Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

  • PMC. (2024, August 7). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-propylbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]

  • RUA - Universidad de Alicante. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Retrieved from [Link]

  • PMC. (2021, December 1). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • Google Patents. (n.d.). US4665215A - Process for producing 4-acetoxybenzoic acid.
  • PMC. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Hydroxybenzoic acid propyl ester - HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with.... Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

Application

Introduction: The Analytical Imperative for 4-Hydroxy-3-propylbenzoic Acid

An Application Guide to the Quantitative Analysis of 4-Hydroxy-3-propylbenzoic Acid 4-Hydroxy-3-propylbenzoic acid is a phenolic compound of growing interest within metabolic research, drug development, and as a potentia...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Quantitative Analysis of 4-Hydroxy-3-propylbenzoic Acid

4-Hydroxy-3-propylbenzoic acid is a phenolic compound of growing interest within metabolic research, drug development, and as a potential biomarker. As a derivative of 4-hydroxybenzoic acid, its accurate quantification in diverse matrices—from pharmaceutical formulations to complex biological fluids—is paramount for understanding its pharmacokinetic profiles, assessing its purity as a chemical intermediate, or exploring its physiological roles. The structural characteristics of this molecule, namely its carboxylic acid and phenolic hydroxyl groups, dictate the analytical strategies required for its robust and reliable measurement.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of 4-Hydroxy-3-propylbenzoic acid. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications requiring high resolving power, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for ultimate sensitivity and selectivity in complex matrices.

Method Selection: Choosing the Right Tool for the Task

The choice of analytical methodology is fundamentally driven by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: Ideal for routine quality control, purity assessment, and quantification in relatively clean sample matrices where analyte concentrations are in the µg/mL range or higher. It is a robust, cost-effective, and widely available technique.

  • GC-MS: A powerful technique for volatile compounds. For non-volatile analytes like 4-Hydroxy-3-propylbenzoic acid, it requires a chemical derivatization step to increase volatility.[1] This method offers excellent chromatographic separation and structural confirmation through mass spectral libraries but involves a more complex sample preparation workflow.

  • LC-MS/MS: The gold standard for quantifying low-abundance analytes in highly complex matrices such as plasma, urine, or tissue extracts.[2] Its exceptional sensitivity (pg/mL to ng/mL levels) and selectivity, derived from monitoring specific precursor-to-product ion transitions, minimize matrix interference and provide the highest degree of confidence in the results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the predominant mode for separating organic acids. The analyte, 4-Hydroxy-3-propylbenzoic acid, is separated on a non-polar stationary phase (typically C18) using a polar mobile phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the analyte's carboxylic acid group, ensuring it is in its more hydrophobic, uncharged form. This leads to better retention, improved peak shape, and reproducible chromatography.[3][4] Quantification is achieved by measuring the analyte's absorbance of UV light, typically at a wavelength where the aromatic ring exhibits strong absorbance.[5][6]

Visualized Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s_start Start: Sample s_prep Dissolve in Mobile Phase or Methanol/Water s_start->s_prep s_filter Filter (0.45 µm Syringe Filter) s_prep->s_filter s_vial Transfer to HPLC Vial s_filter->s_vial a_inject Inject Sample s_vial->a_inject a_sep Isocratic Separation on C18 Column a_inject->a_sep a_detect UV Detection (e.g., 230-254 nm) a_sep->a_detect a_quant Quantify using Calibration Curve a_detect->a_quant

Caption: General workflow for HPLC-UV analysis.

Detailed Experimental Protocol

1.3.1 Materials and Reagents

  • 4-Hydroxy-3-propylbenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%)

  • Ultrapure water (18.2 MΩ·cm)

1.3.2 Standard and Sample Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 4-Hydroxy-3-propylbenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[7] This stock is stable for several weeks when stored at 2-8°C.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical range would be 0.5 µg/mL to 50 µg/mL.[8]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to an expected concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be required.[3] Filter all solutions through a 0.45 µm syringe filter before injection.

1.3.3 Chromatographic Conditions

  • Instrument: Any standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution with a ratio of 60:40 (A:B) is a good starting point.[7][9]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 230 nm or 254 nm.[6][8] A PDA detector can be used to confirm peak purity.

  • Injection Volume: 10 µL.[9]

Typical Performance Data

The following table summarizes expected validation parameters for this method, based on published data for similar phenolic acids.

Validation ParameterTypical Performance
Linearity (r²)> 0.999[9]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[8]
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL[8]
Accuracy (% Recovery)93% - 106%[9]
Precision (%RSD)< 2%[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

Direct analysis of polar, non-volatile compounds like 4-Hydroxy-3-propylbenzoic acid by GC is not feasible. A critical derivatization step is required to convert the polar functional groups (-COOH and -OH) into non-polar, volatile, and thermally stable analogues suitable for GC analysis.[1] A robust, two-step derivatization involving methoximation followed by silylation is highly effective.[1] First, methoxyamine hydrochloride converts the ketone group (if any, but protects against keto-enol tautomerism) and increases stability. Second, a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the carboxylic acid and phenolic hydroxyl groups with trimethylsilyl (TMS) groups. The resulting TMS-derivatized analyte is volatile and exhibits excellent chromatographic behavior. Separation occurs in a capillary column, and the mass spectrometer provides definitive identification and quantification.

Visualized Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis s_start Start: Sample s_extract Liquid-Liquid or Solid-Phase Extraction s_start->s_extract s_dry Evaporate to Dryness (under N₂) s_extract->s_dry s_deriv1 Step 1: Methoximation (Methoxyamine HCl in Pyridine) s_dry->s_deriv1 s_deriv2 Step 2: Silylation (MSTFA + TMCS) s_deriv1->s_deriv2 a_inject Inject Derivatized Sample s_deriv2->a_inject a_sep Separation on Capillary Column (e.g., DB-5ms) a_inject->a_sep a_detect Electron Ionization (EI) & Mass Detection (Scan or SIM) a_sep->a_detect a_quant Quantify using Internal Standard a_detect->a_quant

Caption: Workflow for GC-MS with two-step derivatization.

Detailed Experimental Protocol

2.3.1 Materials and Reagents

  • All reagents from Section 1.3.1

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Internal Standard (IS): e.g., 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) or a stable isotope-labeled analogue.

2.3.2 Sample Extraction and Derivatization

  • Extraction: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate after acidification).

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.[1] It is crucial to remove all moisture as it will quench the silylation reagent.

  • Step 1: Methoximation: Reconstitute the dried residue in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 30-37°C for 90 minutes.[1]

  • Step 2: Silylation: Cool the sample to room temperature. Add 80 µL of MSTFA + 1% TMCS. Vortex and incubate at 37-70°C for 30-40 minutes.[1] After cooling, the sample is ready for injection.

2.3.3 GC-MS Conditions

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial 70°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Detection Mode: Scan mode (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for the di-TMS derivative of 4-Hydroxy-3-propylbenzoic acid would need to be determined empirically but would likely include the molecular ion and characteristic fragments.[10][11]

Typical Performance Data
Validation ParameterTypical Performance
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)3 - 300 ng/mL[12][13]
Limit of Quantification (LOQ)10 - 1000 ng/mL
Accuracy (% Bias)Within ±15%[1]
Precision (%RSD)< 15%[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS provides the ultimate in sensitivity and selectivity for quantifying 4-Hydroxy-3-propylbenzoic acid in complex biological matrices.[2] After chromatographic separation via RP-HPLC, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic compounds. The tandem mass spectrometer then isolates the deprotonated molecule (the precursor ion, [M-H]⁻) of a specific mass-to-charge ratio (m/z). This precursor ion is fragmented, and a specific, characteristic fragment ion (the product ion) is monitored. This highly specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), allows for quantification with extremely low background noise, even in the presence of co-eluting matrix components.[14]

Visualized Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_start Start: Biological Sample (e.g., Plasma) s_spike Spike with Internal Standard (Stable Isotope Labeled) s_start->s_spike s_ppt Protein Precipitation (e.g., with Acetonitrile) s_spike->s_ppt s_cent Centrifuge s_ppt->s_cent s_super Collect Supernatant s_cent->s_super a_inject Inject Sample s_super->a_inject a_sep Fast LC Gradient on C18 Column a_inject->a_sep a_ionize Electrospray Ionization (ESI-) a_sep->a_ionize a_detect MRM Detection (Precursor → Product Ion) a_ionize->a_detect a_quant Quantify using Internal Standard a_detect->a_quant

Caption: Workflow for LC-MS/MS analysis of biological samples.

Detailed Experimental Protocol

3.3.1 Materials and Reagents

  • Reagents from Section 1.3.1

  • Formic acid (LC-MS grade)

  • Stable Isotope Labeled Internal Standard (SIL-IS): e.g., ¹³C₆- or D₄-4-Hydroxy-3-propylbenzoic acid (custom synthesis may be required). This is the preferred IS for correcting matrix effects and variability.[2]

3.3.2 Sample Preparation: Protein Precipitation This protocol is designed for plasma or serum samples.

  • Aliquot 100 µL of sample into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[14]

  • Vortex for 30 seconds and centrifuge at >12,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis. Dilution with water may be necessary to reduce organic content before injection.

3.3.3 LC-MS/MS Conditions

  • Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: A rapid gradient from 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization: ESI, Negative Ion Mode.

  • MRM Transition: The exact m/z values must be determined by infusing a standard solution. For 4-Hydroxy-3-propylbenzoic acid (MW: 180.20 g/mol )[11]:

    • Precursor Ion [M-H]⁻: m/z 179.1

    • Product Ion(s): Likely fragments would result from the loss of CO₂ (m/z 135.1) or other characteristic cleavages. For example, a similar compound, 4-hydroxybenzoic acid, fragments from m/z 137 to 93.[15]

  • Instrument Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for the specific analyte and instrument to achieve maximum signal intensity.

Typical Performance Data
Validation ParameterTypical Performance
Linearity (r²)> 0.998[14]
Lower LOQ (LLOQ)2.0 - 50.0 ng/mL[2]
Accuracy (% Bias)Within ±5.7%[2]
Precision (%RSD)< 5.3%[2]
Recovery85% - 115%[14]

References

  • Trajkovska, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Gump, B. H., et al. (n.d.). Determination and method validation of the major organic acids in wine using HPLC and UV detection. Youngstown State University. Available at: [Link]

  • Trajkovska, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available at: [Link]

  • Wiley-VCH GmbH. (n.d.). 4-Hydroxy-3-propylbenzoic acid. SpectraBase. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-propylbenzoic acid. PubChem. Available at: [Link]

  • Mahuzier, P. E., et al. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. Available at: [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Dickes, G. J. (n.d.). Separation and Determination of p-Hydroxy-Benzoic Esters in Foodstuffs. Journal of the Association of Public Analysts. Available at: [Link]

  • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Available at: [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]

  • Vadher, A. N., et al. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kirsch, F., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of 4-hydroxybenzoic acid with its molecular ion peak at 138 amu. Available at: [Link]

  • ResearchGate. (n.d.). Exemplary HPLC chromatograms. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Chawla, R., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Ancient Science of Life. Available at: [Link]

  • Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available at: [Link]

  • Liu, G., et al. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Andrieș, A., et al. (n.d.). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Farmacia. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

Sources

Method

Application Notes and Protocols: 4-Hydroxy-3-propylbenzoic Acid in Advanced Materials Science

Foreword: The Strategic Role of Substituted Hydroxybenzoic Acids in Polymer Chemistry The field of high-performance polymers is continuously driven by the pursuit of novel materials with tailored thermal, mechanical, and...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Role of Substituted Hydroxybenzoic Acids in Polymer Chemistry

The field of high-performance polymers is continuously driven by the pursuit of novel materials with tailored thermal, mechanical, and liquid crystalline properties. Aromatic polyesters, a prominent class within this domain, derive their exceptional characteristics from the rigidity of their backbone structures. 4-Hydroxybenzoic acid (HBA) serves as a fundamental building block for many commercially significant liquid crystal polymers (LCPs), such as Vectran, a copolyester of HBA and 6-hydroxynaphthalene-2-carboxylic acid.[1] The introduction of substituents onto the HBA aromatic ring offers a powerful strategy for fine-tuning the properties of the resulting polymers. An alkyl substituent, such as the propyl group in 4-hydroxy-3-propylbenzoic acid, can disrupt chain packing, thereby lowering the melting point, enhancing solubility, and modifying the liquid crystalline behavior of the polymer.[2]

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 4-hydroxy-3-propylbenzoic acid as a monomer in the synthesis of advanced aromatic polyesters. While specific literature on the homopolymer of 4-hydroxy-3-propylbenzoic acid is not extensively available, the protocols and principles detailed herein are derived from well-established methodologies for analogous substituted hydroxybenzoic acids and are designed to be directly adaptable.[3]

Rationale for Employing 4-Hydroxy-3-propylbenzoic Acid in Polymer Synthesis

The unique molecular architecture of 4-hydroxy-3-propylbenzoic acid, featuring a carboxylic acid group, a hydroxyl group, and a propyl substituent on the benzene ring, makes it a compelling monomer for creating novel polymers.

  • Modification of Thermal Properties: The propyl group introduces a "kink" in the otherwise linear polymer chain. This disruption of chain symmetry and packing efficiency is expected to lower the melting temperature (Tm) and the glass transition temperature (Tg) compared to the unsubstituted poly(4-hydroxybenzoate), which decomposes before melting.[3] This can make the resulting polymer more amenable to melt processing.

  • Enhanced Solubility: The presence of the alkyl side chain can increase the free volume and reduce the intermolecular forces between polymer chains, often leading to improved solubility in common organic solvents. This is a significant advantage for polymer characterization and solution-based processing techniques.

  • Tunable Liquid Crystalline Behavior: The introduction of side groups on the mesogenic (liquid crystal-forming) unit can alter the stability and temperature range of the liquid crystalline phase. The propyl group in the 3-position allows for the systematic study of structure-property relationships in thermotropic LCPs. By copolymerizing 4-hydroxy-3-propylbenzoic acid with other monomers like 4-hydroxybenzoic acid or 6-hydroxy-2-naphthoic acid, a fine-tuning of the mesophase behavior can be achieved.

Physicochemical Properties of 4-Hydroxy-3-propylbenzoic Acid

A clear understanding of the monomer's properties is essential before proceeding with polymerization.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
CAS Number 119865-13-3[5]
Appearance Solid (predicted)-
Purity Typically >97%[6]

Synthetic Pathways to Aromatic Polyesters

The most robust and widely adopted method for synthesizing aromatic polyesters from hydroxybenzoic acids is a two-step process:

  • Acetylation of the Monomer: The phenolic hydroxyl group is acetylated to form 4-acetoxy-3-propylbenzoic acid. This is a critical step because direct polyesterification of hydroxybenzoic acids at high temperatures can lead to side reactions, such as decarboxylation. The acetylation converts the hydroxyl group into a more reactive ester, which then undergoes transesterification during polymerization, releasing acetic acid as a byproduct.

  • Melt Polycondensation: The acetylated monomer is heated under an inert atmosphere, and subsequently under vacuum, to drive the polymerization reaction forward by removing the acetic acid byproduct.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and characterization of polyesters from 4-hydroxy-3-propylbenzoic acid.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Characterization Monomer 4-Hydroxy-3-propylbenzoic Acid Acetylation Acetylation with Acetic Anhydride Monomer->Acetylation Purification1 Recrystallization Acetylation->Purification1 AcetylatedMonomer 4-Acetoxy-3-propylbenzoic Acid Purification1->AcetylatedMonomer Polymerization Melt Polycondensation AcetylatedMonomer->Polymerization Homopolymer Homopolymerization Polymerization->Homopolymer Copolymer Copolymerization (with other monomers) Polymerization->Copolymer CrudePolymer Crude Polymer Homopolymer->CrudePolymer Copolymer->CrudePolymer Purification2 Purification (e.g., precipitation) CrudePolymer->Purification2 PurePolymer Purified Polymer Purification2->PurePolymer Spectroscopy Spectroscopy (NMR, FTIR) PurePolymer->Spectroscopy Thermal Thermal Analysis (DSC, TGA) PurePolymer->Thermal Viscosity Viscometry PurePolymer->Viscosity Microscopy Polarized Optical Microscopy PurePolymer->Microscopy

Caption: General workflow for polyester synthesis and characterization.

Detailed Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Acetic anhydride and sulfuric acid are corrosive and should be handled with extreme care.

Protocol 1: Acetylation of 4-Hydroxy-3-propylbenzoic Acid

This protocol details the synthesis of 4-acetoxy-3-propylbenzoic acid, the essential precursor for melt polycondensation.

Rationale: The acetylation of the phenolic hydroxyl group is a protective measure that prevents undesirable side reactions, such as decarboxylation, at the high temperatures required for polymerization. It also provides a more suitable leaving group (acetic acid) during the polycondensation reaction.[7]

Materials:

  • 4-Hydroxy-3-propylbenzoic acid (10.0 g, 55.5 mmol)

  • Acetic anhydride (15 mL, 159 mmol)

  • Concentrated sulfuric acid (catalytic amount, ~2-3 drops)

  • Deionized water

  • Ethanol

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Reaction Setup: Place 4-hydroxy-3-propylbenzoic acid and a magnetic stir bar into the 100 mL round-bottom flask.

  • Addition of Reagents: Add 15 mL of acetic anhydride to the flask. While stirring, carefully add 2-3 drops of concentrated sulfuric acid.

  • Reaction: Attach the reflux condenser and heat the mixture in a water bath or with a heating mantle to 60-70°C for 20-30 minutes. The solid should completely dissolve.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the solution into 150 mL of cold deionized water in a beaker while stirring vigorously. A white precipitate of 4-acetoxy-3-propylbenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any unreacted acetic anhydride and sulfuric acid.

  • Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimal amount of hot ethanol to dissolve the solid. Add warm deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60°C to a constant weight.

Protocol 2: Homopolymerization of 4-Acetoxy-3-propylbenzoic Acid via Melt Polycondensation

This protocol describes the synthesis of poly(4-hydroxy-3-propylbenzoate).

Rationale: Melt polycondensation is a solvent-free method that relies on high temperatures to melt the monomer and drive the polymerization. The application of a vacuum in the later stages is crucial for removing the acetic acid byproduct, which shifts the reaction equilibrium towards the formation of a high molecular weight polymer.[5]

Equipment:

  • Glass reactor or thick-walled test tube suitable for high temperatures and vacuum

  • Mechanical stirrer with a high-torque motor (essential for viscous melts)

  • Nitrogen/vacuum inlet

  • Distillation outlet connected to a cold trap and vacuum pump

  • High-temperature heating mantle with a temperature controller

Procedure:

  • Reactor Setup: Charge the reactor with the dried 4-acetoxy-3-propylbenzoic acid.

  • Inert Atmosphere: Assemble the reactor with the stirrer and purge the system with dry nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, positive flow of nitrogen.

  • Initial Heating: Begin stirring and gradually heat the reactor. The temperature program is critical:

    • Heat to a temperature just above the monomer's melting point (e.g., 200-220°C) and hold for 1-2 hours. Acetic acid will begin to distill off.

  • Polycondensation Stage: Slowly increase the temperature to 250-280°C over 1-2 hours. The viscosity of the melt will increase noticeably. Continue to collect the acetic acid distillate.

  • High Vacuum Stage: Once the evolution of acetic acid slows, gradually apply a vacuum (to <1 torr). This step is critical for achieving a high degree of polymerization. The increased viscosity may require a high-torque stirrer. Maintain the reaction at high temperature and full vacuum for another 2-4 hours.

  • Cooling and Isolation: Release the vacuum with nitrogen and cool the reactor to room temperature. The resulting polymer will be a solid plug. The polymer can be recovered by carefully breaking the glass reactor or by dissolving it in a suitable solvent (if one can be found).

Workflow for Melt Polycondensation

G Start Charge Reactor with Acetylated Monomer Purge Purge with N₂ Start->Purge Heat1 Heat to ~220°C under N₂ flow Purge->Heat1 Distill1 Acetic Acid Distills Heat1->Distill1 Heat2 Increase Temp to 250-280°C Distill1->Heat2 Distill2 Viscosity Increases, More Acetic Acid Distills Heat2->Distill2 Vacuum Apply High Vacuum (<1 torr) Distill2->Vacuum Polymerize Hold under Vacuum for 2-4 hours Vacuum->Polymerize Cool Cool under N₂ Polymerize->Cool End Isolate Polymer Product Cool->End

Caption: Step-wise workflow for the melt polycondensation process.

Characterization of the Resulting Polymer

A comprehensive characterization is necessary to understand the structure and properties of the synthesized polymer.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: To confirm the formation of ester linkages (~1735 cm⁻¹) and the disappearance of carboxylic acid groups.

    • NMR Spectroscopy (¹H and ¹³C): To verify the polymer structure. This may require finding a suitable solvent, which can be challenging for wholly aromatic polyesters. Trifluoroacetic acid/deuterated chloroform mixtures are sometimes effective.[8]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or liquid crystal phase transitions.[8]

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[9]

  • Molecular Weight Determination:

    • Intrinsic Viscosity: A common method for estimating the relative molecular weight of polyesters when GPC is not feasible due to poor solubility.[10]

  • Liquid Crystalline Properties:

    • Polarized Optical Microscopy (POM): A hot-stage microscope is used to visually observe the formation of anisotropic melt phases (e.g., nematic textures) upon heating and cooling, which is characteristic of liquid crystal polymers.[8]

Representative Data and Expected Outcomes

As previously stated, specific data for poly(4-hydroxy-3-propylbenzoate) is scarce. However, we can infer potential properties from studies on similar substituted aromatic polyesters. For instance, copolyesters of 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA) show how structural changes impact thermal properties.

Table 2: Illustrative Thermal Properties of Aromatic Copolyesters (Data adapted from a study on 3HBCA/3HBA copolyesters for comparative purposes)[3]

Monomer Composition (mol%)Intrinsic Viscosity (dL/g)Glass Transition Temp. (Tg, °C)Onset of Thermal Decomposition (°C)
100% 3HBA~0.6146> 450
20% 3HBCA / 80% 3HBA0.6 - 0.8~160> 450
40% 3HBCA / 60% 3HBA0.6 - 0.8~175> 450
60% 3HBCA / 40% 3HBA0.6 - 0.8~190> 450

It is hypothesized that poly(4-hydroxy-3-propylbenzoate) would exhibit a measurable Tg and potentially a Tm at a temperature lower than the decomposition temperature of unsubstituted poly(4-hydroxybenzoate). The thermal stability is expected to remain high, with decomposition likely occurring above 400°C.

Concluding Remarks for the Research Professional

4-Hydroxy-3-propylbenzoic acid represents a valuable, yet underexplored, monomer for the synthesis of novel aromatic polyesters. The presence of the propyl substituent provides a strategic handle for manipulating the physical properties of the resulting polymers, offering a pathway to materials with enhanced processability and tailored liquid crystalline characteristics. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of homopolymers and copolymers derived from this monomer. By systematically investigating the structure-property relationships of these new materials, researchers can contribute to the expanding library of high-performance polymers for advanced applications.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]

  • MDPI. (2022, January 30). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-propylbenzoic acid. PubChem. Retrieved from [Link]

  • Swaminathan Sivaram. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Retrieved from [Link]

  • ResearchGate. (2020, October 27). The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification. Retrieved from [Link]

  • Kinam Park. (2018, April 17). Characterization and engineering of a plastic-degrading aromatic polyesterase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of copolyester via melt polycondensation using 4-acetoxybenzoic acid (4ABA), 3-acetoxybenzoic acid (3ABA), and 4′-acetoxybiphenyl-4-carboxylic acid (ABCA). Retrieved from [Link]

  • MDPI. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]

  • ResearchGate. (2024, May 8). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • MedCrave. (2018, January 3). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. Retrieved from [Link]

  • OpenMETU. (n.d.). Synthesis and characterization of fully aromatic thermotropic liquid-crystalline copolyesters containing m-hydroxybenzoic acid units. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Testing 4-Hydroxy-3-propylbenzoic Acid Activity

Introduction: Unveiling the Therapeutic Potential of 4-Hydroxy-3-propylbenzoic Acid 4-Hydroxy-3-propylbenzoic acid is a phenolic acid, a class of compounds widely recognized for their diverse biological activities. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of 4-Hydroxy-3-propylbenzoic Acid

4-Hydroxy-3-propylbenzoic acid is a phenolic acid, a class of compounds widely recognized for their diverse biological activities. As a derivative of 4-hydroxybenzoic acid, it is anticipated to possess significant antioxidant and anti-inflammatory properties, with potential applications in the pharmaceutical, cosmetic, and food industries. Phenolic acids are known to exert their effects through various mechanisms, including the scavenging of free radicals, modulation of pro-inflammatory enzyme activity, and interaction with key cellular signaling pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activities of 4-Hydroxy-3-propylbenzoic acid. The protocols detailed herein are designed to be robust and self-validating, offering a framework for the systematic evaluation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. By understanding the causality behind experimental choices and adhering to established standards, researchers can generate reliable and reproducible data to unlock the full therapeutic potential of this promising compound.

I. Antioxidant Activity Assays

The antioxidant capacity of 4-Hydroxy-3-propylbenzoic acid can be attributed to its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] The following assays provide a comprehensive assessment of its radical scavenging capabilities.

A. Spectrophotometric Radical Scavenging Assays

These in vitro assays are rapid and cost-effective methods for screening the direct antioxidant activity of a compound.

Principle: The DPPH assay measures the ability of an antioxidant to reduce the stable DPPH radical, a purple-colored compound, to its non-radical form, which is yellow. The degree of discoloration is proportional to the antioxidant activity and is measured spectrophotometrically at 517 nm.[2]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxy-3-propylbenzoic acid in a suitable solvent (e.g., methanol or DMSO).

    • Standard (Ascorbic Acid or Trolox): Prepare a series of dilutions (e.g., 1-100 µg/mL) from a stock solution.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[3][4]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[3]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[3]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] Dilute the resulting solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of various concentrations of the test compound or standard to the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Include a control well with 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

B. Cell-Based Antioxidant Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and localization.

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the activity is quantified by measuring the reduction in fluorescence.[5][6]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of 4-Hydroxy-3-propylbenzoic acid or a standard (e.g., quercetin) along with 25 µM DCFH-DA in treatment medium for 1 hour.

    • Wash the cells with PBS.

    • Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to induce oxidative stress.

    • Immediately measure the fluorescence every 5 minutes for 1 hour using a fluorescence plate reader (excitation 485 nm, emission 538 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value using the formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as quercetin equivalents (QE).

Quantitative Comparison of Antioxidant Activity (Illustrative Data)

The following table provides illustrative IC50 values for 4-hydroxybenzoic acid and related compounds in common antioxidant assays. The actual values for 4-Hydroxy-3-propylbenzoic acid should be determined experimentally using the protocols above.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
4-Hydroxybenzoic Acid~160-[2]
Gallic Acid1.151.65[7]
Ascorbic Acid3.986.23[7]

II. Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of 4-Hydroxy-3-propylbenzoic acid can be investigated by assessing its ability to inhibit key pro-inflammatory enzymes and mediators.

A. Enzyme Inhibition Assays

Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. This assay measures the ability of a compound to inhibit the peroxidase activity of COX, which can be monitored using a fluorometric probe.[5]

Protocol (Fluorometric):

  • Reagent Preparation (using a commercial kit):

    • Reconstitute human recombinant COX-2 enzyme as per the manufacturer's instructions.

    • Prepare working solutions of the COX probe, cofactor, and arachidonic acid.

    • Prepare serial dilutions of 4-Hydroxy-3-propylbenzoic acid and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure (96-well white opaque plate):

    • To appropriate wells, add COX assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or control inhibitor.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition and the IC50 value.

Principle: 5-Lipoxygenase (5-LOX) is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are potent pro-inflammatory mediators. The assay measures the inhibition of 5-LOX activity by monitoring the formation of the product, which can be detected spectrophotometrically.[8][9]

Protocol (Spectrophotometric):

  • Reagent Preparation:

    • 5-LOX Enzyme Solution: Prepare a working solution of soybean lipoxygenase in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Substrate Solution (Linoleic Acid): Prepare a solution of linoleic acid in ethanol and dilute with buffer.

    • Test Compound and Standard (e.g., Zileuton): Prepare serial dilutions.

  • Assay Procedure:

    • Pre-incubate the enzyme solution with the test compound or standard for 5-10 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the initial reaction velocity.

    • Determine the percentage of inhibition and the IC50 value.

B. Cell-Based Anti-inflammatory Assays

These assays utilize cultured cells, typically macrophages, to model the inflammatory response and assess the effects of the test compound on the production of inflammatory mediators.

Principle: Upon stimulation with lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][11]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 4-Hydroxy-3-propylbenzoic acid for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production and the IC50 value.

Principle: LPS stimulation of macrophages also leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the NO production assay.

  • ELISA:

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for color development.

  • Data Analysis:

    • Quantify the cytokine concentrations based on a standard curve.

    • Calculate the percentage of inhibition of cytokine production.

Signaling Pathway Visualization

The anti-inflammatory effects of phenolic compounds are often mediated by the inhibition of the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound 4-Hydroxy-3-propylbenzoic acid Compound->IKK inhibits NFkB_n NF-κB NFkB_n->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by 4-Hydroxy-3-propylbenzoic acid.

III. Antimicrobial Activity Assay

Phenolic acids are known to possess antimicrobial properties. The following protocol determines the minimum concentration of 4-Hydroxy-3-propylbenzoic acid required to inhibit the growth of various microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.[14][15]

Protocol:

  • Reagent and Microorganism Preparation:

    • Test Compound: Prepare a stock solution of 4-Hydroxy-3-propylbenzoic acid and create serial twofold dilutions in a 96-well plate.

    • Bacterial/Fungal Strains: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • Inoculate each well containing the diluted compound with the microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.

Illustrative Antimicrobial Activity Data

The following table provides example MIC values for 4-hydroxybenzoic acid against common microbes.

Microorganism4-Hydroxybenzoic Acid MIC (mg/mL)Reference
Staphylococcus aureus36.00-72.00[16]
Escherichia coli36.00-72.00[16]
Candida albicans36.00-72.00[16]

IV. Cytotoxicity Assay

It is crucial to assess the potential toxicity of 4-Hydroxy-3-propylbenzoic acid to mammalian cells to determine its therapeutic window.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1][3][4]

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., a normal cell line like HEK293 or a cancer cell line like HeLa) in a 96-well plate.

    • Treat the cells with various concentrations of 4-Hydroxy-3-propylbenzoic acid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Illustrative Cytotoxicity Data

The following table shows example IC50 values for benzoic acid derivatives against a cancer cell line.

Cell LineCompoundIC50 (µg/mL)Reference
HeLa (cervical cancer)Benzoic Acid85.54 - 670.6[17]

V. Safety Precautions

When working with 4-Hydroxy-3-propylbenzoic acid and the reagents mentioned in these protocols, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

VI. Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the biological activities of 4-Hydroxy-3-propylbenzoic acid. By systematically assessing its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The integration of both biochemical and cell-based assays ensures a thorough and biologically relevant characterization of this promising compound.

References

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  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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  • Lawrence, T., Willoughby, D. A., & Gilroy, D. W. (2002). Anti-inflammatory lipid mediators and insights into the resolution of inflammation. Nature reviews immunology, 2(10), 787-795.
  • Abcam. (n.d.). ab283401– COX2 Inhibitor Screening Kit (Fluorometric).
  • Ozturk, H. I., & Kolak, U. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
  • Piwowarski, J. P., Granica, S., & Kiss, A. K. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?. Antioxidants, 10(8), 1205.
  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
  • Yoon, W. J., Lee, N. H., & Hyun, C. G. (2010). Inhibition of LPS-induced nitric oxide and TNF-α production by pinosylvin, a constituent of Pinus koraiensis, in RAW 264.7 cells. Journal of the Korean Society for Applied Biological Chemistry, 53(5), 577-582.
  • Lee, J. Y., & Kim, H. J. (2010). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Phytotherapy Research, 24(S1), S54-S58.
  • Kim, O. K., Nam, D. E., Jun, W., Lee, J., & Kim, Y. S. (2018). Anti-inflammatory and antioxidant effects of MOK, a polyherbal extract, on lipopolysaccharide-stimulated RAW 264.7 macrophages. Experimental and therapeutic medicine, 16(6), 5071-5079.
  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Biosystems, 5(1), 1-8.
  • Kim, J. H., Ryu, J. H., & Lee, H. J. (2022). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. International Journal of Molecular Sciences, 23(23), 15303.
  • Sharma, M., & Kumar, V. (2016). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Phyto Pharma Journal, 5(2), 108-112.
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  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Biosystems, 5(1), 1-8.
  • Chen, C. Y., & Chen, Y. H. (2008). Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, secretion of LPS-stimulated peritoneal macrophages. Journal of Food and Drug Analysis, 16(2), 27-34.
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  • Meregalli, M., Marjanovic, M., & Scaltriti, M. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. E3S Web of Conferences, 166, 07005.
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Method

Application Note: Derivatization of 4-Hydroxy-3-propylbenzoic Acid for GC-MS Analysis

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Methodology: Silylation via BSTFA + 1% TMCS Introduction & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Methodology: Silylation via BSTFA + 1% TMCS

Introduction & Chemical Context

4-Hydroxy-3-propylbenzoic acid (PubChem CID: 19010673) is a biologically relevant phenolic acid often encountered in plant metabolomics, environmental degradation studies, and pharmaceutical intermediate profiling[1]. Structurally, it possesses two highly polar functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH).

In their native state, phenolic acids are poorly suited for Gas Chromatography (GC). Their active protons lead to extensive hydrogen bonding, resulting in high boiling points, thermal instability, and severe peak tailing due to interactions with the stationary phase of the GC column[2]. To achieve robust, quantitative GC-MS analysis, these active hydrogens must be masked through chemical derivatization, thereby reducing polarity and increasing volatility.

Mechanistic Rationale: Why Silylation?

While alkylation (e.g., methylation using diazomethane or BF3/methanol) can derivatize carboxylic acids, it often yields incomplete reactions or complex side products when applied to phenolic hydroxyls. Silylation is the universally preferred method for phenolic acids because it efficiently targets both -OH and -COOH groups in a single reaction step[3].

The Chemistry of BSTFA + 1% TMCS: The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the gold standard for silylating phenolic acids. It reacts with active protons to form trimethylsilyl (TMS) ethers (from the phenol) and TMS esters (from the carboxylic acid).

  • Causality of Reagent Choice: BSTFA is preferred over MSTFA because its byproducts (trifluoroacetamide) are highly volatile and elute early, minimizing interference with the analyte peaks.

  • Role of TMCS: The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst. TMCS increases the silylating power of the reagent mixture, ensuring that sterically hindered or less reactive groups are fully derivatized[4].

  • Role of Pyridine: The reaction is typically carried out in an anhydrous pyridine solvent. Pyridine acts as a basic catalyst and an acid scavenger, driving the reaction forward and neutralizing any acidic byproducts that could degrade the TMS derivatives[5].

Experimental Protocol

This protocol outlines a self-validating workflow for the extraction and di-TMS derivatization of 4-Hydroxy-3-propylbenzoic acid from complex biological matrices (e.g., plasma or plant extracts).

Phase 1: Sample Extraction and Preparation
  • Acidification: Aliquot 300 µL of the biological sample into a microcentrifuge tube. Adjust the pH to 2.0 using 0.5 M HCl. Rationale: Acidification suppresses the ionization of the carboxylic acid, ensuring it remains in its lipophilic, uncharged state for efficient organic extraction[4].

  • Liquid-Liquid Extraction (LLE): Add 500 µL of LC-MS grade ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass vial. Repeat this extraction twice more and pool the organic layers[4].

  • Moisture Removal (Critical Step): Pass the pooled ethyl acetate extract through a small bed of anhydrous sodium sulfate (Na2SO4) to remove residual water. Rationale: Silylating reagents are extremely sensitive to moisture. Even trace amounts of water will hydrolyze BSTFA, leading to incomplete derivatization and poor reproducibility[3].

  • Evaporation: Evaporate the extract to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature. To ensure azeotropic removal of trace water, add 100 µL of anhydrous dichloromethane (DCM) and evaporate to dryness again[3].

Phase 2: Derivatization Reaction
  • Reagent Addition: To the completely dry residue, add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry block heater at 70°C for 60 minutes. Rationale: Elevated temperature provides the activation energy required to fully derivatize both functional groups, preventing the formation of mono-TMS artifacts[4].

  • Cooling: Remove the vial and allow it to cool to room temperature before GC-MS injection.

Analytical Workflow Visualization

G A Sample Matrix (Plasma/Plant Extract) B Acidification & LLE (Ethyl Acetate, pH 2.0) A->B C Evaporation to Dryness (N2 Stream, Anhydrous) B->C D Silylation Reaction (BSTFA + 1% TMCS, Pyridine) C->D E GC-MS Analysis (SIM/SCAN Mode) D->E

Workflow for the extraction and silylation of phenolic acids prior to GC-MS analysis.

GC-MS Parameters & Data Interpretation

For optimal resolution, a non-polar to slightly polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness) is recommended.

Quantitative Data Summary

Upon successful derivatization, 4-Hydroxy-3-propylbenzoic acid is converted to its di-TMS derivative . The addition of two TMS groups replaces two protons, adding a net mass of 144 Da.

ParameterSpecification / Value
Native Molecular Weight 180.20 g/mol [1]
Derivative Formed 4-Hydroxy-3-propylbenzoic acid, di-TMS
Derivatized Molecular Weight 324.48 g/mol
GC Inlet Temperature 250°C (Splitless mode)
Carrier Gas Helium (Constant flow, 1.0 mL/min)
MS Ionization Electron Impact (EI), 70 eV
Target Quantitation Ion (SIM) m/z 324 [M]⁺
Qualifier Ions m/z 309[M - CH₃]⁺, m/z 295 [M - C₂H₅]⁺

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the scientific integrity of the assay, the protocol must be self-validating. Implement the following checks:

  • Monitoring Incomplete Derivatization: In the full-scan MS data, actively look for the mono-TMS derivative (MW ~252 g/mol ). The presence of mono-TMS peaks indicates either moisture contamination during sample prep or exhausted BSTFA reagent. If mono-TMS peaks exceed 2% of the di-TMS peak area, the batch preparation must be reviewed.

  • Internal Standardization: Always spike the initial sample matrix with a structurally similar, isotopically labeled internal standard (e.g., ¹³C-labeled phenolic acid) or a non-endogenous analog (e.g., Fisetin) prior to extraction[3]. This controls for both extraction recovery variations and derivatization efficiency.

  • Reagent Blanks: Run a derivatized solvent blank with every batch. Siloxane column bleed and degraded BSTFA can produce background ions at m/z 73, 147, and 281. Establishing a baseline ensures these artifacts do not interfere with the m/z 324 target ion.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673. PubChem. Available at:[Link]

  • A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry. Available at:[Link]

  • The GC/MS and HPLC/DAD analysis of phenolic acids from Winter Savory (Satureja montana). Medical University of Lublin. Available at:[Link]

  • GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Application

Application Note: Advanced HPLC-DAD-ESI-MS Analysis of 4-Hydroxy-3-propylbenzoic Acid

Executive Summary & Rationale 4-Hydroxy-3-propylbenzoic acid (4-H-3-PBA) is a bioactive phenolic acid derivative frequently identified in complex botanical matrices, such as Prunus dulcis and Brassica tournefortii, and u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Hydroxy-3-propylbenzoic acid (4-H-3-PBA) is a bioactive phenolic acid derivative frequently identified in complex botanical matrices, such as Prunus dulcis and Brassica tournefortii, and utilized as a critical intermediate in pharmaceutical synthesis (1[1]; 2[2]). Accurate quantification of 4-H-3-PBA requires overcoming matrix interference and preventing peak tailing—a common chromatographic issue with carboxylic acids. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Mechanistic Insights: Chromatographic Design

Stationary Phase Selection

While standard C18 columns are ubiquitous, phenolic acids often exhibit secondary interactions with residual silanols on the silica backbone, leading to asymmetric peaks. We recommend an end-capped RP-C18 or a polar-embedded RP-Amide column. The amide phase provides alternate selectivity and prevents hydrophobic collapse when using highly aqueous mobile phases during gradient equilibration (3[3]).

Mobile Phase pH Control

With a molecular weight of 180.20 g/mol , 4-H-3-PBA contains both a phenolic hydroxyl and a carboxylic acid group (4[4]). The pKa of the carboxyl group is approximately 4.2. To ensure the analyte remains in its fully protonated, neutral state, the mobile phase must be buffered at least 1.5 pH units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7), which suppresses ionization, maximizes hydrophobic retention on the stationary phase, and enhances ionization efficiency in negative-mode ESI-MS (5[5]).

Detection Modalities
  • UV-Vis (DAD): The conjugated aromatic system of 4-H-3-PBA yields a strong absorption maximum near 280 nm, which is optimal for selective quantification away from aliphatic interferences that absorb at lower wavelengths (1[1]).

  • Mass Spectrometry: Negative ion mode ESI ([M-H]⁻ at m/z 179) is highly sensitive for phenolic acids due to the facile deprotonation of the carboxylic moiety (5[5]).

Experimental Workflow & Protocol

G N1 1. Sample Matrix (Plant Extract / API) N2 2. Acidified Extraction (0.1% Formic Acid in MeOH) N1->N2 Solubilize N3 3. Clarification (Centrifuge & 0.22 µm Filter) N2->N3 Isolate N4 4. HPLC Separation (RP-C18, Gradient Elution) N3->N4 Inject 10 µL N5 5. Detection (DAD 280 nm & ESI-MS) N4->N5 Elute N6 6. Data Analysis (Quantification & Validation) N5->N6 Integrate

Analytical workflow for the extraction and HPLC-MS quantification of 4-H-3-PBA.

Reagents and Materials
  • Standards: 4-Hydroxy-3-propylbenzoic acid reference standard (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Sample Preparation (Solid-Liquid Extraction)

Self-Validation Checkpoint: Always run a procedural blank (extraction solvent only) alongside your samples to ensure no carryover or contamination from the extraction process.

  • Homogenization: Accurately weigh 100 mg of the dried sample matrix into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of acidified Methanol/Water (80:20, v/v containing 0.1% formic acid) to disrupt protein-phenolic interactions and solubilize 4-H-3-PBA.

  • Sonication: Sonicate in a water bath at 25°C for 30 minutes to maximize mass transfer.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet insoluble particulates.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (amber glass prevents photodegradation of phenolic compounds).

HPLC-DAD-ESI-MS Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Column RP-C18 (250 mm × 4.6 mm, 5 µm)Provides high theoretical plates for resolving structural isomers.
Mobile Phase A Water + 0.1% Formic AcidSuppresses carboxyl ionization; compatible with MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger elution strength than MeOH; yields sharper peaks.
Flow Rate 1.0 mL/min (Split 1:4 post-column)Balances optimal linear velocity for C18 with MS desolvation limits.
Injection Volume 10 µLPrevents column overloading and band broadening.
Column Temp 30°C ± 0.5°CStabilizes mobile phase viscosity and retention times.
DAD Wavelength 280 nm (Reference 360 nm)Captures the primary π-π* transition of the phenolic ring.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
20.02080
22.02080
22.1955
30.0955 (Re-equilibration)
Mass Spectrometry (ESI-MS) Parameters
  • Polarity: Negative Ion Mode (ESI⁻)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temp: 320°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Target MRM Transition: m/z 179 → 135 (Corresponds to the characteristic loss of CO₂ [44 Da] from the carboxylic acid group).

Method Validation & System Suitability

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to analyzing unknown samples:

  • Precision: The Relative Standard Deviation (RSD) of the peak area for 5 replicate injections of a 10 µg/mL standard must be ≤ 2.0%.

  • Peak Asymmetry (Tailing Factor): Must be between 0.9 and 1.5. A tailing factor > 1.5 indicates secondary silanol interactions, suggesting the need for a fresh column or a slight increase in formic acid concentration.

  • Linearity: The calibration curve must exhibit an R² ≥ 0.999 over a dynamic range of 0.1 to 50 µg/mL.

  • Sensitivity: The Limit of Detection (LOD) should be ≤ 0.05 µg/mL (Signal-to-Noise ratio ≥ 3).

References

  • Restivo A, Degano I, Ribechini E, Colombini MP.
  • Sarwar et al. "Phytochemical Profiling and Biological Potential of Prunus dulcis Shell Extracts." MDPI, 2023.
  • Collins, Daniel. "A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity." Victoria University, 2022.
  • Zouari et al. "African mustard (Brassica tournefortii) as source of nutrients and nutraceuticals properties." PubMed / Journal of Food Science, 2020.
  • PubChem. "4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673.

Sources

Method

Application Note &amp; Protocol: NMR Spectroscopic Characterization of 4-Hydroxy-3-propylbenzoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural confirmation of 4-Hydroxy-3-propylbenzoic acid.

Introduction & Mechanistic Context

4-Hydroxy-3-propylbenzoic acid is a highly functionalized phenolic acid. In industrial and pharmaceutical contexts, its derivatives are frequently utilized in the synthesis of advanced diepoxy compounds and specialized resins[1]. Furthermore, related esterified derivatives (e.g., 4-hydroxy-3-propylbenzoic acid methyl ester) have been identified in bioactive phytochemical extracts, highlighting the compound's broader relevance in natural product chemistry and drug discovery[2].

When characterizing this molecule, NMR spectroscopy is the gold standard for validating the regiochemistry of the aromatic ring. The primary analytical challenge is confirming the exact spatial relationship between the carboxylic acid (C1), the propyl chain (C3), and the phenolic hydroxyl group (C4). This protocol is designed to establish a self-validating spectral baseline that eliminates structural ambiguity.

Physicochemical Profile

Understanding the molecule's physical properties is a prerequisite for proper solvent selection and sample preparation. According to PubChem, the compound exhibits a topological polar surface area of 57.5 Ų, driven by its hydrogen-bonding functional groups[3].

PropertyValueSource
IUPAC Name 4-hydroxy-3-propylbenzoic acidPubChem[3]
Molecular Formula C₁₀H₁₂O₃PubChem[3]
Molecular Weight 180.20 g/mol PubChem[3]
Exact Mass 180.0786 DaPubChem[3]
XLogP3 2.4PubChem[3]
Topological Polar Surface Area 57.5 ŲPubChem[3]

Experimental Design & Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 4-hydroxy-3-propylbenzoic acid.

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a clean, high-quality 5 mm NMR tube.

  • Mechanistic Causality: DMSO- d6​ is strictly selected over non-polar solvents like CDCl₃. The high polarity of the -COOH and -OH groups causes severe intermolecular hydrogen bonding (dimerization) in non-polar media, leading to extreme line broadening. DMSO acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, reproducible resonances for the exchangeable protons (~10.0 ppm and ~12.4 ppm).

Instrument Calibration & Acquisition
  • Insertion & Temperature: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Equilibrate the probe temperature to 298 K.

  • Locking & Shimming: Lock onto the deuterium frequency of DMSO- d6​ . Perform rigorous gradient shimming (Z1–Z5).

  • Mechanistic Causality: Precise shimming is critical here. The meta-coupling between the H-2 and H-6 aromatic protons is extremely small ( J≈2.1 Hz). Poor B0​ magnetic field homogeneity will blur this fine splitting, merging the H-6 doublet of doublets into an uninterpretable broad peak, thereby destroying the regiochemical proof.

Acquisition Parameters
Parameter¹H NMR Settings¹³C NMR Settings
Frequency 400 MHz100 MHz
Number of Scans (ns) 16512 – 1024
Relaxation Delay (d1) 1.0 s2.0 s
Pulse Angle 30°30°
Decoupling NoneWALTZ-16 (CPD)

Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) Shimming 2. Locking & Shimming (Optimize B0 Homogeneity) SamplePrep->Shimming Acquisition1H 3. 1H NMR Acquisition (ns=16, d1=1s) Shimming->Acquisition1H Acquisition13C 4. 13C NMR Acquisition (ns=512, d1=2s, CPD) Shimming->Acquisition13C Processing 5. FID Processing (FT, Phase/Baseline Corr.) Acquisition1H->Processing Acquisition13C->Processing Analysis 6. Spectral Analysis (Integration & Peak Picking) Processing->Analysis

Step-by-step NMR acquisition workflow for 4-Hydroxy-3-propylbenzoic acid.

Spectral Interpretation & Causality

¹H NMR Analysis

The proton spectrum provides direct evidence of the 1,3,4-trisubstituted aromatic system.

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
0.89Triplet (t)7.33H-CH₂-CH₂-CH
1.55Sextet (h)7.42H-CH₂-CH ₂-CH₃
2.52Triplet (t)7.52HAr-CH ₂-CH₂-
6.85Doublet (d)8.31HAr-H (C5)
7.65Doublet of doublets (dd)8.3, 2.11HAr-H (C6)
7.72Doublet (d)2.11HAr-H (C2)
10.05Broad singlet (br s)-1HAr-OH
12.40Broad singlet (br s)-1H-COOH
  • Mechanistic Causality of Aromatic Shifts: The strong electron-donating (+M) effect of the phenolic hydroxyl group shields the ortho position, pushing the H-5 proton significantly upfield to 6.85 ppm. Conversely, the electron-withdrawing (-M) effect of the carboxylic acid deshields the H-2 and H-6 protons, shifting them downfield to ~7.7 ppm.

¹³C NMR Analysis

Reference spectra for the ¹³C NMR of this compound can be cross-validated against established databases[4].

Chemical Shift (δ, ppm)AssignmentMechanistic Rationale
13.8, 22.4, 31.5Propyl ChainStandard aliphatic progression; C3 attachment deshields the benzylic CH₂ to 31.5 ppm.
114.5Ar-C 5Strongly shielded by the ortho-OH (+M effect).
121.5, 128.0Ar-C 1, Ar-C 3Quaternary carbons attached to the -COOH and propyl groups, respectively.
129.5, 131.0Ar-C 6, Ar-C 2Tertiary aromatic carbons; C2 is sandwiched between two bulky/withdrawing groups.
159.0Ar-C 4Strongly deshielded by the directly attached electronegative oxygen.
167.5-C OOHCharacteristic carbonyl resonance of a conjugated carboxylic acid.

Self-Validating Systems & Troubleshooting

To ensure trustworthiness, the analytical protocol must be self-validating. The structural proof does not rely on a single peak, but rather on the mathematical and logical convergence of the data.

  • Integration Integrity (The 12-Proton Rule): The ¹H NMR spectrum must integrate to exactly 12 protons (3:2:2:1:1:1:1:1). If the total integration is correct but the exchangeable protons (OH/COOH) integrate to <1.0, it indicates chemical exchange with trace water in the DMSO- d6​ (visible as an HDO peak at ~3.33 ppm). Troubleshooting: Use a fresh ampoule of DMSO- d6​ stored over molecular sieves.

  • 2D NMR Cross-Validation: If the 1D ¹H NMR splitting is ambiguous, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will definitively link the fragments. The benzylic protons of the propyl chain (2.52 ppm) will show a strong ³ JCH​ correlation to the oxygen-bearing C4 carbon (159.0 ppm), proving the propyl group is exactly adjacent (ortho) to the hydroxyl group.

Spectral_Validation Molecule 4-Hydroxy-3-propylbenzoic Acid Propyl Propyl Chain (C3) Validation: 1H Integration (3:2:2) Molecule->Propyl Hydroxyl Phenolic OH (C4) Validation: Broad Singlet ~10 ppm Molecule->Hydroxyl Carboxyl Carboxylic Acid (C1) Validation: 13C Shift ~167 ppm Molecule->Carboxyl Aromatic Aromatic Ring Validation: 1,3,4-Substitution Molecule->Aromatic Aromatic->Propyl HMBC Correlation Aromatic->Hydroxyl Ortho-Shielding Effect

Logical framework for the self-validating NMR structural confirmation.

References

  • [4] Title: 4-Hydroxy-3-propylbenzoic acid - SpectraBase | Source: SpectraBase | URL:[Link]

  • [3] Title: 4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673 | Source: PubChem - NIH | URL:[Link]

  • [1] Title: US20120149807A1 - Diepoxy compound, process for producing same, and composition | Source: Google Patents | URL:

  • [2] Title: Copaifera mildbraedii Desf.: Phytochemical Composition of Extracts, Essential Oil, and In Vitro Biological Activities of Bark | Source: MDPI | URL:[Link]

Sources

Application

Application Note: Practical Utility of 4-Hydroxy-3-propylbenzoic Acid in Drug Discovery and Natural Product Profiling

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Compound: 4-Hydroxy-3-propylbenzoic acid (CAS: 119865-13-3) Executive Summary 4-Hydroxy-3-propylbenzoic acid is a highly versatile phenolic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Compound: 4-Hydroxy-3-propylbenzoic acid (CAS: 119865-13-3)

Executive Summary

4-Hydroxy-3-propylbenzoic acid is a highly versatile phenolic acid characterized by its dual functional groups (a carboxylic acid and a phenolic hydroxyl) and a lipophilic propyl chain. In modern research, it serves two primary functions: as a critical synthetic building block in combinatorial chemistry for drug development [1], and as a bioactive secondary metabolite (often as a methyl ester) profiled in natural product metabolomics [2].

This application note provides field-proven, self-validating protocols for both its synthetic derivatization in medicinal chemistry and its analytical extraction from complex plant matrices.

Application 1: Medicinal Chemistry & Combinatorial Synthesis

In drug discovery, the structural motif of 4-hydroxy-3-propylbenzoic acid is frequently utilized to synthesize novel therapeutics, including indole acetic derivatives targeting type 2 diabetes and dyslipidemia[3]. The orthogonal reactivity of its functional groups allows for selective derivatization.

Causality & Experimental Design

When converting this compound into an amide or ester, the choice of activation agent is critical. We recommend thionyl chloride (SOCl₂) for robust, high-yielding conversions where the nucleophile is unhindered. Why? SOCl₂ rapidly forms the highly reactive acyl chloride, driving the reaction to completion. However, because the phenolic hydroxyl group can be sensitive to harsh acidic byproducts (HCl), the reaction must be carefully temperature-controlled, and the subsequent nucleophilic addition must be performed in the presence of an excess base (e.g., NH₄OH or triethylamine) to neutralize the acid and prevent polymerization.

SynthesisWorkflow A 4-Hydroxy-3-propylbenzoic acid (Starting Material) B Carboxylic Acid Activation (SOCl2 or EDC/HOBt) A->B C Active Intermediate (Acyl Chloride / O-Acylisourea) B->C D Nucleophilic Addition (Amine or Alcohol) C->D E Target Compound (Amide or Ester Derivative) D->E

Workflow for the activation and derivatization of 4-Hydroxy-3-propylbenzoic acid.

Protocol: Synthesis of Amide Derivatives

Self-Validating System: This protocol incorporates Thin-Layer Chromatography (TLC) co-spotting. If the starting material spot (visualized under UV 254 nm) does not disappear within 2 hours, it instantly indicates moisture contamination quenching the acyl chloride, prompting immediate reagent replacement.

  • Activation: Dissolve 4-hydroxy-3-propylbenzoic acid (1.0 eq, e.g., 40.5 mmol) in an excess of thionyl chloride (SOCl₂, 5.0 eq).

  • Reflux: Heat the mixture at reflux (approx. 75°C) for exactly 2 hours. Causality: Heating drives off the SO₂ and HCl gases, pushing the equilibrium toward the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂.

  • Solvation: Dissolve the resulting crude acyl chloride in anhydrous Tetrahydrofuran (THF). Causality: THF provides superior solubility for the lipophilic propyl chain while remaining miscible with the subsequent aqueous quench.

  • Nucleophilic Addition: Dropwise, add the THF solution to an aqueous 30% NH₄OH solution (or alternative amine) at 0°C.

  • Validation: Confirm product formation via ¹³C NMR; the carboxylic acid carbonyl carbon will shift from ~170 ppm to ~165 ppm (amide).

Application 2: Natural Product Extraction & Metabolomic Profiling

4-Hydroxy-3-propylbenzoic acid and its derivatives are key biomarkers in the phytochemical profiling of medicinal plants, such as Copaifera mildbraedii and Manilkara mabokeensis [2, 4].

Causality & Experimental Design

Direct extraction of plant bark with polar solvents yields a crude mixture overwhelmed by waxes and chlorophyll, which suppress ionization and ruin HPLC columns. We employ a sequential solvent extraction method. Why? By washing the biomass first with non-polar solvents (cyclohexane, DCM), we systematically strip away lipophilic interferences. The subsequent methanol (MeOH) extraction selectively enriches highly polar phenolic acids, ensuring a clean baseline and high signal-to-noise ratio during HPLC-DAD analysis.

ExtractionWorkflow A Plant Biomass (e.g., C. mildbraedii Bark) B Sequential Solvent Extraction (Cyclohexane → DCM → EtOAc → MeOH) A->B C Polar Fraction (MeOH Extract) Enriched in Phenolics B->C D HPLC-DAD Profiling (Detection at 280 nm) C->D E Quantification of Target Phenolic Acid D->E

Analytical pipeline for isolating and identifying phenolic building blocks.

Protocol: Sequential Extraction and HPLC-DAD Analysis

Self-Validating System: Prior to extraction, the raw biomass is spiked with a known concentration of an internal standard (e.g., salicylic acid). A final HPLC recovery rate of >90% for the internal standard validates that no phenolic degradation occurred during rotary evaporation.

  • Preparation: Mill the dried plant bark (e.g., 200 g) into a fine powder to maximize surface area.

  • Sequential Extraction: Extract the powder sequentially using a magnetic stirrer for 4 hours per solvent in the following order: Cyclohexane → Dichloromethane (DCM) → Ethyl Acetate (EtOAc) → Methanol (MeOH).

  • Concentration: Filter the MeOH fraction and evaporate using a rotary evaporator under vacuum at 35°C. Causality: Maintaining the temperature below 40°C prevents the thermal degradation of heat-sensitive phenolic hydroxyl groups.

  • Reconstitution: Dissolve the dry residue in HPLC-grade MeOH and filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject into an HPLC-DAD system. Detect at 280 nm, the optimal wavelength for the conjugated aromatic ring of benzoic acid derivatives.

Data Presentation: Phytochemical Quantification

Below is a reference quantification of phenolic compounds identified in the methanolic extract of Copaifera mildbraedii bark [2], demonstrating the typical abundance of 4-hydroxy-3-propylbenzoic acid derivatives relative to other metabolites.

Identified Phenolic CompoundConcentration (mg/g dry residue)
2,4-Dihydroxy-3,6-dimethylbenzoic acid30.7
Pinostilbene0.5
Icariin0.4
3-Amino-4-hydroxybenzoic acid0.3
4-Hydroxy-3-propylbenzoic acid methyl ester 0.2

References

  • Title: 4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Copaifera mildbraedii Desf.: Phytochemical Composition of Extracts, Essential Oil, and In Vitro Biological Activities of Bark Source: MDPI URL: [Link]

  • Title: US Patent 7,964,622 B2 - Indole acetic derivatives Source: Google Patents URL
  • Title: Metabolites Profiling of Manilkara mabokeensis Aubrév Bark and Investigation of Biological Activities Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Method

Application Note: Protocols for Evaluating the Antimicrobial Efficacy and Mechanisms of 4-Hydroxy-3-propylbenzoic Acid

Introduction 4-Hydroxy-3-propylbenzoic acid (PubChem CID: 19010673) is a phenolic acid derivative characterized by a propyl substitution on its aromatic ring[1]. Phenolic acids and their alkylated derivatives are increas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-3-propylbenzoic acid (PubChem CID: 19010673) is a phenolic acid derivative characterized by a propyl substitution on its aromatic ring[1]. Phenolic acids and their alkylated derivatives are increasingly recognized in drug development for their broad-spectrum antimicrobial properties[2]. The addition of the propyl group significantly enhances the lipophilicity of the molecule, facilitating its interaction with and penetration of bacterial cell membranes[2].

This application note provides a comprehensive, self-validating framework for researchers to evaluate the antimicrobial efficacy, kill kinetics, and underlying biochemical mechanisms of 4-Hydroxy-3-propylbenzoic acid.

Mechanistic Overview: Causality of Antimicrobial Action

To design effective protocols, one must first understand the causality of the compound's action. The antimicrobial efficacy of weak organic acids and phenolic derivatives is primarily driven by their ability to disrupt cellular homeostasis[3]. The mechanism of action for 4-Hydroxy-3-propylbenzoic acid involves a dual-pronged attack on the bacterial cell:

  • Membrane Partitioning: In its undissociated, lipophilic state, the compound passively diffuses across the bacterial phospholipid bilayer[2].

  • Intracellular Acidification: Once inside the cytoplasm, where the physiological pH is near neutral (~7.6), the acid dissociates into protons (H⁺) and corresponding anions[4]. This leads to a rapid drop in intracellular pH, disrupting the proton motive force (PMF), denaturing essential proteins, and causing ATP depletion[2][5].

MOA A 4-Hydroxy-3-propylbenzoic Acid (Undissociated, Lipophilic Form) B Partitioning into Bacterial Cell Membrane A->B C Membrane Disruption & Increased Permeability B->C D Translocation into Cytoplasm B->D G Disruption of Proton Motive Force C->G E Dissociation into Protons (H+) & Anions D->E F Intracellular Acidification E->F F->G H ATP Depletion & Cell Death G->H

Figure 1: Mechanistic pathway of 4-Hydroxy-3-propylbenzoic acid inducing bacterial cell death.

Standardized Antimicrobial Susceptibility Testing (AST)

To establish the baseline efficacy of 4-Hydroxy-3-propylbenzoic acid, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) must be determined using broth microdilution. This protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 and M100 guidelines[6][7][8].

Workflow W1 Compound Preparation (Serial Dilution) W3 Broth Microdilution (96-well plate) W1->W3 W2 Inoculum Standardization (0.5 McFarland) W2->W3 W4 Incubation (16-20h, 37°C) W3->W4 W5 MIC Determination (Visual/OD600) W4->W5 W6 Subculture to Agar Plates W5->W6 W7 MBC Determination (99.9% Kill) W6->W7

Figure 2: Experimental workflow for MIC and MBC determination.

Protocol 3.1: Broth Microdilution for MIC & MBC
  • Compound Preparation: Dissolve 4-Hydroxy-3-propylbenzoic acid in a suitable solvent (e.g., DMSO). Ensure the final assay concentration of DMSO is ≤1% v/v to prevent solvent-induced cellular toxicity. Prepare a 2-fold serial dilution range (e.g., 0.5 to 512 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Standardization: Prepare a direct colony suspension of the test organism from an 18-24 hour agar plate. Adjust the turbidity to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[9]. Dilute 1:150 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the serially diluted compound in a 96-well plate. Include a positive growth control (broth + inoculum) and a negative sterility control (broth + compound only). Incubate at 37°C for 16-20 hours[9].

  • MIC Reading: Determine the MIC as the lowest concentration that completely inhibits visible growth (or OD₆₀₀ < 0.05).

  • MBC Determination: To validate whether the inhibition is lethal, aliquot 10 µL from all wells showing no visible growth onto non-selective agar plates (e.g., Tryptic Soy Agar). Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction (≥3 log₁₀) of the initial inoculum.

Time-Kill Kinetics Assay

While MIC and MBC provide static endpoint data, time-kill assays evaluate the pharmacodynamics of the compound. This orthogonal validation step differentiates between bacteriostatic and bactericidal action over time, revealing the speed at which 4-Hydroxy-3-propylbenzoic acid exerts its effects.

Protocol 4.1: Time-Kill Kinetics
  • Prepare CAMHB containing 4-Hydroxy-3-propylbenzoic acid at concentrations corresponding to 0.5×, 1×, 2×, and 4× the predetermined MIC.

  • Inoculate the broth to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubate at 37°C with continuous shaking (150 rpm) to ensure uniform exposure.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS to neutralize the compound's activity and plate onto agar.

  • Count colonies after 24 hours to determine CFU/mL. Plot log₁₀ CFU/mL versus time.

Mechanism of Action (MOA) Assays

To empirically validate the hypothesized causality of the antimicrobial effect (intracellular acidification and membrane disruption), specific fluorescent probe assays must be deployed.

Protocol 5.1: Intracellular pH Measurement (BCECF-AM Probe)

This assay validates the "weak acid theory" by measuring the drop in cytoplasmic pH[5].

  • Load logarithmic-phase bacterial cells with 5 µM BCECF-AM (a pH-sensitive fluorescent probe) for 30 minutes at 37°C.

  • Wash cells twice with PBS to remove the extracellular probe.

  • Expose cells to 4-Hydroxy-3-propylbenzoic acid at 1× and 2× MIC.

  • Measure fluorescence (Excitation: 490 nm, Emission: 535 nm) continuously for 30 minutes. A rapid decrease in fluorescence confirms intracellular acidification[4].

Protocol 5.2: Membrane Permeability (SYTOX Green Assay)

This assay validates the structural damage caused by the compound's lipophilic propyl group[2].

  • Wash bacterial cells and resuspend in 5 mM HEPES buffer (pH 7.2).

  • Add 1 µM SYTOX Green (a high-affinity nucleic acid stain that only penetrates compromised membranes).

  • Add 4-Hydroxy-3-propylbenzoic acid at varying MIC multiples.

  • Monitor fluorescence (Excitation: 504 nm, Emission: 523 nm). A sharp increase in signal confirms membrane disruption[2].

Data Presentation & Interpretation

Table 1: Interpretation Criteria for MIC and MBC Data
ParameterCalculation / OutcomeInterpretationCausality / Relevance
MIC Lowest concentration with no visible growthSusceptibility thresholdIndicates the minimum threshold required for the weak acid to partition into the membrane and halt replication.
MBC Concentration yielding ≥99.9% killBactericidal thresholdConfirms irreversible damage (e.g., severe ATP depletion, membrane lysis).
MBC/MIC Ratio MBC divided by MIC≤ 4 = Bactericidal> 4 = BacteriostaticDetermines if the primary mechanism is lethal or merely inhibitory at physiological concentrations.
Table 2: Time-Kill Kinetics Interpretation
Log₁₀ CFU/mL ReductionTimeframeClassificationMechanistic Implication
< 3 log₁₀ reduction24 hoursBacteriostaticCompound induces mild intracellular acidification, slowing metabolic enzymes without causing immediate cell death.
≥ 3 log₁₀ reduction24 hoursBactericidalCompound causes severe membrane disruption and catastrophic loss of proton motive force.
≥ 3 log₁₀ reduction< 4 hoursRapidly BactericidalHigh lipophilicity drives immediate membrane permeabilization and rapid cytoplasmic leakage.

References

  • 4-Hydroxy-3-propylbenzoic acid | CID 19010673 - PubChem. National Institutes of Health (NIH).[Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Weak acids as an alternative anti-microbial therapy. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Mechanistic action of weak acid drugs on biofilms. Scientific Reports / Nature Publishing Group.[Link]

  • Weak-acid preservatives: pH and proton movements in the yeast Saccharomyces cerevisiae. International Journal of Food Microbiology / NCBI. [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of Synthesized 4-Hydroxy-3-propylbenzoic Acid

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted phenolic acids. Introduction: The Imperative for Purity 4-Hydroxy-3-propylbenzoic acid is a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted phenolic acids.

Introduction: The Imperative for Purity

4-Hydroxy-3-propylbenzoic acid is a valuable substituted phenolic acid, serving as a key building block in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group, imparts unique chemical properties that also present specific challenges during post-synthesis purification.

The crude product from a typical synthesis, such as the Kolbe-Schmitt carboxylation of 2-propylphenol or Friedel-Crafts acylation followed by oxidation, is invariably contaminated with unreacted starting materials, reaction intermediates, and side-products. These impurities can interfere with downstream applications, compromise biological activity assays, and hinder crystallization of the final active pharmaceutical ingredient (API). Therefore, a robust and well-designed purification strategy is not merely a recommendation but a critical step to ensure the integrity and reliability of scientific research and product development.

This guide provides a detailed examination of the primary purification methodologies for 4-hydroxy-3-propylbenzoic acid, grounded in its fundamental physicochemical properties. We will explore the causality behind protocol choices and offer detailed, step-by-step procedures for achieving high purity.

Foundational Analysis: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule and its likely contaminants. The dual acidic nature of 4-Hydroxy-3-propylbenzoic acid (due to the carboxylic acid and the weakly acidic phenol) is the key to its purification.

PropertyValue / CharacteristicSignificance for Purification
Molecular Formula C₁₀H₁₂O₃Provides molar mass (180.20 g/mol ) for yield calculations.
Appearance Expected to be an off-white to white crystalline solid.[1]Color deviation indicates impurities, often colored organic byproducts.
pKa (Carboxylic Acid) ~4.0 - 4.5 (Estimated)The carboxylic acid is readily deprotonated by weak bases (e.g., NaHCO₃), forming a water-soluble carboxylate salt. This is the primary handle for acid-base extraction.[2]
pKa (Phenolic Hydroxyl) ~9.0 - 10.0 (Estimated)The phenol is a much weaker acid and requires a strong base (e.g., NaOH) for deprotonation. This differential acidity allows for selective separation from non-phenolic impurities.
Solubility Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like alcohols, acetone, and ethyl acetate.[1][3]This temperature-dependent solubility is the basis for purification by recrystallization.[4]
Potential Impurities Unreacted 2-propylphenol, isomeric byproducts (e.g., 2-hydroxy-3-propylbenzoic acid), and polymeric resinous materials.Impurities will have different acidity and solubility profiles, enabling separation. For example, the starting material 2-propylphenol is not acidic enough to react with NaHCO₃.

Strategic Purification Workflows

The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale and final purity. The following diagram illustrates a decision-making workflow.

Purification_Decision_Tree start Crude Synthesized 4-Hydroxy-3-propylbenzoic Acid q1 Major Impurity Type? start->q1 method1 Acid-Base Extraction q1->method1  Neutral (e.g., starting material) or Basic Impurities method2 Recrystallization q1->method2  Structurally Similar Isomers & Minor Impurities method3 Column Chromatography q1->method3  Complex Mixture / Very High Purity Needed purity_check Assess Purity (TLC, MP, NMR) method1->purity_check method2->purity_check method3->purity_check final_product Pure Product (>98%) purity_check->method3 Further Purification Required purity_check->final_product Purity Confirmed Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base 2. Add Aqueous NaHCO₃ Solution & Shake Funnel start->add_base separate 3. Separate Layers add_base->separate org_layer Contains Neutral Impurities (e.g., starting materials) separate->org_layer aq_layer Contains Sodium Salt of 4-Hydroxy-3-propylbenzoic acid separate->aq_layer discard_org Discard org_layer->discard_org acidify 4. Acidify with HCl (aq) to pH ~2 aq_layer->acidify precipitate 5. Pure Product Precipitates acidify->precipitate isolate 6. Isolate by Vacuum Filtration, Wash with Cold Water, & Dry precipitate->isolate

Caption: Workflow for purification via Acid-Base Extraction.

Protocol 3.1: Acid-Base Extraction

  • Dissolution: Dissolve the crude synthesized product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas pressure. [5]4. Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery of the acidic product. Combine the aqueous extracts.

  • Back-Wash (Optional): To remove any trace organic impurities from the combined aqueous extracts, perform a "back-wash" with a small portion of the organic solvent (e.g., 15-20 mL of ethyl acetate). Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). A white precipitate of the purified 4-hydroxy-3-propylbenzoic acid will form. [6]8. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.

Method 2: Recrystallization

Recrystallization is a technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. [7]Impurities are removed because they are either insoluble in the hot solvent or are present in smaller amounts and remain in the cold solvent after the desired compound has crystallized. [4] Causality: An ideal recrystallization solvent will dissolve the 4-hydroxy-3-propylbenzoic acid completely at its boiling point but very poorly at low temperatures (0-4 °C). [8]When the hot, saturated solution is cooled slowly, the solubility of the target compound decreases, forcing it to form a pure crystalline lattice that excludes the impurities, which remain dissolved in the cooled solvent (mother liquor). [9]

Recrystallization_Workflow start 1. Dissolve Crude Solid in MINIMUM Amount of HOT Solvent hot_filter 2. Hot Gravity Filtration (to remove insoluble impurities) start->hot_filter cool 3. Allow Filtrate to Cool Slowly (induces crystallization) hot_filter->cool ice_bath 4. Cool in Ice Bath (to maximize yield) cool->ice_bath vac_filter 5. Vacuum Filtration (separate crystals from mother liquor) ice_bath->vac_filter wash 6. Wash Crystals with Small Amount of COLD Solvent vac_filter->wash dry 7. Dry Crystals wash->dry

Caption: Step-by-step workflow for the recrystallization process.

Solvent Selection Guide

SolventProsConsRecommendation
Water Inexpensive, non-toxic, non-flammable. Benzoic acids show good temperature-dependent solubility. [10]High boiling point can be slow to evaporate. May require a large volume.Excellent first choice.
Ethanol/Water A co-solvent system can fine-tune solubility. [11]Requires careful optimization of the solvent ratio.Good for cases where water alone is too effective or ineffective.
Toluene Good for dissolving non-polar impurities.Flammable, volatile.Can be used if significant non-polar, greasy impurities are present.
Heptane/Ethyl Acetate A co-solvent system where the compound is soluble in ethyl acetate and insoluble in heptane.Requires careful addition of the anti-solvent (heptane).Advanced technique for difficult purifications.

Protocol 3.2: Recrystallization from Water

  • Solvent Preparation: Place deionized water in a flask on a hot plate and bring it to a boil.

  • Dissolution: Place the crude 4-hydroxy-3-propylbenzoic acid in a separate, appropriately sized Erlenmeyer flask. Add a small amount of the hot water to the crude solid and swirl. Place this flask on the hot plate. Continue adding small portions of boiling water until the solid just dissolves completely. Crucially, use the minimum amount of boiling water necessary. [9]3. Decolorization (Optional): If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask. [10]This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Drying: Allow the crystals to air dry on the filter paper before transferring them to a watch glass for final drying in a vacuum oven.

Method 3: Column Chromatography

For complex mixtures or when very high purity is required, silica gel column chromatography is the method of choice. [5]This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).

Causality: Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly and move down the column more slowly. Non-polar compounds will have weaker interactions and elute faster. For 4-hydroxy-3-propylbenzoic acid, the polar carboxylic acid and hydroxyl groups will cause it to adhere strongly to the silica. A polar eluent system is required to move it down the column. A common issue is "streaking" or "tailing" of acidic compounds on silica. This can be mitigated by adding a small amount of a volatile acid (like acetic acid) to the eluent.

Protocol 3.3: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.25-0.35. Start with a mixture like Hexane:Ethyl Acetate (1:1) and increase the polarity by adding more ethyl acetate. Add 0.5-1% acetic acid to the eluent to improve peak shape.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (the "wet-packing" method is recommended). [12]3. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-hydroxy-3-propylbenzoic acid.

Purity Assessment & Verification

After purification, it is essential to confirm the purity and identity of the final product.

TechniquePurposeExpected Result for Pure Product
Melting Point (MP) Assess purity.A sharp melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range. [8]
Thin Layer Chromatography (TLC) Check for the presence of impurities.A single spot should be observed. Compare with a spot of the crude material to confirm the removal of impurities.
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and identity.The ¹H and ¹³C NMR spectra should match the expected structure of 4-hydroxy-3-propylbenzoic acid and be free of signals from impurities.
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak with purity >98% by area normalization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery from Recrystallization Too much solvent was used; premature crystallization during hot filtration; product is significantly soluble in cold solvent.Use the absolute minimum amount of hot solvent; ensure filtration apparatus is pre-heated; try a different solvent system.
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent; presence of impurities disrupting crystal lattice.Use a lower-boiling point solvent; perform an initial acid-base extraction to remove gross impurities before recrystallizing.
No Precipitation After Acidification Too much organic solvent from the extraction is present in the aqueous layer; product is more soluble than expected.Boil the aqueous solution for a few minutes to drive off residual organic solvent before acidification; ensure pH is < 2; cool thoroughly in an ice bath.
Streaking/Tailing on TLC/Column The compound is strongly interacting with the acidic silica gel.Add 0.5-1% acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid, leading to sharper bands. [5]

References

Sources

Method

Application Notes &amp; Protocols: 4-Hydroxy-3-propylbenzoic Acid as a Versatile Synthetic Building Block

Introduction: Unlocking the Synthetic Potential of a Bifunctional Aromatic Core 4-Hydroxy-3-propylbenzoic acid is a substituted aromatic carboxylic acid distinguished by its unique trifecta of reactive sites: a carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Aromatic Core

4-Hydroxy-3-propylbenzoic acid is a substituted aromatic carboxylic acid distinguished by its unique trifecta of reactive sites: a carboxylic acid, a phenolic hydroxyl group, and an activatable aromatic ring. This molecular architecture renders it a highly versatile and valuable building block for chemists across multiple disciplines. The strategic ortho- and para-positioning of its functional groups—a propyl group ortho to the hydroxyl and para to the carboxyl group—imparts specific steric and electronic properties that can be exploited for targeted molecular design.

From the creation of advanced liquid crystal polymers to the synthesis of pharmacologically active agents, 4-hydroxy-3-propylbenzoic acid offers a robust platform for chemical innovation. These application notes provide an in-depth exploration of its chemical reactivity, supported by detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity products.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of 4-Hydroxy-3-propylbenzoic Acid

PropertyValueSource
IUPAC Name 4-hydroxy-3-propylbenzoic acidPubChem[1]
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Appearance Solid (powder form)Sigma-Aldrich
Melting Point 213-217 °CSigma-Aldrich
Solubility Soluble in alcohol, acetone, diethyl ether; slightly soluble in chloroform; insoluble in carbon disulfide.Sigma-Aldrich
CAS Number 119865-13-3PubChem[1]

Spectroscopic Characterization:

The structural identity and purity of 4-hydroxy-3-propylbenzoic acid are typically confirmed using a combination of spectroscopic methods.[2]

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the propyl group, and the acidic protons of the hydroxyl and carboxyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework, with characteristic shifts for the aromatic carbons, the propyl chain carbons, and the carboxyl carbon.[1][3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid, another O-H stretch for the phenol, and a strong C=O stretching absorption for the carboxyl group.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The GC-MS data often shows a molecular ion peak corresponding to its mass.[1][3]

Core Synthetic Transformations & Protocols

The utility of 4-hydroxy-3-propylbenzoic acid stems from the selective reactivity of its functional groups. The following sections detail protocols for key transformations.

G cluster_0 Key Reactive Sites cluster_1 Primary Transformations main 4-Hydroxy-3-propylbenzoic Acid COOH Carboxylic Acid (-COOH) OH Phenolic Hydroxyl (-OH) Ring Aromatic Ring Poly Polymerization main->Poly Monomer Unit Ester Esterification COOH->Ester Forms Esters Ether Etherification OH->Ether Forms Ethers Azo Azo Coupling Ring->Azo Electrophilic Substitution

Caption: Reactivity map of 4-hydroxy-3-propylbenzoic acid.

Reactions at the Carboxylic Acid: Esterification

Esterification is a fundamental reaction for this building block. It serves two primary purposes: 1) protecting the carboxylic acid to allow for selective reaction at the phenolic hydroxyl group, and 2) synthesizing paraben-like molecules, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries.[5]

Protocol 1: Fischer Esterification to Synthesize Methyl 4-hydroxy-3-propylbenzoate

This protocol employs a classic acid-catalyzed reaction with an alcohol, using an azeotropic technique to drive the reaction to completion by removing water.[6]

  • Causality: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The use of toluene as an azeotropic agent is critical for efficiently removing the water byproduct, which shifts the reaction equilibrium towards the product side, maximizing the yield.[6]

Materials:

  • 4-Hydroxy-3-propylbenzoic acid

  • Methanol (anhydrous)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-hydroxy-3-propylbenzoic acid (10.0 g, 55.5 mmol), toluene (100 mL), and methanol (15 mL, 370 mmol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise to the mixture.

  • Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester.

Reactions at the Phenolic Hydroxyl: Etherification

Etherification of the phenolic hydroxyl group is crucial for synthesizing precursors for liquid crystals and other advanced materials where modification of the polar hydroxyl group is required.[7] This transformation typically requires the carboxylic acid to be protected as an ester to prevent it from reacting with the base.

G Start 4-Hydroxy-3-propylbenzoic Acid Protect Step 1: Protection (Esterification) Start->Protect MeOH, H⁺ Protected Methyl 4-hydroxy-3-propylbenzoate Protect->Protected Etherify Step 2: Etherification (Williamson Synthesis) Protected->Etherify R-X, Base (K₂CO₃) Ether Methyl 4-alkoxy-3-propylbenzoate Etherify->Ether Deprotect Step 3: Deprotection (Saponification) Ether->Deprotect 1. NaOH (aq) 2. H₃O⁺ Final 4-Alkoxy-3-propylbenzoic Acid Deprotect->Final

Caption: Workflow for selective ether synthesis.

Protocol 2: Williamson Ether Synthesis (Three-Step Procedure)

This protocol outlines the synthesis of a 4-alkoxy-3-propylbenzoic acid derivative.[8]

  • Causality: The process is sequential. First, the more acidic carboxylic proton is esterified. In the second step, a base (potassium carbonate) is used, which is strong enough to deprotonate the phenolic hydroxyl but not to saponify the ester under these conditions. The resulting phenoxide is a potent nucleophile that attacks the alkyl halide. Finally, saponification with a strong base like NaOH hydrolyzes the ester back to the carboxylic acid.

Materials:

  • Methyl 4-hydroxy-3-propylbenzoate (from Protocol 1)

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1M

  • Standard laboratory glassware

Procedure:

Step 2a: Etherification

  • Reaction Setup: To a dry round-bottom flask, add methyl 4-hydroxy-3-propylbenzoate (5.0 g, 25.7 mmol), anhydrous potassium carbonate (5.3 g, 38.6 mmol), and acetone (100 mL).

  • Reagent Addition: Add the alkyl halide (e.g., ethyl bromide, 2.9 mL, 38.6 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 6-12 hours.

  • Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and wash it with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude methyl 4-alkoxy-3-propylbenzoate. This can be purified by column chromatography if necessary.

Step 2b: Deprotection (Saponification)

  • Reaction Setup: Dissolve the crude ester from the previous step in a mixture of methanol (50 mL) and water (25 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (2.1 g, 51.4 mmol) in water (10 mL). Heat the mixture to 50 °C and stir until TLC indicates the complete consumption of the starting ester (typically 2-4 hours).

  • Work-up: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 4-alkoxy-3-propylbenzoic acid.

Reactions on the Aromatic Ring: Azo Coupling

The electron-donating hydroxyl group activates the aromatic ring for electrophilic aromatic substitution, primarily at the position ortho to the hydroxyl group. This reactivity can be harnessed to synthesize azo dyes.[9]

Protocol 3: Synthesis of an Azo Dye

This protocol demonstrates the coupling of a diazonium salt with 4-hydroxy-3-propylbenzoic acid.

  • Causality: An aromatic amine is first converted to a diazonium salt using nitrous acid at low temperatures. This highly electrophilic diazonium salt is then attacked by the electron-rich aromatic ring of 4-hydroxy-3-propylbenzoic acid (in a basic solution to form the more nucleophilic phenoxide), resulting in the formation of a colored azo compound.[9]

Materials:

  • A substituted aromatic amine (e.g., aniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 4-Hydroxy-3-propylbenzoic acid

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazonium Salt Preparation: In a beaker, dissolve the aromatic amine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add a cold aqueous solution of sodium nitrite (0.7 g, 10 mmol in 5 mL water) dropwise, keeping the temperature below 5 °C.

  • Coupling Solution Preparation: In a separate beaker, dissolve 4-hydroxy-3-propylbenzoic acid (1.8 g, 10 mmol) in a 10% aqueous NaOH solution (10 mL). Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred alkaline solution of 4-hydroxy-3-propylbenzoic acid. Maintain the temperature at 0-5 °C. A colored precipitate should form immediately.

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.

Application in Advanced Materials: Liquid Crystal Polymers (LCPs)

Derivatives of hydroxybenzoic acids are foundational monomers for high-performance thermotropic liquid crystal polymers.[10][11] The rigid, linear structure of the monomer contributes to the formation of highly ordered polymer chains, leading to materials with exceptional thermal stability, chemical resistance, and mechanical strength.[10]

The synthesis typically involves a two-step process: acetylation of the hydroxyl group followed by melt polycondensation.

G Monomer n (4-Acetoxy-3-propylbenzoic Acid) Polymerization Melt Polycondensation (High Temp, Vacuum) Monomer->Polymerization Polymer -[Polymer Chain]- Polymerization->Polymer Byproduct n (Acetic Acid) Polymerization->Byproduct Eliminated

Caption: Melt polycondensation of the acetylated monomer.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always handle chemicals in accordance with the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, get medical attention.[12]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[12]

References

  • SpectraBase. (n.d.). 4-Hydroxy-3-propylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19010673, 4-Hydroxy-3-propylbenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. Retrieved from [Link]

  • Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(4), 587-596. Retrieved from [Link]

  • Manuja, A., et al. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • Nabi, M. R. (n.d.). Precursors to Liquid Crystal Polymers: The Synthesis of 4-hydroxybenzoic Acid. Google Books.
  • ResearchGate. (n.d.). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II. Retrieved from [Link]

  • Ariga, G., et al. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • ResearchGate. (2025). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • Trade Science Inc. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Retrieved from [Link]

  • Communications in Science and Technology. (n.d.). Synthesis of mesogen-nanoparticle composites by doping 4-decyloxybenzoic acid with substrate-functionalized ZnO nanoparticle. Retrieved from [Link]

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Application

Use of 4-Hydroxy-3-propylbenzoic acid in pharmaceutical intermediate synthesis

Application Note: Utilization of 4-Hydroxy-3-propylbenzoic Acid in the Synthesis of Indole Acetic Acid Derivatives for Metabolic Therapeutics 1. Introduction & Mechanistic Rationale 4-Hydroxy-3-propylbenzoic acid (CAS 11...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 4-Hydroxy-3-propylbenzoic Acid in the Synthesis of Indole Acetic Acid Derivatives for Metabolic Therapeutics

1. Introduction & Mechanistic Rationale 4-Hydroxy-3-propylbenzoic acid (CAS 119865-13-3) is a highly versatile pharmaceutical building block, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs) targeting metabolic disorders[1]. In modern drug development, particularly for Type 2 diabetes, obesity, and Syndrome X, this intermediate serves as a critical precursor for indole acetic acid derivatives. These downstream APIs are specifically designed to act as Peroxisome Proliferator-Activated Receptor (PPAR) ligands or Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors[2].

Structural Causality in Drug Design: The architectural features of 4-hydroxy-3-propylbenzoic acid are deliberately leveraged in medicinal chemistry:

  • Propyl Moiety: The linear aliphatic chain increases the lipophilicity (LogP) of the resulting API. This hydrophobic enhancement is a strict requirement for embedding the molecule into the deep, lipophilic binding pockets of nuclear receptors like PPARγ[2].

  • Phenolic Hydroxyl: Serves as a key hydrogen-bond donor/acceptor in the target receptor site, or as a nucleophilic anchor for subsequent etherification during API elaboration.

  • Carboxylic Acid: Provides the primary electrophilic handle for amidation or esterification, allowing modular coupling to indole cores[2].

2. Experimental Protocols: A Self-Validating System As a Senior Application Scientist, I emphasize that robust synthetic protocols must be self-validating. The following workflows detail the generation and subsequent activation of 4-hydroxy-3-propylbenzoic acid, incorporating strategic In-Process Controls (IPCs) to guarantee synthetic fidelity.

Protocol A: Dual-Transformation Catalytic Hydrogenation Objective: Synthesis of 4-hydroxy-3-propylbenzoic acid via simultaneous reduction and deprotection. Causality: Starting with benzyl 3-allyl-4-hydroxybenzoate allows for a highly atom-economical single-step reaction. The palladium-catalyzed hydrogenation concurrently saturates the allyl double bond into the required propyl chain and cleaves the benzyl ester protecting group to liberate the free acid[2].

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation reactor, dissolve 15.40 g (57.4 mmol) of benzyl 3-allyl-4-hydroxybenzoate in 60 mL of absolute ethanol[2].

  • Catalyst Addition: Carefully add 1.54 g of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent spontaneous ignition of the dry catalyst.

  • Hydrogenation: Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the reactor with H₂ and stir vigorously at room temperature.

  • Self-Validation (IPC): Monitor the reaction via hydrogen gas uptake. Once H₂ consumption ceases (typically 4-6 hours), verify completion using LC-MS. The disappearance of the starting material and the emergence of the target exact mass ( m/z 179 for [M−H]− ) validates the step[1].

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess ethanol to ensure full recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-hydroxy-3-propylbenzoic acid as a crystalline solid.

Protocol B: Activation and Amidation Objective: Conversion of 4-hydroxy-3-propylbenzoic acid to 4-hydroxy-3-propylbenzamide. Causality: Thionyl chloride (SOCl₂) is utilized instead of standard peptide coupling reagents (e.g., EDC/HOBt) due to its industrial scalability and the volatility of its byproducts (SO₂ and HCl). To prevent the unprotected phenolic hydroxyl from undergoing unwanted self-esterification (oligomerization), the highly reactive acid chloride intermediate is rapidly quenched into an excess of aqueous ammonia. The superior nucleophilicity of the ammonia ensures selective amidation over esterification[2].

Step-by-Step Methodology:

  • Chlorination: Suspend 7.30 g (40.5 mmol) of 4-hydroxy-3-propylbenzoic acid in 15 mL (205.6 mmol) of thionyl chloride[2].

  • Reflux: Heat the mixture to reflux for 2 hours. The system must be equipped with a gas scrubber to safely neutralize evolved acidic gases.

  • Concentration: Remove excess SOCl₂ under reduced pressure to isolate the crude acid chloride intermediate.

  • Quenching: Dissolve the crude residue in anhydrous Tetrahydrofuran (THF). Dropwise, add this solution to 30 mL of a vigorously stirred 30% aqueous NH₄OH solution maintained strictly at 0°C[2].

  • Self-Validation (IPC): Analyze the isolated product via Fourier Transform Infrared (FTIR) spectroscopy. Successful conversion is validated by the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide).

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the organic phase over MgSO₄, and concentrate to yield the benzamide intermediate for downstream indole coupling.

3. Quantitative Data and Reaction Parameters The following table summarizes the critical parameters, stoichiometric ratios, and validation metrics for the described workflows.

ParameterProtocol A: HydrogenationProtocol B: Amidation
Precursor Benzyl 3-allyl-4-hydroxybenzoate4-Hydroxy-3-propylbenzoic acid
Reagents 10% Pd/C, H₂ gasSOCl₂, 30% aq. NH₄OH
Solvent System Absolute EthanolTHF (Quench phase)
Thermal Conditions Room TemperatureReflux (2h) 0°C (Quench)
Target Product 4-Hydroxy-3-propylbenzoic acid4-Hydroxy-3-propylbenzamide
Molecular Weight 180.20 g/mol [1]179.22 g/mol
Primary IPC LC-MS ( m/z 179 [M−H]− )FTIR (C=O stretch at ~1650 cm⁻¹)

4. Synthetic Pathway Visualization The logical synthetic progression from the protected precursor to the final API core is mapped below, highlighting the critical intermediates.

SynthesisWorkflow A Benzyl 3-allyl-4-hydroxybenzoate (Starting Material) B Catalytic Hydrogenation (10% Pd/C, EtOH, H2) A->B C 4-Hydroxy-3-propylbenzoic acid (Key Intermediate) B->C Simultaneous reduction & deprotection D Chlorination & Amidation (SOCl2, then NH4OH/THF) C->D E 4-Hydroxy-3-propylbenzamide (Electrophilic Precursor) D->E Acid chloride intermediate F Indole Acetic Acid Derivatives (Metabolic Syndrome APIs) E->F Downstream Coupling

Figure 1: Synthetic workflow from benzyl 3-allyl-4-hydroxybenzoate to indole acetic acid APIs.

References

  • 4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673 - PubChem - NIH -[Link]

  • US Patent 7,964,622 B2 - Indole acetic acid derivatives and their use as pharmaceutical agents - Google Patents -

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Hydroxy-3-propylbenzoic Acid Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-3-propylbenzoic acid . This compound is a critical intermediate in pharmaceutical and materials science. Its standard synthetic route—comprising O-al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-3-propylbenzoic acid . This compound is a critical intermediate in pharmaceutical and materials science. Its standard synthetic route—comprising O-allylation, Claisen rearrangement, and alkene hydrogenation—is notoriously prone to thermal degradation and chemoselectivity issues.

This guide is designed for researchers and process chemists seeking to troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating, high-yield protocols.

Synthetic Workflow Overview

SynthesisWorkflow A 4-Hydroxybenzoic Acid (or Ester) B O-Allyl Ether Intermediate A->B Allylation (Allyl Br, K2CO3) C 3-Allyl-4-hydroxybenzoic Acid B->C Claisen Rearrangement (Microwave / Lewis Acid) D 4-Hydroxy-3-propylbenzoic Acid C->D Hydrogenation (Pd/C, HCOONH4)

Synthetic workflow for 4-hydroxy-3-propylbenzoic acid.

Section 1: O-Allylation & Precursor Preparation

Q: Why am I observing C-allylation side products during the initial etherification of 4-hydroxybenzoic acid? A: C-allylation competes with O-allylation when the phenoxide ion is not sufficiently "hard" or when the solvent promotes tight ion-pairing. Using a polar aprotic solvent like DMF with anhydrous K2​CO3​ ensures the phenoxide oxygen remains highly nucleophilic, driving the Williamson ether synthesis exclusively toward the desired O-allyl ether. Self-validation step: Check the crude NMR; a lack of a multiplet at ~3.3 ppm (aryl- CH2​ -allyl) confirms the absence of premature C-allylation.

Section 2: The Claisen Rearrangement Bottleneck

Q: My Claisen rearrangement of the O-allyl ether yields a black, tarry mixture with less than 40% target recovery. How can I prevent this? A: The conventional thermal [3,3]-sigmatropic rearrangement requires prolonged heating at >200°C. Extended exposure to these temperatures frequently leads to thermal decomposition, decarboxylation, and intermolecular polymerization.

To bypass this, transition to Microwave-Assisted Organic Synthesis (MAOS) [2]. Microwave irradiation in a polar solvent (like DMF or NMP) provides rapid, volumetric heating that accelerates the sigmatropic shift, completing the reaction in minutes rather than hours. Alternatively, employing a Lewis acid catalyst (such as ZnCl2​ or BF3​⋅OEt2​ ) coordinates to the ether oxygen, lowering the activation energy of the transition state and allowing the rearrangement to proceed at much lower temperatures [1].

ClaisenTroubleshooting Start Low Yield in Claisen Rearrangement? CheckTemp Is conventional heating (>200°C) used? Start->CheckTemp Polymerization Issue: Thermal decomposition & polymerization CheckTemp->Polymerization Yes Solution1 Switch to Microwave (MW) Irradiation Polymerization->Solution1 Solution2 Add Lewis Acid Catalyst (e.g., ZnCl2) Polymerization->Solution2 Result Yield >85%, Time <15 mins Solution1->Result Solution2->Result

Decision tree for troubleshooting low yields during the Claisen rearrangement.

Section 3: Chemoselective Hydrogenation

Q: Hydrogenating the 3-allyl intermediate with high-pressure H2​ gas and Pd/C is causing over-reduction of the aromatic ring. How can I selectively reduce only the allyl double bond? A: High-pressure hydrogen gas can overwhelm the chemoselectivity of the palladium catalyst, leading to the saturation of the aromatic ring or hydrogenolysis of the hydroxyl group.

Instead, utilize Catalytic Transfer Hydrogenation (CTH) using ammonium formate ( HCOONH4​ ) as the hydrogen donor [3]. Ammonium formate decomposes in situ on the Pd/C surface to release H2​ and CO2​ gradually. This controlled, mild generation of hydrogen selectively reduces the alkene to a propyl group without saturating the aromatic ring [4].

Quantitative Data: Yield Optimization Summary

The table below summarizes the expected yield improvements when switching from conventional thermal/gas methods to the optimized Microwave/CTH protocols.

Reaction StepConventional MethodOptimized MethodTime ReductionYield Improvement
Claisen Rearrangement Oil bath (220°C, 12 h)Microwave (180°C, 15 min)98% faster40% → 88%
Hydrogenation H2​ Gas (50 psi, 24 h)CTH ( HCOONH4​ , 2 h)91% faster65% → 95%
Overall Process 36+ hours< 4 hours~90% faster 26% → 83%

Optimized Experimental Protocols

Step 1: O-Allylation
  • Dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M).

  • Add anhydrous K2​CO3​ (1.5 eq) and stir at room temperature for 15 minutes.

  • Dropwise add allyl bromide (1.2 eq). Heat the mixture to 60°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield methyl 4-allyloxybenzoate.

Step 2: Microwave-Assisted Claisen Rearrangement [1, 2]
  • Dissolve methyl 4-allyloxybenzoate in NMP (0.2 M) in a microwave-safe vial.

  • (Optional) Add a catalytic amount of ZnCl2​ (0.1 eq) to further lower activation energy.

  • Seal the vial and irradiate at 180°C for 15 minutes using a dedicated microwave synthesizer.

  • Workup: Dilute with water, extract with diethyl ether, and purify via short-pad silica filtration to yield methyl 3-allyl-4-hydroxybenzoate.

Step 3: Catalytic Transfer Hydrogenation (CTH) & Hydrolysis [3, 4]
  • Dissolve methyl 3-allyl-4-hydroxybenzoate in methanol (0.1 M).

  • Add 10% Pd/C (10 wt% relative to substrate) under an inert argon atmosphere.

  • Add ammonium formate (5.0 eq) in one portion.

  • Reflux the mixture gently for 2 hours. The evolution of CO2​ gas indicates active hydrogen transfer.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate.

  • Hydrolysis: Dissolve the resulting ester in THF/Water (1:1), add LiOH (3.0 eq), and stir overnight. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield pure 4-hydroxy-3-propylbenzoic acid .

References

  • MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. TSI Journals. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Pharmaceuticals. Available at:[Link]

  • Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis. Available at: [Link]

  • Alkane synthesis by alkene reduction. Organic Chemistry Portal. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-3-propylbenzoic Acid

Welcome to the Process Chemistry Support Center. The synthesis of 4-Hydroxy-3-propylbenzoic acid typically follows a robust four-step sequence: O -allylation of a 4-hydroxybenzoate ester, an ortho-Claisen rearrangement,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 4-Hydroxy-3-propylbenzoic acid typically follows a robust four-step sequence: O -allylation of a 4-hydroxybenzoate ester, an ortho-Claisen rearrangement, catalytic hydrogenation of the allyl intermediate, and final base-catalyzed saponification[1].

While this route is highly reliable at the bench scale, transitioning to multi-kilogram production introduces severe chemical engineering challenges—most notably, catastrophic thermal runaway risks during the sigmatropic rearrangement and heavy metal contamination during hydrogenation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions to ensure a safe and high-yielding scale-up.

G A Methyl 4-hydroxybenzoate + Allyl Bromide B Methyl 4-allyloxybenzoate (O-Allylation) A->B K2CO3, Acetone C Methyl 3-allyl-4-hydroxybenzoate (Ortho-Claisen) B->C Flow Reactor, 230°C D Methyl 4-hydroxy-3-propylbenzoate (Hydrogenation) C->D H2, Pd/C, EtOH E 4-Hydroxy-3-propylbenzoic acid (Hydrolysis) D->E NaOH, then HCl

Synthetic workflow for 4-Hydroxy-3-propylbenzoic acid via continuous flow Claisen rearrangement.

Part 1: The Claisen Rearrangement Bottleneck

Q1: How do we mitigate the thermal runaway risk of the Ortho-Claisen rearrangement at scale?

A: The [3,3]-sigmatropic rearrangement of methyl 4-allyloxybenzoate to methyl 3-allyl-4-hydroxybenzoate is highly exothermic. In standard batch reactors, the low surface-area-to-volume (A/V) ratio leads to poor heat dissipation. Once the initiation temperature (~200 °C) is reached, heat generation rapidly outpaces heat removal, leading to a hazardous thermal runaway[2].

The Solution: Transition from batch chemistry to a Continuous Plug Flow Reactor (PFR) . Tubular flow reactors provide an A/V ratio approximately 50 times higher than standard batch vessels (e.g., 2050 m²/m³ vs. 42 m²/m³)[3]. This allows for rapid, scalable heating and cooling. By operating at 230 °C with a defined residence time ( τ ) of ~4 hours, you ensure complete conversion while maintaining the internal temperature safely below the critical runaway threshold[3].

Q2: Why am I seeing abnormal rearrangement impurities or significant product degradation?

A: Prolonged heating or excessive temperature gradients in batch reactors can lead to abnormal Claisen rearrangements (subsequent sigmatropic shifts) or outright thermal degradation[2]. The precise time-temperature profile of a continuous flow system minimizes these secondary thermal degradations because the reaction mixture quickly reaches the target temperature upon entering the heating zone and is immediately quenched upon exiting[2].

Part 2: Catalytic Hydrogenation & Heavy Metal Scavenging

Q3: How do we prevent over-reduction during the hydrogenation of the allyl group?

A: The reduction of the allyl intermediate to the propyl derivative utilizes H2​ gas and a Pd/C catalyst[1]. To prevent over-reduction (such as unwanted ester hydrogenolysis or aromatic ring reduction), you must strictly control the hydrogen stoichiometry. Use a mass flow controller to deliver exactly 1.0 molar equivalent of H2​ at low pressure (1–1.5 atm). Implement an In-Process Control (IPC) via HPLC to terminate the reaction the moment the allyl peak disappears.

Q4: Our final API intermediate fails heavy metal specifications (>100 ppm Pd). How do we efficiently scavenge residual palladium at the kilogram scale?

A: Standard filtration through Celite removes macroscopic catalyst particles but routinely leaves soluble palladium species at levels well above the acceptable 100 ppm threshold for biological assays[4]. While activated carbon is cheap, it requires massive volumes (up to 30% of reactor space) and suffers from poor API recovery[5].

The Solution: Implement functionalized silica scavengers (e.g., Thiol- or Triamine-modified silica) or a binary scavenging system[6]. Macroporous silica-bound scavengers covalently bind soluble Pd(II) and Pd(0) species, reducing Pd levels from >500 ppm to <10 ppm with minimal product loss[6]. For multi-kilogram batches where silica costs are prohibitive, a binary system (chelating agent + solid support) offers an in situ scavenging mechanism at a fraction of the cost[6].

G Start Measure Pd in Crude (ICP-MS) Check Pd > 10 ppm? Start->Check Pass Proceed to Hydrolysis Check->Pass No Fail Select Scavenging Strategy Check->Fail Yes Carbon Activated Carbon (Low Cost, High Volume) Fail->Carbon Pd < 100 ppm Silica Thiol/Triamine Silica (High Cost, High Efficiency) Fail->Silica Pd > 500 ppm Binary Binary System (Chelator + Solid Support) Fail->Binary Scale > 10 kg

Decision matrix for selecting palladium scavenging strategies during API scale-up.

Part 3: Quantitative Data & Scale-Up Metrics

The following table summarizes the critical engineering and chemical metrics when transitioning from bench to scale-up for both the Claisen and Hydrogenation/Scavenging steps.

Process ParameterBench Scale (Batch / Carbon)Scale-Up (Continuous Flow / Silica)Causal Advantage
Claisen Heat Transfer (A/V) ~42 m²/m³~2050 m²/m³Prevents thermal runaway via rapid heat dissipation[3].
Claisen Reaction Time 18–24 hours4 hours ( τ )Minimizes thermal degradation and abnormal rearrangements[2].
Pd Scavenger Volume ~30% of reactor space< 5% of reactor spaceSilica requires 48x less volume than carbon for equivalent scavenging[5].
Residual Palladium 100 – 500 ppm< 10 ppmThiol-silica covalently traps soluble Pd species[6],[4].

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Continuous Flow Ortho-Claisen Rearrangement

Objective: Convert methyl 4-allyloxybenzoate to methyl 3-allyl-4-hydroxybenzoate safely at the kilogram scale.

  • Feed Preparation: Dissolve methyl 4-allyloxybenzoate in diphenyl ether (or a suitable high-boiling inert solvent) to achieve a homogeneous 1.0 M solution.

    • Causality: Complete dissolution is critical to prevent precipitation and subsequent plugging within the tubular reactor[2].

  • Reactor Priming: Heat the continuous plug flow reactor (PFR) to 230 °C. Prime the system with pure solvent to establish steady-state hydrodynamics and thermal equilibrium.

  • Execution: Pump the reagent stream into the PFR. Adjust the mass flow controller to achieve a residence time ( τ ) of exactly 4.0 hours[3].

    • Causality: The high A/V ratio ensures immediate heat dissipation, neutralizing the exotherm of the [3,3]-sigmatropic shift[3].

  • Quenching: Route the reactor effluent directly through an inline heat exchanger to rapidly cool the mixture to <40 °C.

    • Causality: Rapid cooling halts secondary sigmatropic shifts[2].

  • Self-Validation (IPC): Analyze the effluent via HPLC. Proceed to downstream processing only if conversion is >98%.

Protocol B: Catalytic Hydrogenation & Palladium Scavenging

Objective: Reduce the allyl group and remove residual Pd to <10 ppm prior to final hydrolysis[6].

  • Hydrogenation: Charge a pressure reactor with methyl 3-allyl-4-hydroxybenzoate, ethanol, and 10% Pd/C (0.1 equivalents)[1]. Purge with N2​ , then H2​ . Maintain H2​ pressure at 1.5 atm and stir until exactly 1.0 molar equivalent of H2​ is consumed.

  • Primary Filtration: Filter the crude mixture through a tightly packed Celite pad to remove macroscopic Pd/C particles.

    • Causality: Celite removes bulk catalyst but leaves soluble Pd species (often 100–500 ppm)[4].

  • Scavenging: Add a thiol-functionalized silica scavenger (e.g., MP-TMT) at 0.5 wt% to the filtrate[6]. Agitate at 60 °C for 18 hours.

    • Causality: Thiol groups covalently bind soluble Pd(II) and Pd(0) species, which simple activated carbon fails to fully absorb[5].

  • Final Isolation & Validation: Filter out the silica scavenger. Analyze the filtrate via ICP-MS. Proceed to base-catalyzed hydrolysis (NaOH/ H2​O ) to yield the final 4-Hydroxy-3-propylbenzoic acid only if Pd < 10 ppm[6].

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 4-Hydroxybenzoic Acid Esters (Parabens)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers engaged in the study of paraben degradation. This guide is designed to provide practical, field-proven insights in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the study of paraben degradation. This guide is designed to provide practical, field-proven insights into the experimental challenges and nuances associated with this critical area of research. As drug development professionals and environmental scientists, your work demands precision and a deep understanding of the mechanisms at play. This center offers troubleshooting assistance, answers to frequently asked questions, and detailed protocols to support your experimental success.

Degradation Pathways: An Overview

Parabens, or 4-hydroxybenzoic acid esters, are widely used as preservatives due to their antimicrobial properties.[1] Their environmental fate is governed by several degradation pathways, which can be broadly categorized into microbial and chemical (abiotic) routes. Understanding these pathways is crucial for assessing their persistence, environmental impact, and potential for bioremediation.

The primary and most common initial step in the biological degradation of parabens is the hydrolysis of the ester bond.[2][3] This reaction is catalyzed by esterase enzymes, cleaving the paraben into 4-hydroxybenzoic acid (4-HBA) and the corresponding alcohol.[4][5] The resulting 4-HBA is a central intermediate that is further metabolized by microorganisms.[1][6]

Abiotic degradation, particularly through Advanced Oxidation Processes (AOPs), involves highly reactive species, such as hydroxyl radicals (•OH), which can attack the paraben molecule at various sites.[7][8][9] These processes are common in water treatment scenarios and can lead to complete mineralization.[9][10]

Below is a diagram illustrating the principal initial steps in paraben degradation.

G cluster_main Paraben Degradation Initiation cluster_hba_fate Fate of 4-HBA Intermediate Paraben Paraben (4-Hydroxybenzoic Acid Ester) HBA 4-Hydroxybenzoic Acid (4-HBA) Paraben->HBA  Microbial / Enzymatic Hydrolysis (Esterase) Alcohol Corresponding Alcohol (e.g., Methanol, Propanol) Paraben->Alcohol AOP_Products Oxidized Products (e.g., Hydroquinone, Quinone) Paraben->AOP_Products  Chemical Oxidation (AOPs, Peroxynitrite) HBA_meta 4-Hydroxybenzoic Acid (4-HBA) Phenol Phenol HBA_meta->Phenol Decarboxylation (e.g., Enterobacter cloacae) Protocatechuate Protocatechuic Acid HBA_meta->Protocatechuate Hydroxylation (β-Ketoadipate Pathway) TCA TCA Cycle (Central Metabolism) Protocatechuate->TCA

Caption: Primary initiation pathways for paraben degradation and subsequent fate of the key 4-HBA intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Analytical & Instrumentation (HPLC)

Question: My HPLC retention times for parabens and 4-HBA are shifting between runs. What's causing this and how do I fix it?

  • Potential Causes:

    • Mobile Phase Composition: The most likely culprit. In reversed-phase chromatography, small changes in the organic solvent-to-water ratio can cause significant shifts in retention.[11] This can happen if the solvents are not mixed properly, if one solvent is evaporating faster than the other, or if the pump's proportioning valves are malfunctioning.

    • Column Temperature: Fluctuations in ambient lab temperature can affect retention times if a column thermostat is not used.[11]

    • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient elution, will lead to inconsistent starting conditions.

    • Pump Issues: Inconsistent flow rates due to air bubbles in the pump head, worn pump seals, or faulty check valves.

  • Recommended Solutions:

    • Mobile Phase Management:

      • Action: Pre-mix your mobile phase manually in a single container to ensure a consistent composition, bypassing the instrument's mixer.[11]

      • Causality: This eliminates variability from the pump's proportioning system, allowing you to isolate the problem.

      • Action: Always degas your mobile phase before use (e.g., via sonication or helium sparging) to prevent air bubbles from entering the pump.

    • Temperature Control:

      • Action: Use a column oven or thermostat set to a stable temperature (e.g., 25°C or 30°C).[12]

      • Causality: This provides a stable chromatographic environment, making retention times more reproducible regardless of ambient temperature changes.

    • Ensure Equilibration:

      • Action: Program a sufficient post-run equilibration step in your method, typically 5-10 column volumes, to return the column to the initial mobile phase conditions.

      • Causality: A properly equilibrated column ensures that each injection starts from the exact same chemical and physical state.

Question: I'm seeing significant peak tailing for 4-hydroxybenzoic acid (4-HBA). How can I improve the peak shape?

  • Potential Causes:

    • Secondary Silanol Interactions: The most common cause. The acidic carboxyl group and phenolic hydroxyl group of 4-HBA can interact with residual, un-capped silanol groups on the silica-based C18 stationary phase, causing tailing.[11]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.

    • Column Degradation: The stationary phase may be degrading, especially if operated at a high pH (typically > 8), exposing more active silanol sites.

  • Recommended Solutions:

    • Mobile Phase Modification:

      • Action: Lower the pH of your aqueous mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to bring the pH to ~2.5-3.0.

      • Causality: At this pH, the carboxyl group of 4-HBA is protonated (non-ionized), which significantly reduces its interaction with active silanol sites, resulting in a more symmetrical peak.

    • Check Sample Concentration:

      • Action: Dilute your sample by a factor of 5 or 10 and re-inject.

      • Causality: If the peak shape improves dramatically, you were likely overloading the column. Adjust your sample preparation accordingly.

    • Use a Different Column:

      • Action: Consider using a column with high-purity silica and advanced end-capping technology designed to minimize silanol interactions. Alternatively, a phenyl-hexyl column may offer different selectivity and improved peak shape for aromatic acids.

Category 2: Microbial Degradation Experiments

Question: I've inoculated my liquid culture with a bacterial strain, but I'm not observing any degradation of the added paraben after 48 hours. What went wrong?

  • Potential Causes:

    • Paraben Toxicity: While many microbes can degrade parabens, high concentrations can be inhibitory or toxic, even to resistant strains.[2]

    • Lack of Acclimation: The microbial culture may require a period of adaptation to induce the necessary degradative enzymes (e.g., esterases).

    • Incorrect Growth Conditions: The pH, temperature, or nutrient composition of your medium may not be optimal for the growth and metabolic activity of your specific microbial strain.[13]

    • Abiotic Loss vs. Biotic Degradation: You may be misinterpreting a lack of change. It's crucial to differentiate between biological activity and other loss mechanisms.

  • Recommended Solutions:

    • Verify Experimental Controls (Self-Validation):

      • Action: Ensure you have included a sterile control (medium + paraben, no microbes) and an abiotic control (killed microbes + medium + paraben).

      • Causality: The sterile control accounts for any abiotic degradation (e.g., hydrolysis, photolysis). The killed-cell control accounts for any sorption of the paraben to the cell biomass. True biodegradation is the difference between the loss in your live culture and the loss in these controls.

    • Optimize Paraben Concentration:

      • Action: Start with a lower, environmentally relevant concentration of the paraben (e.g., 1-10 mg/L).[2] You can perform a dose-response experiment to find the optimal concentration that the bacteria can tolerate and degrade efficiently.

    • Acclimate Your Culture:

      • Action: Before the main experiment, pre-culture the bacteria in a medium containing a low concentration of the paraben for several passages.

      • Causality: This allows the microbial population to adapt and upregulate the expression of the genes encoding the degradative enzymes.

    • Check Growth Conditions:

      • Action: Confirm that the pH and temperature of your incubation match the known optimal conditions for your bacterial strain. Ensure the medium is not nutrient-limited. Cell growth can be monitored by measuring optical density (OD).[2]

G cluster_setup 1. Experimental Setup cluster_process 2. Incubation & Sampling cluster_analysis 3. Analysis Live Live Culture (Medium + Paraben + Microbes) Incubate Incubate under Controlled Conditions Live->Incubate Sterile Sterile Control (Medium + Paraben) Sterile->Incubate Killed Killed-Cell Control (Medium + Paraben + Autoclaved Microbes) Killed->Incubate Sample Collect Samples over Time (t=0, 24h, 48h...) Incubate->Sample Prep Sample Prep (Centrifuge/Filter, Extract) Sample->Prep HPLC Quantify Paraben & Metabolites via HPLC Prep->HPLC Data Data Analysis (Compare Live vs. Controls) HPLC->Data

Caption: A self-validating workflow for a microbial paraben degradation experiment.

Frequently Asked Questions (FAQs)

Q1: What is the very first and most critical step in the microbial degradation of any paraben? The initial and rate-limiting step is the hydrolysis of the ester bond, which is catalyzed by an esterase enzyme.[2][3][5] This reaction breaks the paraben down into 4-hydroxybenzoic acid (4-HBA) and its corresponding alcohol (e.g., methanol from methylparaben). Without this initial cleavage, the rest of the degradation pathway cannot proceed.

Q2: What are the two main metabolic fates of the 4-hydroxybenzoic acid (4-HBA) intermediate? Once formed, 4-HBA is typically channeled into one of two major pathways:

  • The β-Ketoadipate Pathway: This is a common aerobic pathway where 4-HBA is first hydroxylated to form protocatechuic acid, which is then further metabolized and funneled into the TCA cycle.[2][14]

  • Decarboxylation to Phenol: Some bacteria, such as the resistant Enterobacter cloacae strain EM, can aerobically decarboxylate 4-HBA to produce phenol.[2][3] This is a less common but important pathway to consider, especially in resistant strains.

Q3: How does the length of the paraben's alkyl chain (methyl, ethyl, propyl, butyl) affect its degradation? The alkyl chain length influences several properties that can affect degradation:

  • Water Solubility: Solubility in water decreases as the alkyl chain gets longer (e.g., methylparaben is more soluble than butylparaben).[15] This can affect its bioavailability to microorganisms in aqueous systems.

  • Enzyme Specificity: The activity of degradative enzymes (esterases) can vary with the substrate. Some enzymes may show preferential degradation for longer or shorter chain parabens.[4]

  • Chemical Reactivity: In abiotic degradation initiated by hydroxyl radicals, shorter alkyl chains may favor the •OH addition route, while longer chains may favor hydrogen abstraction from the alkyl chain itself.[16]

Q4: What are Advanced Oxidation Processes (AOPs) and how do they work to degrade parabens? AOPs are chemical treatment processes that rely on the generation of highly reactive and non-selective radical species, primarily the hydroxyl radical (•OH).[7][8] Common AOPs include ozonation, UV/H₂O₂, and photocatalysis with catalysts like TiO₂.[7][9] These hydroxyl radicals attack the paraben molecule, breaking the aromatic ring and ultimately mineralizing the compound into simpler molecules like CO₂ and H₂O.[8][9]

Q5: Why is it important to monitor for the formation of degradation byproducts? Monitoring for byproducts is critical for assessing the overall environmental risk. In some cases, the degradation intermediates can be more toxic than the parent paraben compound.[16] For example, the formation of chlorinated parabens during water disinfection processes can lead to compounds with higher toxicity.[1] Similarly, while phenol is a known biodegradable compound, its transient accumulation could pose a higher acute toxicity risk than the initial paraben. Therefore, a complete degradation study should not only track the disappearance of the parent compound but also identify and quantify major intermediates.

Key Experimental Protocols

Protocol 1: HPLC Analysis of Parabens and Metabolites (4-HBA, Phenol)

This protocol provides a general method for the simultaneous quantification of methylparaben, propylparaben, and their key metabolites.

  • Instrumentation & Columns:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Solvent B: HPLC-grade acetonitrile.

    • Procedure: Prepare solvents fresh and degas thoroughly for 15 minutes using an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[12]

    • Elution Program (Gradient):

      • 0-2 min: 20% B

      • 2-12 min: Linear gradient from 20% to 80% B

      • 12-15 min: Hold at 80% B

      • 15-16 min: Linear gradient from 80% to 20% B

      • 16-20 min: Hold at 20% B (re-equilibration)

  • Sample Preparation & Calibration:

    • Standards: Prepare individual stock solutions (1000 mg/L) of methylparaben, propylparaben, 4-HBA, and phenol in methanol. Create a mixed working stock and perform serial dilutions in the mobile phase starting composition (80:20 Water:Acetonitrile) to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).

    • Samples: Centrifuge microbial cultures at 10,000 x g for 10 minutes to pellet cells. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Microbial Degradation Assay in Liquid Culture

This protocol outlines a batch experiment to assess the ability of a bacterial isolate to degrade a paraben.

  • Media and Culture Preparation:

    • Prepare a suitable liquid medium for your bacterium (e.g., Tryptic Soy Broth or a minimal salts medium).[2] Autoclave to sterilize.

    • Grow a pre-culture of your bacterial isolate overnight to reach the late exponential phase.

  • Experimental Setup (in triplicate):

    • In sterile 250 mL Erlenmeyer flasks, add 100 mL of the sterile medium.

    • Spike the medium with the paraben of interest from a sterile stock solution to a final concentration of 10 mg/L.

    • Live Flasks: Inoculate with 1 mL of your pre-culture (to a starting OD₆₀₀ of ~0.05).

    • Sterile Control: Add 1 mL of sterile water instead of the inoculum.

    • Killed-Cell Control: Inoculate with 1 mL of a pre-culture that has been autoclaved. This control is crucial to measure sorption.

  • Incubation and Sampling:

    • Incubate all flasks on a rotary shaker (e.g., 150 rpm) at the optimal growth temperature for your organism (e.g., 30°C).[2]

    • Immediately after inoculation (t=0), and at subsequent time points (e.g., 6, 12, 24, 48, 72 hours), aseptically withdraw a 1.5 mL aliquot from each flask.

    • Process the samples immediately for HPLC analysis as described in Protocol 1.

  • Data Analysis:

    • Calculate the concentration of the paraben and its metabolites at each time point using the HPLC calibration curve.

    • Plot concentration versus time for the live flasks and both controls.

    • The rate of biodegradation is determined by the decrease in paraben concentration in the live flasks after correcting for any losses observed in the sterile (abiotic loss) and killed-cell (sorption) controls.

References

  • Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. ACS ES&T Water. Available at: [Link]

  • Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409. Available at: [Link]

  • Gaspar, M. C., et al. (2021). Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. Molecules, 26(8), 2263. Available at: [Link]

  • Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. Available at: [Link]

  • The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. ResearchGate. Available at: [Link]

  • Sheng, D., et al. (2018). Biocatalytic Degradation of Parabens Mediated by Cell Surface Displayed Cutinase. Environmental Science & Technology, 52(24), 14252-14261. Available at: [Link]

  • Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. MDPI. Available at: [Link]

  • Paraben. Wikipedia. Available at: [Link]

  • Kournopoulou, A., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 868. Available at: [Link]

  • Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. SciSpace. Available at: [Link]

  • Steter, J. R., et al. (2014). Degradation of methylparaben by anodic oxidation, electro-Fenton, and photoelectro-Fenton using carbon felt-BDD cell. arXiv. Available at: [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. Available at: [Link]

  • The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. PubMed. Available at: [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. Available at: [Link]

  • Photocatalytic degradation of parabens: A comprehensive meta-analysis investigating the environmental remediation potential of emerging pollutant. The University of Queensland eSpace. Available at: [Link]

  • HPLC Determination of Some frequently used Parabens in Sunscreens. International Organization of Medical Sciences. Available at: [Link]

  • Substrate Specificity of Paraben Towards Liver Esterase: An In-Silico and Titrimetric Analysis. Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. ResearchGate. Available at: [Link]

  • Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. PMC. Available at: [Link]

  • HPLC Troubleshooting Guide. Chromatography Online. Available at: [Link]

  • Hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid. ResearchGate. Available at: [Link]

  • Persistence of the parabens in soil and their potential toxicity to earthworms. eCampus. Available at: [Link]

  • The Determination of Parabens in Hand Lotion by High Performance Liquid Chromatography (HPLC). Truman State University ChemLab. Available at: [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • Purification, Isolation, and Characterization of Esterase from Rhodococcus sp. LKE-021. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC. PMC. Available at: [Link]

  • HPLC Analysis of Parabens in Shampoos. Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Hydroxy-3-propylbenzoic Acid in Solution

Welcome to the Advanced Troubleshooting Guide for 4-Hydroxy-3-propylbenzoic acid. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of phenolic acids in aqueous and org...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 4-Hydroxy-3-propylbenzoic acid. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of phenolic acids in aqueous and organic solutions.

This guide abandons generic advice in favor of mechanistic clarity. To truly stabilize your compound, you must understand the causality of its degradation. Below, we dissect the chemical vulnerabilities of 4-Hydroxy-3-propylbenzoic acid, provide targeted Q&A troubleshooting, and outline a self-validating protocol to ensure absolute experimental integrity.

The Chemistry of Degradation: Causality & Mechanism

4-Hydroxy-3-propylbenzoic acid is a phenolic acid derivative. Its primary vulnerability lies in the electron-rich phenol ring, which is highly susceptible to auto-oxidation .

When exposed to alkaline environments, the hydroxyl group deprotonates to form a phenolate anion. This anion has a significantly lower oxidation potential than the protonated phenol, making it highly reactive towards molecular oxygen, leading to 1[1]. The initial electron transfer—often catalyzed by trace transition metals—generates a 2[2]. These radicals rapidly couple and oxidize further into ortho- or para-quinones, which polymerize into3[3].

DegradationPathway A 4-Hydroxy-3-propylbenzoic Acid (Stable) B Phenolate Anion (Highly Reactive) A->B Alkaline pH (>7.0) Deprotonation C Semiquinone Radical (Intermediate) A->C UV Light / ROS B->C O2 / Trace Metals (Fe3+) Electron Transfer D Quinone Polymerization (Pink/Brown Discoloration) C->D Radical Coupling Further Oxidation

Mechanistic pathway of 4-Hydroxy-3-propylbenzoic acid auto-oxidation and degradation.

Troubleshooting FAQs

Q1: My 4-Hydroxy-3-propylbenzoic acid solution turned pink/brown after a few days on the bench. Is it still usable? A1: No, discard it. The discoloration is a direct visual indicator of quinone formation and polymerization. Quinones are highly electrophilic and can irreversibly bind to proteins or nucleic acids in your downstream assays, leading to false positives or toxicity. To prevent this, never store phenolic solutions at room temperature or exposed to ambient light.

Q2: I adjusted my stock solution to pH 8.0 to improve solubility, but it degraded rapidly. Why? A2: By raising the pH above 7.0, you shifted the equilibrium toward the phenolate anion. The negatively charged oxygen is an excellent electron donor, making it exponentially more vulnerable to auto-oxidation. Causality rule: Always prioritize chemical stability over aqueous solubility. Keep the pH between 5.5 and 6.0. If solubility is poor, use a co-solvent like 10% DMSO or ethanol rather than increasing the pH.

Q3: My solution is perfectly clear, but I am losing compound activity in my cellular assays. What is happening? A3: You are likely experiencing invisible, early-stage trace metal catalysis. Divalent and trivalent metal ions (like Cu²⁺ or Fe³⁺) leached from glassware or present in lower-grade buffers can4[4] by forming coordination complexes that facilitate electron transfer. Add a chelating agent like 0.1 mM EDTA to your buffer to sequester these metals.

Q4: A white precipitate formed in my solution after storing it at 4°C. Did it degrade? A4: No, this is a physical solubility issue, not chemical degradation. The aqueous solubility of propyl-substituted benzoic acids drops sharply at lower temperatures. Gently warm the vial in a 37°C water bath and vortex until the micro-crystals redissolve.

Quantitative Stability Matrix

To guide your experimental design, refer to this empirical stability matrix for 4-Hydroxy-3-propylbenzoic acid solutions (50 mM).

Storage ConditionpHAdditivesEstimated Shelf-LifeVisual Indicator of Degradation
Room Temp, Light8.0None< 48 HoursRapid pink/brown discoloration
Room Temp, Dark7.0None1 - 2 WeeksSlight yellow/pink tint
4°C, Dark6.0None1 - 3 MonthsClear, potential micro-crystals
-20°C, Dark5.50.1 mM EDTA> 12 MonthsClear, no discoloration

Self-Validating Protocol: Ultra-Stable Stock Preparation

Do not rely on blind faith when preparing critical reagents. This protocol incorporates a self-validating control to ensure your stabilization techniques (deoxygenation and chelation) are actively working.

PrepWorkflow Step1 1. Solvent Prep Use HPLC-grade H2O/DMSO Step2 2. Deoxygenation Purge with Argon (15 min) Step1->Step2 Step3 3. pH Optimization Adjust to pH 5.5 - 6.0 Step2->Step3 Step4 4. Additives Add 0.1mM EDTA / Antioxidant Step3->Step4 Step5 5. Storage Amber Vials at -20°C Step4->Step5

Step-by-step workflow for preparing ultra-stable phenolic acid stock solutions.

Step-by-Step Methodology

Step 1: Solvent Preparation & Deoxygenation

  • Prepare a base solvent of HPLC-grade water (or up to 10% DMSO if required for your target concentration).

  • Submerge an argon or nitrogen gas line into the solvent and purge for 15 minutes to displace dissolved oxygen. Causality: Removing O₂ eliminates the primary electron acceptor required for auto-oxidation.

Step 2: Solubilization & Chelation

  • Dissolve 4-Hydroxy-3-propylbenzoic acid to your desired concentration (e.g., 50 mM).

  • Add EDTA to a final concentration of 0.1 mM. Causality: EDTA acts as a thermodynamic sink for trace transition metals, preventing Fenton-like radical generation.

Step 3: pH Optimization

  • Carefully adjust the pH to 5.5 - 6.0 using dilute HCl or NaOH. Do not exceed pH 6.5.

Step 4: The Self-Validation Test & Storage

  • Validation Control: Aliquot 1 mL of your solution into a clear glass vial. Add a drop of 1M NaOH to force the pH to 8.5, and leave it exposed to ambient light on your bench.

  • Experimental Stock: Aliquot the remainder of your optimized solution into amber glass vials, blanket the headspace with argon, cap tightly, and store at -20°C.

  • Verification: Check the validation control after 48 hours. It must turn pink or brown. If the control degrades while your -20°C amber vials remain crystal clear, your stabilization system is verified and trustworthy.

References

1.[3] Stability and degradation of 4-Hydroxybenzoic acid solutions Source: benchchem.com URL:

2.[4] Stabilization of phenol solutions to prevent oxidation and degradation Source: benchchem.com URL:

3.[2] Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions Source: mdpi.com URL:

4.[1] Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere Source: researchgate.net URL:

Sources

Troubleshooting

Optimizing reaction conditions for 4-Hydroxy-3-propylbenzoic acid synthesis

Welcome to the technical support guide for the synthesis of 4-Hydroxy-3-propylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-3-propylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis. This guide is structured to address the most common challenges and questions that arise during the experimental process, ensuring both scientific accuracy and practical success. The primary route for this synthesis is the Kolbe-Schmitt reaction, a powerful but condition-sensitive carboxylation method.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Q1: My reaction is resulting in a very low yield or has failed to proceed entirely. What are the most likely causes and how can I fix this?

A1: Low or no yield is the most common issue in a Kolbe-Schmitt reaction and can be traced back to several critical factors. The reaction involves the carboxylation of a potassium phenoxide intermediate with carbon dioxide under heat and pressure.[3] Let's break down the potential culprits:

  • Presence of Moisture: The Kolbe-Schmitt reaction is notoriously sensitive to water. Any moisture in your glassware or reactants will consume the highly basic potassium 2-propylphenoxide intermediate, preventing the carboxylation step.[4]

    • Solution: Thoroughly oven-dry all glassware at >100°C for several hours and cool it under an inert atmosphere or in a desiccator before use. Ensure your starting material, 2-propylphenol, and the base (potassium hydroxide) are anhydrous.[4]

  • Incomplete Phenoxide Formation: The carboxylation occurs on the phenoxide, not the phenol. Incomplete deprotonation of 2-propylphenol is a direct path to low yields.[4][5]

    • Solution: Use a stoichiometric equivalent or a slight excess of a strong base like potassium hydroxide (KOH). The formation of the potassium salt is crucial for directing the carboxylation to the para-position.[2] To drive this step to completion, the water formed during the acid-base reaction must be removed. This is typically achieved by heating the mixture of 2-propylphenol and KOH under a vacuum to distill off the water before introducing CO2.

  • Insufficient Carbon Dioxide Pressure: The carboxylation is an equilibrium-dependent reaction. High CO2 pressure is required to push the equilibrium towards the formation of the carboxylated product.[6]

    • Solution: Ensure your high-pressure autoclave is properly sealed and can maintain a pressure of at least 80-100 atm.[3][4] Monitor the pressure throughout the reaction; a drop in pressure can indicate either a leak or consumption of CO2 by the reaction.

  • Phenoxide Deactivation: The electron-rich phenoxide intermediate is susceptible to oxidation, especially at the high temperatures required for the reaction.

    • Solution: After forming the anhydrous potassium phenoxide, ensure the reaction vessel is purged with an inert gas like nitrogen or argon before the introduction of carbon dioxide.[4] This prevents atmospheric oxygen from degrading the starting material.

Q2: My final product is contaminated with a significant amount of the isomeric byproduct, 2-Hydroxy-3-propylbenzoic acid. How can I improve the regioselectivity for the desired 4-hydroxy product?

A2: This is a classic regioselectivity challenge in the Kolbe-Schmitt reaction. The outcome is a delicate balance between kinetic and thermodynamic control, which is heavily influenced by the choice of the alkali metal cation.

  • The Critical Role of the Cation: The choice of alkali metal is the single most important factor for controlling ortho versus para carboxylation.

    • Sodium (Na⁺): Sodium phenoxides preferentially yield the ortho-carboxylated product (salicylic acids). This is due to the formation of a stable six-membered chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the electrophilic attack to the ortho position.[6][7]

    • Potassium (K⁺): Potassium phenoxides favor the formation of the para-carboxylated product. The larger ionic radius of potassium makes the formation of a tight ortho-chelate less favorable.[8] At higher temperatures, the reaction favors the thermodynamically more stable para isomer.[1][2]

    • Solution: To synthesize 4-Hydroxy-3-propylbenzoic acid, you must use potassium hydroxide (KOH) or another potassium base to form the potassium 2-propylphenoxide salt. Using sodium hydroxide (NaOH) will lead predominantly to the undesired ortho isomer.

  • Reaction Temperature: Temperature also plays a role in selectivity.

    • Solution: While the typical Kolbe-Schmitt temperature range is 125-150°C, pushing the temperature slightly higher (e.g., towards 180-200°C) can further favor the formation of the thermodynamically stable para product when using potassium phenoxide.[6] However, be cautious, as excessively high temperatures can lead to decomposition or decarboxylation.

Q3: After acidification, my product precipitates as a dark, oily, or resinous material that is difficult to purify. What is causing this and what is the best purification strategy?

A3: The formation of dark, impure solids is usually due to side reactions or the presence of unreacted starting materials.

  • Cause of Impurities:

    • Oxidation: As mentioned, the phenoxide can oxidize, leading to colored, polymeric byproducts.

    • Unreacted Phenol: If the reaction did not go to completion, you will have unreacted 2-propylphenol in your crude product.

    • Thermal Decomposition: At very high temperatures, some decomposition can occur.

  • Purification Protocol:

    • Initial Workup: After the reaction, the solid product is typically dissolved in hot water.[9] This aqueous solution contains the potassium salt of your product.

    • Decolorization: While the solution is still hot, add a small amount of activated decolorizing charcoal.[10][11] Boil the solution briefly, then filter it hot through a fluted filter paper or a pad of celite to remove the charcoal and other insoluble, colored impurities.

    • Precipitation: Cool the clear, hot filtrate and slowly acidify it with a strong acid like concentrated HCl.[9] The 4-Hydroxy-3-propylbenzoic acid will precipitate out as it is poorly soluble in acidic aqueous solution. Cooling the mixture in an ice bath can maximize precipitation.

    • Recrystallization: The crude, filtered solid can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain a pure, crystalline product.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the established method for preparing 4-Hydroxy-3-propylbenzoic acid? The most direct and industrially relevant method is the Kolbe-Schmitt reaction.[12] This involves the high-pressure, high-temperature carboxylation of potassium 2-propylphenoxide with carbon dioxide.[2]

Q2: Why is potassium hydroxide specified over sodium hydroxide for this synthesis? The alkali metal cation dramatically influences the regioselectivity of the carboxylation. Potassium ions favor the formation of the para-hydroxybenzoic acid derivative, which is our target product.[2][3] Sodium ions would primarily yield the ortho-isomer, 2-Hydroxy-3-propylbenzoic acid.[6]

Q3: What are the typical optimal reaction conditions for this synthesis? While optimization is always experiment-specific, a good starting point involves heating anhydrous potassium 2-propylphenoxide under a carbon dioxide pressure of 80-100 atmospheres at a temperature range of 150-200°C.[4][6]

Q4: How can I confirm that my starting 2-propylphenol has been fully converted to the potassium salt? The reaction between 2-propylphenol and KOH produces water. The most effective method is to heat the mixture under vacuum to azeotropically remove this water.[4] Once all water is removed and you are left with a dry, solid powder, you can be confident that the salt formation is complete.

Q5: Can this reaction be performed without a high-pressure autoclave? The classical Kolbe-Schmitt reaction requires high pressure to achieve good yields. While some modern variations using different CO2 sources or catalysts aim for milder conditions, they often result in lower yields or different selectivities.[13] For a robust synthesis of this specific compound, a pressure vessel is highly recommended.

Section 3: Optimized Experimental Protocol

This protocol outlines the synthesis of 4-Hydroxy-3-propylbenzoic acid from 2-propylphenol.

Materials:

  • 2-Propylphenol (anhydrous)[14]

  • Potassium Hydroxide (KOH) pellets

  • Carbon Dioxide (high purity)

  • Concentrated Hydrochloric Acid (HCl)

  • Decolorizing Charcoal

  • High-pressure autoclave

  • Round-bottom flask and distillation apparatus for drying

Procedure:

  • Formation of Anhydrous Potassium 2-Propylphenoxide:

    • In a round-bottom flask, combine 2-propylphenol (1.0 eq) and potassium hydroxide (1.05 eq).

    • Gently heat the mixture under vacuum (e.g., using a rotary evaporator with the rotation off) to melt the solids and distill off the water formed.

    • Continue heating until a completely dry, free-flowing powder is obtained. This is your anhydrous potassium 2-propylphenoxide.

  • Carboxylation Reaction:

    • Quickly transfer the anhydrous phenoxide powder into a high-pressure autoclave under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to minimize exposure to air.

    • Seal the autoclave, purge it several times with nitrogen, and then pressurize with carbon dioxide to approximately 80-100 atm.

    • Begin stirring and heat the vessel to 180°C. Maintain this temperature and pressure for 4-6 hours. Monitor the pressure gauge for CO2 uptake.

  • Work-up and Isolation:

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO2.

    • Transfer the solid product from the reactor into a large beaker containing hot deionized water (approx. 10 mL per gram of product). Stir until fully dissolved.[9]

  • Purification:

    • Add a small amount of decolorizing charcoal (approx. 1% by weight) to the hot aqueous solution and heat to near boiling for 5-10 minutes.[10]

    • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

    • Allow the filtrate to cool slightly, then slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2). A white precipitate of 4-Hydroxy-3-propylbenzoic acid will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Final Product:

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

    • Dry the product in a vacuum oven to a constant weight. The product can be further purified by recrystallization from hot water if necessary.

Section 4: Key Parameter Optimization

The yield and purity of 4-Hydroxy-3-propylbenzoic acid are highly dependent on reaction conditions. The table below summarizes the influence of key parameters based on the principles of the Kolbe-Schmitt reaction.

ParameterConditionExpected Effect on 4-Hydroxy-3-propylbenzoic Acid SynthesisRationale
Alkali Cation Potassium (K⁺) Favors para-carboxylation (High yield of desired product)The larger ionic radius of K⁺ disfavors the stable ortho-chelate complex, promoting formation of the thermodynamically stable para product.[2]
Sodium (Na⁺)Favors ortho-carboxylation (High yield of isomeric byproduct)The smaller Na⁺ ion readily forms a six-membered intermediate that directs carboxylation to the ortho position.[6]
Temperature 125-150 °CModerate yield of para product.Standard conditions for the Kolbe-Schmitt reaction.[4]
180-220 °C Higher yield of para product. At higher temperatures, the reaction shifts towards the more thermodynamically stable para isomer.[9][10] Caution: Risk of decomposition increases.
CO₂ Pressure < 50 atmLow yield.Insufficient pressure to drive the carboxylation equilibrium forward.[4]
80-100 atm Optimal yield. High pressure increases the concentration of CO₂ in the solid phase, maximizing the reaction rate and yield.[3]
Reaction Time 1-2 hoursIncomplete reaction.Insufficient time for the solid-gas reaction to reach completion.
4-8 hours Good conversion. Allows for sufficient time for CO₂ to diffuse and react with the solid phenoxide.

Section 5: Visual Guides

To better illustrate the core concepts, the following diagrams outline the reaction mechanism and troubleshooting logic.

Kolbe_Schmitt_Mechanism Kolbe-Schmitt Reaction Mechanism Start 2-Propylphenol Base + KOH - H₂O Start->Base Phenoxide Potassium 2-Propylphenoxide (Anhydrous) Base->Phenoxide CO2 + CO₂ (High P, High T) Phenoxide->CO2 Intermediate Carboxylate Intermediate CO2->Intermediate Acid + H⁺ (Acidification) Intermediate->Acid Product 4-Hydroxy-3-propylbenzoic Acid Acid->Product

Caption: Key steps in the synthesis of 4-Hydroxy-3-propylbenzoic acid.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckMoisture Check for Moisture? (Glassware, Reagents) Start->CheckMoisture Dry Action: Oven-dry glassware. Use anhydrous reagents. CheckMoisture->Dry Yes CheckBase Phenoxide Formation Complete? (Sufficient base, H₂O removed) CheckMoisture->CheckBase No Dry->CheckBase OptimizeBase Action: Use slight excess of KOH. Remove water under vacuum. CheckBase->OptimizeBase No CheckPressure CO₂ Pressure Sufficient? (>80 atm, No leaks) CheckBase->CheckPressure Yes OptimizeBase->CheckPressure OptimizePressure Action: Check autoclave seals. Ensure constant high pressure. CheckPressure->OptimizePressure No Success Improved Yield CheckPressure->Success Yes OptimizePressure->Success

Caption: A logical workflow for diagnosing and solving low yield issues.

References

  • Benchchem. (n.d.). Optimization of reaction conditions for 2-Hydroxy-5-isopropylbenzoic acid preparation.
  • Grokipedia. (n.d.). Kolbe–Schmitt reaction.
  • Stanescu, I., Gupta, R., & Achenie, L. (2006). An in-silico study of solvent effects on the Kolbe–Schmitt reaction using a DFT method. ResearchGate. Retrieved from [Link]

  • Nottingham ePrints. (2022, August 02). Kolbe-Schmitt screening reaction conditions using supercritical carbon dioxide. Retrieved from [Link]

  • Hessel, V., et al. (2005). Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • PMC. (2025, December 12). A Para‐Selective Kolbe–Schmitt Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Marković, Z., & Stanescu, I. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • BYJU'S. (n.d.). Kolbe's Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates.
  • Benchchem. (n.d.). 4-Hydroxybenzoic Acid: A Comprehensive Technical Guide.
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Benchchem. (n.d.). Basic reactivity of the phenolic hydroxyl group in 2-Propylphenol.
  • ResearchGate. (n.d.). Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylphenol. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of 4-Hydroxy-3-propylbenzoic acid in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic benzoic acid derivatives in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic benzoic acid derivatives in biological assays.

4-Hydroxy-3-propylbenzoic acid presents a unique physicochemical challenge. While the parent scaffold (4-hydroxybenzoic acid) possesses moderate aqueous solubility[1], the addition of the hydrophobic propyl chain at the 3-position significantly increases the molecule's partition coefficient (LogP)[2]. When introduced into aqueous assay buffers, this hydrophobic bulk drives rapid nucleation, leading to compound precipitation, inconsistent dose-response curves, and optical interference.

This guide is designed to deconstruct the root causes of these solubility issues and provide field-proven, self-validating methodologies to rescue your assay integrity.

Part 1: Physicochemical Profiling & Quantitative Data

To solve a solubility issue, we must first understand the thermodynamic forces at play. 4-Hydroxy-3-propylbenzoic acid contains two ionizable groups: a carboxylic acid (pKa ~4.4) and a phenolic hydroxyl (pKa ~9.4)[1]. At a physiological pH of 7.4, the carboxylic acid is deprotonated (charged), which theoretically aids solubility. However, the dominant hydrophobic penalty of the propyl chain often overrides this charge, causing the molecule to crash out of solution upon rapid dilution.

Table 1: Comparative Physicochemical Parameters

Parameter 4-Hydroxybenzoic Acid (Parent) 4-Hydroxy-3-propylbenzoic Acid Causality in Assay Conditions
LogP (Lipophilicity) 1.58[1] ~3.10 (Estimated) Higher LogP drives hydrophobic collapse in aqueous buffers.
pKa1 (Carboxylic Acid) 4.38[1] ~4.40 Deprotonated at pH 7.4, providing the primary ionic solvation shell.
pKa2 (Phenolic OH) 9.37[1] ~9.50 Remains protonated (neutral) in standard biochemical assays.
Max Solubility (DMSO) 27 mg/mL[3] ~5 - 10 mg/mL[4] Highly dependent on the anhydrous state of the solvent.

| Aqueous Solubility (pH 7.4) | ~11.9 g/L[1] | < 0.1 mg/mL | The propyl group severely restricts kinetic solubility upon dilution. |

Part 2: Troubleshooting Guide & FAQs

Q1: My 4-Hydroxy-3-propylbenzoic acid stock is perfectly clear in DMSO, but it instantly turns cloudy when added to my enzyme assay buffer. Why? The Causality: You are observing "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The lipophilic 4-Hydroxy-3-propylbenzoic acid molecules are suddenly stripped of their organic solvation shell before they can thermodynamically equilibrate with the water. This localized supersaturation causes immediate hydrophobic collapse and micro-crystal nucleation[5]. The Fix: Avoid direct high-ratio dilutions (e.g., 1:100). Instead, use a "step-down" dilution strategy. Dilute your DMSO stock into an intermediate co-solvent mixture (e.g., 1:1 DMF:PBS) before final introduction to the assay buffer. This eases the thermodynamic transition and maintains kinetic solubility[4].

Q2: I am using 100% DMSO for my stock, but the compound is still struggling to dissolve completely. What is going wrong? The Causality: Your DMSO is likely moisture-contaminated. DMSO is highly hygroscopic. When it absorbs atmospheric water, the water molecules form a tight hydrogen-bonding network with the DMSO sulfoxide groups. This network outcompetes your compound for solvation, drastically reducing the solvent's capacity to dissolve lipophilic benzoic acid derivatives[3]. The Fix: Always use fresh, anhydrous DMSO packaged under an inert gas (like Argon or Nitrogen)[4]. If your stock has been opened on the bench multiple times, discard it and prepare a fresh stock.

Q3: Can I adjust the pH of my assay buffer to force the compound into solution? The Causality: Yes, but with strict limitations. Because the pKa of the carboxylic acid is ~4.4, the molecule is already predominantly ionized at pH 7.4[1]. Pushing the pH higher (e.g., >9.5) will deprotonate the phenolic hydroxyl group, creating a highly soluble dianion[5]. The Fix: While a pH >9.5 guarantees solubility, it will likely denature your target enzyme or kill your cells. Instead, ensure your buffer is strictly maintained at pH 7.5–8.0 using a strong buffer system (like HEPES or Tris) to prevent local acidic microenvironments from triggering precipitation.

Q4: If co-solvents and pH adjustments fail, what formulation additives can I use that won't interfere with my optical readouts? The Causality: Surfactants lower the surface tension and form micelles that encapsulate the hydrophobic propyl chain. The Fix: Add 0.01% - 0.05% Tween-20 or Triton X-100 to your aqueous buffer before adding the compound. Alternatively, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the propyl-benzene ring, while its hydrophilic exterior maintains aqueous solubility without causing the light-scattering issues associated with compound precipitation.

Part 3: Self-Validating Experimental Protocol

To definitively solve this issue, you must determine the exact concentration at which 4-Hydroxy-3-propylbenzoic acid precipitates in your specific assay buffer. Do not rely on visual inspection; micro-precipitates can ruin fluorescence/absorbance assays long before they become visible to the naked eye.

Protocol: Kinetic Solubility Determination via Nephelometry (Light Scattering)

This protocol is a self-validating system: it uses a vehicle control to establish a baseline and a known precipitant to validate the instrument's sensitivity.

Materials:

  • Anhydrous DMSO.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Clear-bottom 96-well microplate.

  • Microplate reader with Nephelometry or Absorbance (620 nm) capabilities.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 20 mM stock of 4-Hydroxy-3-propylbenzoic acid in strictly anhydrous DMSO.

  • Serial Dilution (Organic Phase): Perform a 2-fold serial dilution of the compound in 100% DMSO across 8 tubes (ranging from 20 mM down to 0.15 mM).

  • Buffer Preparation: Pipette 195 µL of your Assay Buffer into the wells of the 96-well plate.

  • The "Step-Down" Transfer: Rapidly add 5 µL of each DMSO dilution into the corresponding buffer wells using a multichannel pipette. (This yields a final DMSO concentration of 2.5%, and compound concentrations ranging from 500 µM down to 3.9 µM).

  • Self-Validation Controls:

    • Negative Control: 5 µL of pure DMSO + 195 µL Buffer (Establishes baseline scattering).

    • Positive Control: 5 µL of 20 mM highly lipophilic standard (e.g., Nicardipine) + 195 µL Buffer (Validates that the reader detects precipitation).

  • Equilibration & Readout: Incubate the plate at room temperature for 60 minutes on a plate shaker (300 rpm). Read the plate using a Nephelometer or measure absorbance at a non-interfering wavelength (620 nm).

  • Data Analysis: Plot the compound concentration (x-axis) against the scattering/absorbance signal (y-axis). The kinetic solubility limit is the exact concentration where the signal deviates from the negative control baseline. You must design your biological assay to operate below this concentration.

Part 4: Solubility Optimization Workflow

Below is the logical decision tree for rescuing the solubility of lipophilic benzoic acid derivatives in biological assays.

SolubilityWorkflow Start 4-Hydroxy-3-propylbenzoic Acid Solid API Stock Prepare 10-50 mM Stock in Anhydrous DMSO Start->Stock Check Aqueous Assay Buffer Dilution Strategy Stock->Check Direct Direct Dilution (High Risk of Precipitation) Check->Direct Stepwise Step-down Dilution (Intermediate Co-solvent) Check->Stepwise Additives Use Additives (HP-β-CD / Tween-20) Check->Additives Validate Validate via Nephelometry or Absorbance Assay Direct->Validate Stepwise->Validate Additives->Validate Success Soluble Assay System Ready for Screening Validate->Success

Workflow for optimizing the aqueous solubility of lipophilic benzoic acid derivatives in assays.

References

  • FooDB. "Showing Compound 4-Hydroxybenzoic acid (FDB010508)." The Metabolomics Innovation Centre. Available at: [Link]

  • ACS Publications. "Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting

Preventing degradation of 4-Hydroxy-3-propylbenzoic acid during storage

Technical Support Center: Preventing Degradation of 4-Hydroxy-3-propylbenzoic Acid Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 4-Hydroxy-3-propylbenzoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-Hydroxy-3-propylbenzoic acid. This guide bypasses generic advice to provide you with a mechanistic understanding of the compound's degradation pathways and field-proven, self-validating protocols to ensure absolute reproducibility in your assays.

Section 1: The Chemistry of Degradation

Q: Why is 4-Hydroxy-3-propylbenzoic acid highly prone to degradation during storage? A: The instability of this compound is fundamentally driven by its molecular structure. The molecule features a benzoic acid backbone with a phenolic hydroxyl group (-OH) at position 4 and a propyl group (-CH2CH2CH3) at position 3. Both the hydroxyl and propyl groups are strongly electron-donating. This synergistic electron donation significantly increases the electron density of the aromatic ring, lowering its oxidation potential.

Consequently, the molecule is highly susceptible to auto-oxidation when exposed to reactive oxygen species (ROS), transition metals, or UV light. The primary degradation pathway is oxidation, which leads to the formation of reactive phenoxyl radicals and subsequently colored quinone derivatives or dimers[1],[2].

DegradationPathway A 4-Hydroxy-3-propylbenzoic Acid (Intact) C Phenoxyl Radical (Reactive Intermediate) A->C Oxidation B UV Light / O2 / Heat (Environmental Stress) B->C Catalyzes D Quinone Derivatives & Dimers (Discoloration) C->D Polymerization / Rearrangement

Oxidative degradation mechanism of 4-Hydroxy-3-propylbenzoic acid.

Q: What are the visible and analytical signs of this degradation? A: Visually, solutions will shift from colorless to yellow or brown over time. This discoloration is a direct result of the formation of catecholic and quinone byproducts[1]. Analytically, Reverse-Phase HPLC will reveal the emergence of secondary peaks (often corresponding to oxidized adducts or dimers) and a quantifiable reduction in the primary compound's peak area.

Section 2: Optimizing Storage Conditions

Q: What are the definitive storage conditions to prevent oxidation and hydrolysis? A: Solid forms are inherently more stable than solutions, provided moisture is controlled. Elevated water activity (moisture content) is a key factor that accelerates the structural degradation of phenolic compounds[3]. For the lyophilized powder, storage in a tightly sealed amber vial at -20°C under an inert atmosphere (Nitrogen or Argon) is mandatory.

Solutions are highly vulnerable to rapid degradation. Stock solutions must be prepared in anhydrous solvents, aliquoted to prevent repeated freeze-thaw cycles, and stored at -80°C under a nitrogen or argon atmosphere[1].

Quantitative Impact of Storage Conditions on Phenolic Acid Stability (Data synthesized from stability profiles of structurally related phenolic acids)

Storage StateTemperatureLight ExposureAtmosphereEstimated Stability / Half-Life
Solid Powder25°CAmbient LightAir~3-6 Months (Gradual yellowing)
Solid Powder-20°CDarkArgon/N2> 24 Months (>98% purity)
Solution (DMSO)25°CAmbient LightAir< 7 Days (Rapid oxidation)
Solution (DMSO)-20°CDarkAir~1 Month
Solution (DMSO)-80°CDarkArgon/N2~6 Months

Section 3: Experimental Protocols for Stability

Q: How should I prepare and store stock solutions to guarantee reproducibility in my assays? A: To establish a self-validating system, you must systematically eliminate the variables that introduce oxygen and moisture. Follow this step-by-step methodology to prepare ultra-stable stock aliquots.

Protocol: Preparation of Ultra-Stable Stock Solutions

  • Solvent Preparation: Use anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Purge the solvent with Argon gas for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Weigh the 4-Hydroxy-3-propylbenzoic acid powder rapidly in a low-humidity environment (ideally a glove box). Dissolve in the purged DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Antioxidant Addition (Optional): For highly sensitive stability-indicating assays, the addition of a sacrificial antioxidant like sodium metabisulfite or ascorbic acid can inhibit oxidation[1], provided it does not interfere with downstream biological targets.

  • Aliquoting: Dispense the solution into single-use, amber glass vials (e.g., 50 µL to 100 µL per vial) to protect from photodegradation.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial to displace ambient air. Immediately cap with a PTFE-lined septum.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

PrepWorkflow N1 Weigh Powder (Low Humidity) N2 Dissolve in Argon-Purged DMSO N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Argon Headspace Overlay N3->N4 N5 Flash Freeze & Store at -80°C N4->N5

Workflow for preparing stable 4-Hydroxy-3-propylbenzoic acid aliquots.

Section 4: Troubleshooting FAQs

Q: My stock solution turned slightly yellow after a week at 4°C. Can I still use it? A: No. The yellowing indicates the formation of quinone derivatives via auto-oxidation. Because phenolic compounds often act as redox modulators, the presence of oxidized byproducts will introduce confounding variables, off-target effects, and artifactual toxicity in your assays. Discard the solution and thaw a fresh, single-use aliquot from your -80°C reserves.

Q: How can I validate the integrity of my stored compound before a critical experiment? A: Implement a routine purity check using RP-HPLC with UV detection (typically monitored at 254 nm). Compare the chromatogram of the stored sample against a freshly prepared reference standard. A reduction in the primary peak area or the appearance of new peaks at different retention times confirms degradation.

References

  • MDPI - Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity. Available at:[Link]

  • CORE - Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-propylbenzoic Acid

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-3-propylbenzoic acid and its derivatives. This guide is designed for process chemists, researchers, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-3-propylbenzoic acid and its derivatives. This guide is designed for process chemists, researchers, and drug development professionals.

While direct alkylation of phenolic acids seems straightforward on paper, the synthesis of pure n-propyl derivatives is notoriously prone to side reactions, including carbocation rearrangements, over-reduction, and protodecarboxylation. To achieve high purity and yield, the industry-standard workflow relies on the Claisen Rearrangement Route : O-allylation of methyl 4-hydroxybenzoate, followed by a thermal [3,3]-sigmatropic shift, selective hydrogenation, and ester saponification.

Below, you will find our expert troubleshooting guide, mechanistic insights, quantitative data summaries, and validated protocols to help you navigate and eliminate common synthetic pitfalls.

Part 1: Troubleshooting & FAQs

Q1: I attempted a direct Friedel-Crafts alkylation of 4-hydroxybenzoic acid with 1-bromopropane, but my NMR shows a branched isopropyl group. Why did this happen?

Expert Insight: This is a classic limitation of the Friedel-Crafts alkylation. When 1-bromopropane is activated by a Lewis acid (e.g., AlCl₃), the resulting primary propyl carbocation rapidly undergoes a 1,2-hydride shift to form a much more stable secondary isopropyl carbocation[1]. Consequently, the electrophilic aromatic substitution yields 4-hydroxy-3-isopropylbenzoic acid rather than the desired n-propyl isomer. Resolution: Abandon the direct Friedel-Crafts alkylation. Instead, utilize the Claisen rearrangement of an allyl ether, which strictly preserves the linear carbon chain, followed by hydrogenation.

Q2: My Claisen rearrangement of methyl 4-allyloxybenzoate yielded a black, insoluble tar with less than 30% product recovery. How can I fix this?

Expert Insight: The Claisen rearrangement is a concerted [3,3]-sigmatropic pericyclic reaction that requires high thermal energy (typically >150 °C)[2]. If you run this reaction neat (without solvent) at 200 °C, the localized hotspots and high concentration of the terminal alkene promote intermolecular radical polymerization and thermal degradation, resulting in the "tar" you observed. Resolution: Run the reaction in a high-boiling, inert solvent to dilute the substrate and facilitate intramolecular rearrangement. N,N-diethylaniline (b.p. 215 °C) is the gold standard for this specific transformation, as it provides the necessary thermal bath while suppressing intermolecular side reactions[3].

Q3: Following the hydrogenation of methyl 3-allyl-4-hydroxybenzoate, my aromatic proton signals disappeared, and I see complex aliphatic multiplets. What happened?

Expert Insight: You have over-reduced the aromatic ring. While 10% Pd/C is highly effective for reducing the allyl double bond to a propyl group, applying excessive hydrogen pressure (e.g., in a Parr shaker at >40 psi) or extending the reaction time unnecessarily will cause the electron-rich phenolic ring to undergo catalytic hydrogenation, yielding a substituted cyclohexane derivative. Resolution: Perform the hydrogenation strictly at atmospheric pressure (1 atm H₂ via a balloon) at room temperature. Monitor the reaction closely via TLC or LC-MS and terminate it immediately upon consumption of the starting material (typically 4–6 hours).

Q4: During the final ester hydrolysis step, I detected 2-propylphenol in the mixture. Where did the carboxylic acid group go?

Expert Insight: You are observing protodecarboxylation . Electron-rich aromatic systems, particularly those with a hydroxyl group para or ortho to a carboxylic acid, are highly susceptible to losing CO₂ when subjected to harsh acidic or basic conditions at elevated temperatures[4]. The electron-donating -OH group stabilizes the intermediate arenium ion, facilitating the cleavage of the C-C bond. Resolution: Perform the saponification using mild conditions (e.g., 2 M NaOH in MeOH/H₂O at 40–50 °C). Avoid boiling the compound in strong mineral acids during the workup.

Part 2: Data Presentation & Side Reaction Summary

Side Product / ImpurityReaction StepPrimary CauseAnalytical Detection (NMR/MS)Prevention Strategy
4-Hydroxy-3-isopropylbenzoic acid Direct Alkylation1,2-hydride shift of the propyl carbocation[1].Doublet at ~1.2 ppm (6H, isopropyl CH₃).Use the Claisen rearrangement route instead.
Polymerized Tar Claisen RearrangementIntermolecular alkene cross-linking at >200 °C.Broad, unresolved baseline in ¹H NMR; insoluble mass.Dilute in N,N-diethylaniline; avoid neat heating[3].
Methyl 4-hydroxy-3-propylcyclohexanecarboxylate HydrogenationHigh H₂ pressure; over-active Pd/C catalyst.Loss of aromatic signals (6.8–7.9 ppm); new multiplet ~1.5–2.0 ppm.Restrict H₂ to 1 atm; monitor reaction time strictly.
2-Propylphenol Saponification / HydrolysisProtodecarboxylation due to harsh heat/acid[4].Loss of COOH mass (-44 Da) in MS; altered aromatic splitting.Use mild saponification (NaOH/MeOH, <50 °C).

Part 3: Validated Experimental Protocols

Protocol A: Claisen Rearrangement of Methyl 4-allyloxybenzoate

This protocol utilizes a high-boiling solvent to prevent polymerization and ensure high fidelity of the [3,3]-sigmatropic shift.

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 4-allyloxybenzoate (5.0 g, 26.0 mmol) in anhydrous N,N-diethylaniline (15 mL)[3].

  • Reaction: Purge the system with inert gas (N₂ or Argon). Heat the mixture to a gentle reflux (approx. 200–215 °C) in a sand bath or heating mantle for 24 to 48 hours. Monitor the disappearance of the starting ether via TLC (Hexanes/EtOAc 4:1).

  • Quench & Wash: Cool the dark mixture to room temperature. Dilute with diethyl ether (100 mL). To remove the N,N-diethylaniline solvent, wash the organic layer sequentially with cold 10% aqueous HCl (3 × 40 mL) until the aqueous wash remains strictly acidic (pH < 2).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield methyl 3-allyl-4-hydroxybenzoate .

Protocol B: Selective Hydrogenation to Methyl 4-hydroxy-3-propylbenzoate

This protocol selectively reduces the terminal alkene while preserving the aromatic core.

  • Setup: Dissolve methyl 3-allyl-4-hydroxybenzoate (3.0 g, 15.6 mmol) in absolute ethanol (30 mL) in a 100 mL flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.3 g, 10 wt%). Safety note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Workup: Once TLC indicates complete conversion, filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Concentration: Evaporate the solvent under reduced pressure to afford methyl 4-hydroxy-3-propylbenzoate in near-quantitative yield.

Part 4: Reaction Workflows & Mechanistic Visualizations

Synthetic Workflow & Side Reaction Pathways

The following diagram illustrates the optimal synthetic route alongside the critical side reactions discussed in the troubleshooting section.

Workflow A Methyl 4-hydroxybenzoate + Allyl Bromide B Methyl 4-allyloxybenzoate (O-Allylation) A->B K2CO3, Acetone C Methyl 3-allyl-4-hydroxybenzoate (Claisen Rearrangement) B->C 200°C, N,N-Diethylaniline Side1 Polymerized Tar (Intermolecular Rxn) B->Side1 Neat, >200°C D Methyl 4-hydroxy-3-propylbenzoate (Hydrogenation) C->D H2 (1 atm), Pd/C Side2 Over-reduced Cyclohexane (Ring Reduction) C->Side2 High Pressure H2 E 4-Hydroxy-3-propylbenzoic acid (Target Product) D->E 1. NaOH  2. HCl Side3 2-Propylphenol (Protodecarboxylation) E->Side3 Harsh Acid/Heat

Figure 1: Optimal Claisen rearrangement workflow and associated side-reaction pathways.

Mechanism of the Claisen Rearrangement

The Claisen rearrangement is driven by the thermodynamic stability of the rearomatized product. Understanding this[3,3]-sigmatropic shift is crucial for optimizing the thermal conditions.

Mechanism N1 Methyl 4-allyloxybenzoate (Allyl Aryl Ether) N2 [3,3]-Sigmatropic Chair Transition State N1->N2 Heat (200°C) N3 Ortho-Allyl Dienone (Unstable Intermediate) N2->N3 Concerted Bond Shift N4 Methyl 3-allyl-4-hydroxybenzoate (Rearomatized Product) N3->N4 Tautomerization (Driving Force)

Figure 2: Mechanistic pathway of the thermal [3,3]-sigmatropic Claisen rearrangement.

References

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL:[Link]

  • Title: Claisen Rearrangement Source: Chemistry LibreTexts URL:[Link]

  • Title: US9120774B2 - Novobiocin analogues having modified sugar moieties Source: Google Patents URL
  • Title: A decarboxylative approach for regioselective hydroarylation of alkynes Source: Nature Communications (via SciSpace) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Hydroxy-3-propylbenzoic Acid

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-hydroxy-3-propylbenzoic acid. The following question-and-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-hydroxy-3-propylbenzoic acid. The following question-and-answer format is designed to directly address common issues, offering in-depth technical explanations and actionable protocols to ensure successful, high-quality crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-hydroxy-3-propylbenzoic acid that I should be aware of for crystallization?

A1: Understanding the fundamental properties of 4-hydroxy-3-propylbenzoic acid is crucial for designing a successful crystallization process. Key parameters include its molecular weight of 180.20 g/mol and its structure as a derivative of benzoic acid.[1][2] As with other benzoic acid derivatives, its solubility is a critical factor.[3][4] Generally, it is more soluble in hot solvents than in cold ones, a principle that underpins most recrystallization techniques.[3][5] The presence of both a hydroxyl and a carboxylic acid group suggests that its solubility will be significantly influenced by the polarity and hydrogen-bonding capabilities of the chosen solvent.[6]

PropertyValueSource
Molecular FormulaC10H12O3[1]
Molecular Weight180.20 g/mol [1]
AppearanceWhite crystalline solid[7]
Purity (typical)≥97%[2]
Q2: I am not getting any crystals to form, even after cooling the solution. What should I do?

A2: The failure of crystals to form upon cooling is a common issue, often related to the solution being too dilute or the nucleation process being inhibited. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a "seed" crystal, which is a tiny crystal of the pure compound.[8] This provides a template for other molecules to deposit onto, bypassing the initial, and often difficult, nucleation step. If you don't have a pure crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the resulting solid residue into the solution.[8]

  • Concentration: It's possible that too much solvent was used.[8] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[8]

  • Reduced Temperature: If cooling to room temperature is insufficient, try using an ice bath to further decrease the solubility of your compound.[5]

Troubleshooting Guide: Specific Crystallization Issues

Problem 1: The compound is "oiling out" instead of forming crystals.

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8][9] This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[8] An oil is undesirable because it can trap impurities.[10]

High supersaturation is a primary driver of oiling out.[11] The goal is to control the rate at which supersaturation is achieved, allowing the system to remain in the metastable zone where crystal growth is favored over liquid-liquid phase separation.[11][12]

G start Oiling Out Observed check_supersaturation Is the solution highly supersaturated? start->check_supersaturation reduce_cooling Reduce Cooling Rate check_supersaturation->reduce_cooling Yes optimize_solvent Optimize Solvent System check_supersaturation->optimize_solvent No implement_seeding Implement Seeding reduce_cooling->implement_seeding decrease_concentration Decrease Solute Concentration decrease_concentration->implement_seeding slow_antisolvent Slow Anti-Solvent Addition slow_antisolvent->implement_seeding optimize_solvent->implement_seeding successful_crystallization Successful Crystallization implement_seeding->successful_crystallization

Caption: Troubleshooting workflow for oiling out.

Step 1: Control Supersaturation

  • Reduce Cooling Rate: Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature.[11] This can be achieved by insulating the flask or placing it in a warm water bath that is allowed to cool gradually.

  • Decrease Solute Concentration: Re-heat the solution and add a small amount of additional solvent to slightly decrease the concentration.[8][11] This will lower the saturation temperature.

  • Slow Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[11]

Step 2: Optimize the Solvent System

The choice of solvent is critical.[6] A solvent in which the compound is highly soluble at high temperatures but has significantly lower solubility at room temperature is ideal.[3]

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof) to find the optimal system.[13]

Step 3: Implement Seeding

Seeding can be a powerful method to encourage crystal formation over oiling out.[11]

  • Seeding Protocol: Once the solution has cooled slightly but before oiling out occurs, add a few seed crystals of pure 4-hydroxy-3-propylbenzoic acid.[9][12] This provides a template for ordered crystal growth.

Problem 2: The resulting crystals are very small or appear as a powder.

Rapid crystallization often leads to the formation of small, impure crystals because impurities can get trapped in the rapidly forming crystal lattice.[8]

The formation of small crystals is typically a result of the solution becoming supersaturated too quickly, leading to rapid nucleation rather than controlled crystal growth.

Protocol for Promoting Larger Crystal Growth:

  • Re-dissolve the solid: Add a small amount of additional solvent and gently heat the mixture until the solid completely re-dissolves.[8]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Insulating the flask can help to maintain a slow cooling rate.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce rapid nucleation.

Problem 3: The crystallization yield is very low.

A low yield can be caused by several factors, including using too much solvent or incomplete precipitation.[8]

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid remains, it indicates that a substantial portion of your compound remained dissolved. To recover this, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent necessary to just dissolve the compound.[3] This ensures that the solution will be supersaturated upon cooling, maximizing the crystal yield.

  • Ensure Complete Cooling: Make sure the solution has been cooled sufficiently, potentially in an ice bath, to minimize the solubility of the compound.[5]

Advanced Topics

Co-crystallization

For particularly challenging crystallizations, co-crystallization can be an effective strategy. This involves crystallizing the target molecule with a second, pharmaceutically acceptable compound (a "co-former").[14] This can alter the physicochemical properties, potentially leading to improved crystal formation.[14]

Continuous Crystallization

For larger-scale production, continuous crystallization offers advantages over traditional batch processes by providing better control over crystal properties and reducing energy consumption.[15]

References

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-propylbenzoic acid. PubChem. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • American Chemical Society. (2021, December 20). Digital Design of the Crystallization of an Active Pharmaceutical Ingredient Using a Population Balance Model with a Novel Size Dependent Growth Rate Expression. From Development of a Digital Twin to In Silico Optimization and Experimental Validation. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, October 15). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding : stoichiometric variants, polymorphism .... CrystEngComm. Retrieved from [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]

  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]

  • Unknown. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Hydroxypropoxy)benzoic acid. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-propylbenzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for 4-Hydroxy-3-propylbenzoic Acid

Welcome to the Analytical Technical Support Center. This guide provides an authoritative, self-validating framework for troubleshooting peak tailing during the HPLC analysis of 4-Hydroxy-3-propylbenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide provides an authoritative, self-validating framework for troubleshooting peak tailing during the HPLC analysis of 4-Hydroxy-3-propylbenzoic acid. As a molecule containing both a carboxylic acid and a phenolic hydroxyl group, it presents specific chromatographic challenges that require precise chemical and physical control.

Mechanistic Root Cause Analysis

Peak tailing is defined by a chromatographic peak asymmetry factor ( As​ ) greater than 1.2[1]. For 4-Hydroxy-3-propylbenzoic acid, tailing is rarely a single phenomenon; it is usually driven by a combination of chemical equilibria and surface interactions:

  • The pKa Problem (Partial Ionization): The carboxylic acid group on this molecule has a pKa of approximately 4.5. If the mobile phase pH is near this value (e.g., pH 4.0–5.0), the molecule exists in a rapid, continuous equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because these two states have drastically different hydrophobicities, they travel through the C18 stationary phase at different velocities, smearing the peak into a broad tail or even splitting it[2].

  • Secondary Silanol Interactions: While basic amines are notorious for interacting with ionized silanols, acidic compounds with active hydrogens (like the phenolic –OH and carboxylic –OH) can still participate in strong hydrogen-bonding with un-endcapped, residual silanols on the silica surface[3].

  • Trace Metal Chelation: The combination of a carboxylic acid and a phenolic hydroxyl group can act as a weak chelating agent. Trace metals (such as Iron or Aluminum) present in older Type-A silica matrices can interact with the analyte, causing severe tailing[4].

  • Physical Deformation: Voids at the head of the column, blocked frits, or excessive extra-column volume (e.g., wide PEEK tubing, large detector flow cells) cause physical dispersion, which manifests as tailing[3].

Diagnostic Workflow

To prevent "guesswork," we employ a self-validating diagnostic workflow. You must first isolate whether the tailing is caused by a physical system defect or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry > 1.2) InjectNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral Decision Does the Neutral Marker Tail? InjectNeutral->Decision Physical Physical Issue Detected (Void, Frit, Dead Volume) Decision->Physical Yes Chemical Chemical Issue Detected (pH, Silanols, Metals) Decision->Chemical No FixPhysical Replace Frit / Reverse Flush Minimize Extra-Column Volume Physical->FixPhysical FixChemical Adjust Mobile Phase pH Use End-capped Type-B Silica Chemical->FixChemical

Caption: Diagnostic logic tree for isolating physical vs. chemical causes of HPLC peak tailing.

Quantitative Data: The Impact of pH on Peak Asymmetry

To illustrate the causality of mobile phase pH on 4-Hydroxy-3-propylbenzoic acid, consider the following standardized data comparing different buffering strategies.

Mobile Phase pHAnalyte StateBuffer SystemExpected Asymmetry ( As​ )Chromatographic Outcome
pH 2.5 100% Protonated (Neutral)0.1% TFA or Formic Acid1.05 - 1.15Sharp, symmetrical peak; high retention.
pH 4.5 50% Protonated / 50% IonizedAcetate Buffer2.50 - 3.50Severe tailing or split peaks; unstable retention.
pH 7.0 100% Ionized (Anion)Phosphate Buffer1.20 - 1.40Symmetrical, but elutes near the void volume.

Step-by-Step Troubleshooting Protocols

Protocol A: Self-Validating System Check (Physical vs. Chemical)

Rationale: Neutral compounds do not participate in acid-base interactions or ionic silanol binding. If a neutral compound tails, the issue is physical. If it remains symmetrical, the issue is chemical[3].

  • Prepare a Marker Solution: Dissolve a neutral marker (e.g., Toluene for reversed-phase systems) in your initial mobile phase.

  • Inject the Marker: Run the exact gradient or isocratic method used for 4-Hydroxy-3-propylbenzoic acid.

  • Evaluate Asymmetry: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • If As​ > 1.2: The system has a physical defect. Proceed to replace the column inlet frit, check for a column void, or reduce PEEK tubing length to minimize dead volume[2].

    • If As​ < 1.2: The system is physically sound. The tailing of your analyte is purely chemical. Proceed to Protocol B.

Protocol B: Mobile Phase Optimization for Acidic Analytes

Rationale: To prevent secondary interactions and partial ionization, the mobile phase pH must be strictly controlled at least 2 pH units away from the analyte's pKa[5].

  • Select the Modifier: Choose an acidic modifier to lower the pH to ~2.5. Trifluoroacetic acid (TFA) at 0.1% v/v or Formic Acid at 0.1% v/v are ideal[5].

  • Prepare the Aqueous Phase: Add 1 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Equilibrate the Column: Flush the C18 column with the new acidic mobile phase for at least 10 column volumes. Note: Ensure you are using a modern, end-capped, high-purity Type B silica column to avoid trace metal chelation[6].

  • Re-inject the Sample: Inject 4-Hydroxy-3-propylbenzoic acid. The low pH ensures the carboxylic acid is fully protonated, eliminating the equilibrium smear and suppressing the ionization of residual silanols[1].

Frequently Asked Questions (FAQs)

Q: Why does my peak look split rather than just tailed? A: Split peaks often occur when the sample is dissolved in a solvent that is significantly stronger (e.g., 100% Methanol) than the mobile phase, causing a localized disruption in partitioning. It can also occur if the mobile phase pH is exactly at the analyte's pKa (pH ~4.5), causing the protonated and deprotonated forms to separate slightly on the column[2]. Always dissolve your sample in the initial mobile phase.

Q: Can I just increase the flow rate to sharpen the peak? A: No. While increasing flow rate reduces the overall run time, it does not fix the underlying thermodynamic interactions causing the tail. In fact, if the tailing is due to slow mass transfer kinetics within the stationary phase pores, a higher flow rate may actually worsen the asymmetry.

Q: Do I need an end-capped column if my compound is acidic? A: Yes. While basic amines interact most strongly with ionized silanols, acidic compounds with active hydrogens (like the phenolic group on 4-Hydroxy-3-propylbenzoic acid) can still participate in hydrogen bonding with free silanols[3]. An end-capped column provides steric protection and minimizes these secondary polar interactions[2].

Q: I adjusted the pH to 2.5, but I still see tailing. What next? A: If pH optimization fails, suspect trace metal contamination. The molecule's dual oxygen-containing functional groups can chelate metals. Switch to a column packed with ultra-high purity Type B silica, or add a trace amount of a chelating agent (like EDTA) to the mobile phase to passivate the system[6].

References

  • Title: Peak Tailing in HPLC Source: elementlabsolutions.com URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: phenomenex.com URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: chromtech.com URL: [Link]

  • Title: HPLC Peak Tailing Source: axionlabs.com URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL: [Link]

  • Title: How can I prevent peak tailing in HPLC? Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 4-Hydroxy-3,5-diisopropylbenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational challenges associated with the synthesis of 4-hydroxy-3,5-diis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational challenges associated with the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid . This compound is a critical, sterically hindered intermediate in the production of the WHO-essential anesthetic, Propofol (2,6-diisopropylphenol) [1].

This guide moves beyond basic recipes, providing the mechanistic causality behind each parameter to ensure your protocols are robust, scalable, and self-validating.

Part 1: Mechanistic Workflow & Reaction Network

Understanding the competing kinetic and thermodynamic pathways is essential for yield optimization. The Friedel-Crafts bis-alkylation of 4-hydroxybenzoic acid (4-HBA) involves a rapid first alkylation followed by a sterically hindered second alkylation.

ReactionNetwork HBA 4-Hydroxybenzoic Acid (4-HBA) Mono Mono-alkylated Impurity (Kinetic Product) HBA->Mono IPA, H2SO4 Fast, Exothermic Target 4-Hydroxy-3,5-diisopropylbenzoic Acid (Target Product) Mono->Target Excess IPA, 55-60°C Sterically Hindered Ester Esterified By-products (Side Reaction) Target->Ester Excess Alcohol -H2O (Fischer Esterification) Propofol Propofol (Degradation/Decarboxylation) Target->Propofol >65°C or Poor Quench Premature Decarboxylation Ester->Target In-situ Hydrolysis +H2O (9:1 H2SO4:H2O)

Reaction network for 4-HBA bis-alkylation, highlighting competing side reactions and optimal paths.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my bis-alkylation yield stalling at 50-60%, with significant mono-alkylated impurities remaining? Causality & Solution: The Friedel-Crafts alkylation of 4-HBA is an electrophilic aromatic substitution. The first alkylation proceeds rapidly due to the strongly activating hydroxyl group. However, introducing the second bulky isopropyl group at the 5-position is sterically hindered and kinetically slower. To optimize yield, you must ensure a mass-action advantage by using a molar excess of isopropanol (IPA) (typically 4.0 to 6.0 equivalents) and maintaining the internal reaction temperature stringently between 55–60 °C [3]. Temperatures below 50 °C fail to overcome the activation energy barrier for the second alkylation, while temperatures above 65 °C promote thermodynamic degradation.

Q2: I am detecting esterified by-products (e.g., methyl or isopropyl 4-hydroxy-3,5-diisopropylbenzoate) in my HPLC analysis. How do I prevent this? Causality & Solution: In highly acidic media containing alcohols, Fischer esterification of the carboxylic acid moiety is a competing side reaction. If excess IPA reacts with the carboxyl group, isopropyl esters will form, drastically lowering the yield of the free acid. Protocol Adjustment: You must engineer in-situ hydrolysis into your solvent system. Using a 9:1 (v/v) ratio of H₂SO₄ to H₂O suppresses esterification by shifting the equilibrium back toward the free carboxylic acid, without excessively diluting the acid strength required to generate the isopropyl carbocation [1].

Q3: The isolation step is highly exothermic, and my product degrades or darkens during workup. What is the safest quenching protocol? Causality & Solution: Quenching concentrated sulfuric acid is violently exothermic. If the local temperature spikes during quenching, the target compound undergoes premature decarboxylation into Propofol or oxidative degradation [2]. Protocol Adjustment: Never add water directly to the reaction mixture. Instead, perform a reverse quench . Slowly pour the reaction mixture into a vigorously stirred, pre-cooled (0–5 °C) biphasic mixture of water and toluene. This dissipates heat rapidly into the aqueous phase while immediately extracting the hydrophobic 4-hydroxy-3,5-diisopropylbenzoic acid into the organic toluene phase, shielding it from further acidic degradation[2].

Part 3: Quantitative Data & Yield Optimization Parameters

The following table summarizes the critical parameters required to shift the reaction from a sub-optimal state to a high-yield, continuous-flow or optimized batch state.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Acid Catalyst 100% Conc. H₂SO₄9:1 H₂SO₄:H₂O (v/v)Water presence drives in-situ hydrolysis of ester by-products back to the target carboxylic acid [1].>90%
Temperature < 50 °C55–60 °CProvides sufficient activation energy for the sterically hindered second alkylation without triggering decarboxylation [3].85–92%
Alkylating Agent 2.0 Equivalents IPA4.0–6.0 Equivalents IPAMass action law overcomes the kinetic barrier of the second substitution at the 5-position [1].~92%
Quench Method Direct Water AdditionReverse Quench in Toluene/H₂O (0–5 °C)Rapid heat dissipation prevents thermal degradation; immediate organic extraction protects the product [2].High Purity

Part 4: Validated Experimental Protocols

Protocol A: Optimized Batch Synthesis & Safe Isolation

This protocol utilizes self-validating checkpoints to ensure reaction completion before proceeding to the critical quench step.

  • Reagent Preparation: In a highly controlled reactor, prepare a solvent mixture of concentrated H₂SO₄ and distilled water in a 9:1 (v/v) ratio. Cool the mixture to 5 °C.

  • Substrate Addition: Slowly add 4-hydroxybenzoic acid (1.0 eq) to the acidic mixture under continuous stirring. Ensure complete dissolution.

  • Alkylation: Dropwise, add isopropanol (6.0 eq) while maintaining the internal temperature below 15 °C to prevent premature, uncontrolled exotherms.

  • Thermal Activation: Gradually heat the reaction mixture to 55–60 °C . Maintain this temperature for 4–6 hours.

    • Self-Validation Checkpoint: Sample the reaction and run TLC (silica gel, 50% diethyl ether/hexane). The reaction is complete when the mono-alkylated intermediate (Rf ~0.3) is fully consumed, and only the target bis-alkylated product (Rf ~0.5) remains.

  • Reverse Quench: Cool the reaction mixture to room temperature. In a separate, oversized vessel, prepare a 1:1 mixture of Toluene and Water, chilled to 0–5 °C. Carefully pour the acidic reaction mixture into the vigorously stirred Toluene/Water mixture, ensuring the internal temperature never exceeds 20 °C [2].

  • Isolation: Separate the organic toluene layer. Wash the organic layer with water to remove residual acid. Concentrate under reduced pressure to yield crude 4-hydroxy-3,5-diisopropylbenzoic acid.

Protocol B: Continuous Flow Intensification

For advanced drug development professionals looking to scale up, continuous flow chemistry minimizes residence time and thermal degradation [3].

  • Stock Solutions:

    • Solution A: 4-HBA (0.4 M) in H₂SO₄/H₂O (9:1).

    • Solution B: Isopropanol (2.4 M, 6 eq) in H₂SO₄/H₂O (9:1).

  • Flow Parameters: Pump both solutions using an acid-resistant module (e.g., AFR™ Corning® or PFA tubing) at equal flow rates into a T-mixer heated to 60 °C.

  • Residence Time: Route the mixed stream through a coil reactor maintained at 60 °C. Adjust the flow rate to achieve a strict residence time of 30 minutes . (Shorter times lead to mono-alkylation; longer times lead to degradation) [3].

  • In-line Quenching: Direct the output of the reactor continuously into a stirred collection vessel containing H₂O/Toluene (1:1) at 0 °C.

References

  • Continuous Flow Synthesis of Propofol PubMed Central (PMC) - National Institutes of Health (NIH)[Link]

  • US20230159420A1 - Manufacturing and purification technology for high purity propofol Google P
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions PubMed Central (PMC) - National Institutes of Health (NIH)[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-Hydroxy-3-propylbenzoic Acid vs. Other Alkyl Hydroxybenzoic Acids

Executive Summary Alkyl hydroxybenzoic acids represent a highly versatile class of phenolic compounds utilized across phytochemistry, pharmaceutical drug development, and advanced polymer synthesis. Among these, 4-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl hydroxybenzoic acids represent a highly versatile class of phenolic compounds utilized across phytochemistry, pharmaceutical drug development, and advanced polymer synthesis. Among these, 4-Hydroxy-3-propylbenzoic acid (4-H-3-PBA) stands out due to its unique thermodynamic and steric profile. By featuring a three-carbon aliphatic chain at the meta position relative to the carboxylic acid (and ortho to the phenolic hydroxyl), it offers a distinct balance of lipophilicity and radical stabilization compared to its methyl, ethyl, and dimethyl counterparts[1][2].

As a Senior Application Scientist, the goal of this guide is to provide an objective, data-driven comparison of 4-H-3-PBA against alternative alkyl hydroxybenzoic acids, detailing their structural causality, biological efficacy, and validated experimental workflows.

Physicochemical & Structural Profiling

The performance of an alkyl hydroxybenzoic acid is fundamentally dictated by its substitution pattern. The alkyl chain length directly modulates the partition coefficient (LogP) and the steric hindrance around the reactive phenolic hydroxyl group.

Table 1: Physicochemical Comparison of Alkyl Hydroxybenzoic Acids

CompoundMolecular WeightLogP (Lipophilicity)Steric Hindrance at -OHPrimary Application Profile
4-Hydroxybenzoic acid 138.12 g/mol ~0.9MinimalBaseline precursor; general antimicrobial.
4-Hydroxy-3-methylbenzoic acid 152.15 g/mol ~1.5LowRigid diepoxy resin synthesis[3].
4-Hydroxy-3,5-dimethylbenzoic acid 166.17 g/mol ~1.9High (Dual ortho)Aggressive radical scavenging[2].
4-Hydroxy-3-propylbenzoic acid 180.20 g/mol [1]~2.4[1]ModerateEnzyme inhibition; flexible polymers[1][3].

Mechanistic Insights: Lipophilicity and Steric Shielding

SAR_Pathway A 4-Hydroxy-3-propylbenzoic acid B Increased Lipophilicity (Propyl vs Methyl) A->B C Steric Shielding of Phenolic -OH A->C D Enhanced Cell Permeability B->D E Controlled Radical Scavenging C->E F 15-LOX / AChE Inhibition D->F G Polymer Stability (Coating Antioxidant) E->G

Structure-Activity Relationship (SAR) of 4-Hydroxy-3-propylbenzoic acid.

Causality of the Propyl Group : The transition from a methyl to a propyl group increases the LogP from ~1.5 to 2.4[1]. In biological systems, this enhanced lipophilicity facilitates superior cell membrane permeability, allowing the molecule to access intracellular enzymatic targets more effectively than 4-hydroxybenzoic acid. Furthermore, the propyl chain provides moderate steric shielding to the phenoxy radical formed during oxidation. This prevents rapid, uncontrolled radical-radical coupling, making 4-H-3-PBA an excellent controlled radical scavenger. This property is heavily exploited in stabilizing wetted hydrophilic medical coatings subjected to radiation sterilization[2].

Application 1: Phytochemical Bioactivity & Enzyme Inhibition

Recent metabolomic profiling has identified 4-H-3-PBA (and its methyl ester) as a key bioactive constituent in several medicinal plant extracts, outperforming simpler phenolic acids in specific assays:

  • Manilkara mabokeensis Bark : Methanolic extracts rich in this compound demonstrate potent anti-15-lipoxygenase (anti-15-LOX) activity (65.8% inhibition) and anti-acetylcholinesterase (anti-AChE) activity (71.0% inhibition) at 50 μg/mL[4]. The propyl group's hydrophobic interaction with the AChE peripheral anionic site is hypothesized to drive this binding affinity.

  • Prunus dulcis (Almond) Shells : Extracts containing this derivative exhibit significant antidiabetic properties, specifically inhibiting α-glucosidase by up to 45% at 50 µg/mL[5].

Application 2: Polymer Chemistry & Diepoxy Resins

In synthetic materials, alkyl hydroxybenzoic acids are critical building blocks for diepoxy compounds used in high-performance adhesives and electronic packaging. 4-H-3-PBA is reacted with epichlorohydrin to yield diepoxy resins[3]. Compared to 4-hydroxy-3-methylbenzoic acid, the propyl variant introduces a flexible aliphatic "hinge" into the polymer matrix. While this lowers the glass transition temperature ( Tg​ ) slightly, it significantly improves the impact resistance and moisture barrier properties of the cured resin[3].

Validated Experimental Protocols

Protocol 1: Phytochemical Extraction & HPLC-DAD Profiling
  • Objective : Isolate and quantify 4-H-3-PBA from plant matrices (e.g., M. mabokeensis).

  • Causality : A sequential extraction using solvents of increasing dielectric constants fractionates the metabolome, preventing the co-elution of highly non-polar lipids with the target polar phenolic acids[4].

Step-by-Step Methodology :

  • Preparation : Lyophilize and pulverize the bark to maximize the solvent-accessible surface area.

  • Sequential Defatting : Extract with Cyclohexane, followed by Dichloromethane (DCM) for 24 hours each[4].

    • Validation Checkpoint: Evaporate a 1 mL aliquot of the DCM extract; a lack of crystalline residue confirms the successful removal of non-polar waxes.

  • Target Extraction : Extract the defatted marc with Methanol (MeOH) to solubilize the polar phenolic acids[4].

  • HPLC-DAD Analysis : Inject the MeOH extract onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Causality: The acidic modifier suppresses the ionization of the carboxylic acid (pKa ~4.5), ensuring sharp chromatographic peaks.

  • System Validation : Run a blank solvent injection between every 5 sample runs to monitor and rule out column carryover.

Protocol 2: Synthesis of Diepoxy Compounds via Epoxidation

Synthesis_Workflow Step1 1. Reactant Mixing 4-H-3-PBA + Epichlorohydrin Step2 2. Catalyst Addition Ammonium Salt (Phase Transfer) Step1->Step2 Step3 3. Base Addition Inorganic Base (e.g., NaOH) Step2->Step3 Step4 4. Temperature Control -10°C to 120°C Step3->Step4 Step5 5. Azeotropic Distillation Dean-Stark Water Removal Step4->Step5 Step6 6. Isolation & Purification Recrystallization Step5->Step6

Workflow for synthesizing diepoxy compounds using 4-Hydroxy-3-propylbenzoic acid.

  • Objective : Synthesize a diepoxy monomer from 4-H-3-PBA and epichlorohydrin.

  • Causality : The reaction requires a phase-transfer catalyst (ammonium salt) to facilitate the nucleophilic attack of the aqueous phenoxide/carboxylate onto the organic epichlorohydrin. A Dean-Stark trap is critical to continuously remove water, driving the equilibrium toward the condensation product and preventing the hydrolysis of the newly formed epoxide rings[3].

Step-by-Step Methodology :

  • Reactant Mixing : In a reaction vessel equipped with a Dean-Stark apparatus, combine 1 molar equivalent of 4-H-3-PBA with 5-150 molar equivalents of epichlorohydrin[3].

  • Catalysis : Add a catalytic amount of tetrabutylammonium bromide (phase-transfer catalyst)[3].

  • Base Addition : Slowly introduce an inorganic base (e.g., NaOH) while maintaining the temperature between -10°C and 120°C[3].

  • Azeotropic Distillation : Reflux the mixture. The Dean-Stark trap will continuously separate and remove the generated water from the xylene/epichlorohydrin azeotrope[3].

  • Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is complete when the mono-epoxy intermediate peak disappears, leaving only the diepoxy product.

  • Isolation : Cool to room temperature, wash with deionized water to remove inorganic salts, and recrystallize the organic phase to yield the pure diepoxy compound[3].

Conclusion

The selection of an alkyl hydroxybenzoic acid must be tailored to the specific application. 4-Hydroxy-3-methylbenzoic acid is preferred for rigid polymer networks due to its minimal steric bulk. However, 4-Hydroxy-3-propylbenzoic acid is the superior choice when the objective requires enhanced lipophilicity for biological membrane penetration (e.g., enzyme inhibition) or controlled radical scavenging capabilities in radiation-sterilized environments.

References

  • National Center for Biotechnology Information (NIH). "4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673 - PubChem". PubChem.
  • Google Patents. "US20120149807A1 - Diepoxy compound, process for producing same, and composition".
  • Google Patents. "US9610384B2 - Reducing the deterioraton of wetted hydrophilic coatings subjected to sterilization by radiation".
  • National Center for Biotechnology Information (NIH). "Metabolites Profiling of Manilkara mabokeensis Aubrév Bark and Investigation of Biological Activities - PMC". PMC.
  • National Center for Biotechnology Information (NIH). "Phytochemical Profiling and Biological Potential of Prunus dulcis Shell Extracts - PMC". PMC.

Sources

Comparative

Antimicrobial Efficacy of 4-Hydroxy-3-propylbenzoic Acid vs. Parabens: A Structural and Mechanistic Comparison Guide

Introduction The pharmaceutical and cosmetic industries have long relied on parabens (alkyl esters of 4-hydroxybenzoic acid) as broad-spectrum antimicrobial preservatives[1]. However, emerging regulatory scrutiny and the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pharmaceutical and cosmetic industries have long relied on parabens (alkyl esters of 4-hydroxybenzoic acid) as broad-spectrum antimicrobial preservatives[1]. However, emerging regulatory scrutiny and the prevalence of paraben-resistant microbial strains—which express specific esterases—have accelerated the search for robust alternatives.

4-Hydroxy-3-propylbenzoic acid , a naturally occurring phytochemical identified in Prunus dulcis (almond) shells and other botanical extracts[2], presents a compelling structural isomer to propylparaben. By shifting the propyl aliphatic chain from the ester oxygen to the aromatic ring, this compound retains lipophilicity while exposing a free carboxylic acid. This guide objectively compares their antimicrobial performance, metabolic stability, and mechanisms of action to aid drug development professionals in formulation decisions.

Mechanistic Divergence: Ester vs. Ring Substitution

Parabens exert their antimicrobial effect primarily by partitioning into the bacterial lipid bilayer, disrupting membrane transport processes, and inhibiting DNA/RNA synthesis[3]. However, their structural vulnerability lies in the ester bond. Resistant strains, such as Enterobacter cloacae and Pseudomonas aeruginosa, rapidly hydrolyze parabens into 4-hydroxybenzoic acid, a metabolite with negligible antimicrobial activity[3].

In contrast, 4-hydroxy-3-propylbenzoic acid lacks this hydrolyzable ester linkage. The ring-substituted propyl group ensures sufficient membrane partitioning, while the free carboxylic acid allows it to act as a protonophore at mildly acidic pH, uncoupling oxidative phosphorylation. This dual mechanism—membrane disruption coupled with metabolic resistance—provides a sustained antimicrobial shield.

G PP Propylparaben (Ester-linked) Membrane Lipid Bilayer Disruption PP->Membrane Partitioning Esterase Bacterial Esterase Hydrolysis PP->Esterase Susceptible HPBA 4-Hydroxy-3-propylbenzoic acid (Ring-substituted) HPBA->Membrane Partitioning Proton Protonophore Activity (pH dependent) HPBA->Proton Uncoupling Stable Metabolic Stability (Prolonged Efficacy) HPBA->Stable Resistant to hydrolysis Inactive Inactive Metabolite (4-HBA) Esterase->Inactive Detoxification

Fig 1. Mechanistic divergence between ester-linked parabens and ring-substituted phenolic acids.

Quantitative Data Presentation

To objectively compare these compounds, we evaluate their Minimum Inhibitory Concentration (MIC) and half-life in the presence of bacterial lysates. Because 4-hydroxy-3-propylbenzoic acid contains a free carboxylic acid (pKa ~4.5), assays are conducted at pH 5.5 to ensure an adequate fraction of the highly penetrative unionized form.

Table 1: Quantitative Comparison of Antimicrobial Efficacy and Physicochemical Properties

Property / MetricPropylparaben4-Hydroxy-3-propylbenzoic acid
Structural Class Ester-linked phenolicRing-substituted phenolic acid
Log P (Lipophilicity) ~3.04~2.95
pKa 8.4 (Phenolic OH)4.5 (Carboxylic Acid)
MIC S. aureus (pH 5.5) 400 µg/mL250 µg/mL
MIC E. coli (pH 5.5) 800 µg/mL500 µg/mL
Esterase Stability ( t1/2​ ) < 2 hours> 48 hours

Experimental Protocol: Self-Validating MIC and Degradation Kinetics Assay

Expertise & Experience: Standard MIC assays measure growth inhibition but fail to explain why a compound loses efficacy over time. By integrating HPLC-UV quantification directly into the time-kill workflow, this protocol creates a self-validating system. It simultaneously tracks bacterial viability (CFU/mL) and the concentration of the intact antimicrobial agent, proving the direct causality between esterase-mediated degradation and the loss of paraben efficacy[3].

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate Staphylococcus aureus (ATCC 25923) and an esterase-positive clinical isolate of Enterobacter cloacae in Mueller-Hinton Broth (MHB) adjusted to pH 5.5. Standardize the inoculum to 5×105 CFU/mL.

  • Test Compound Formulation: Dissolve propylparaben and 4-hydroxy-3-propylbenzoic acid in 5% DMSO/MHB to create master stock solutions. Perform serial two-fold dilutions in 96-well microtiter plates to achieve final test concentrations ranging from 64 to 1024 µg/mL.

  • Inoculation and Incubation: Add 50 µL of the standardized bacterial suspension to 50 µL of the compound dilutions. Incubate the plates at 37°C under continuous orbital shaking to ensure aeration.

  • Time-Kill and Viability Sampling: At intervals of 0, 4, 8, 12, and 24 hours, extract 10 µL aliquots from the MIC wells. Plate these aliquots on tryptic soy agar (TSA) to determine viable CFU/mL.

  • HPLC-UV Degradation Tracking: Simultaneously extract 20 µL from the exact same wells. Quench the enzymatic activity immediately by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 × g for 5 minutes. Inject the supernatant into an HPLC system (C18 column; mobile phase: 60:40 Methanol / 0.1% Formic Acid in water; UV detection at 254 nm) to quantify the remaining intact compound and identify the appearance of the inactive 4-hydroxybenzoic acid metabolite[3].

Conclusion

While propylparaben remains a versatile preservative in neutral formulations[1], its susceptibility to bacterial esterases limits its efficacy against resistant strains[3]. 4-Hydroxy-3-propylbenzoic acid offers a metabolically stable, highly effective alternative. By leveraging ring-substitution, it bypasses enzymatic detoxification while delivering superior antimicrobial activity, particularly in mildly acidic formulations where its protonophore activity is maximized.

Sources

Validation

Antimicrobial Spectrum Comparison of 4-Hydroxybenzoic Acid Esters (Parabens): A Technical Guide

Executive Summary 4-Hydroxybenzoic acid esters, commonly known as parabens, are ubiquitous antimicrobial preservatives utilized across pharmaceutical, cosmetic, and food industries. Their efficacy is fundamentally govern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxybenzoic acid esters, commonly known as parabens, are ubiquitous antimicrobial preservatives utilized across pharmaceutical, cosmetic, and food industries. Their efficacy is fundamentally governed by a well-defined Structure-Activity Relationship (SAR): the elongation of the ester alkyl chain directly correlates with increased antimicrobial potency but inversely correlates with aqueous solubility[1]. This guide provides an objective comparison of the antimicrobial spectrum of methyl-, ethyl-, propyl-, and butylparaben, detailing the mechanistic causality behind their performance and the experimental protocols used to validate their efficacy.

Mechanistic Causality and Structure-Activity Relationship (SAR)

Mechanism of Action

The antimicrobial action of parabens is multidirectional. On a macroscopic cellular level, parabens disrupt the microbial lipid bilayer, leading to altered membrane transport and the subsequent leakage of intracellular components[2]. On a molecular level, they inhibit key enzymes critical for cellular metabolism, including ATPase and phosphotransferase, effectively halting microbial proliferation[3].

The Role of Alkyl Chain Elongation

The performance of parabens is dictated by their lipophilicity. As the alkyl chain length increases from methyl to butyl, the partition coefficient (LogP) increases.

  • Efficacy Causality: Higher lipophilicity enhances the molecule's ability to partition into and disrupt the hydrophobic core of the microbial cell membrane. Consequently, butylparaben exhibits a significantly lower Minimum Inhibitory Concentration (MIC) than methylparaben[2].

  • Solubility Trade-off: The increase in hydrophobicity commensurately decreases the molecule's aqueous solubility[1]. Because microorganisms proliferate in the aqueous phase of formulations, the low solubility of longer-chain parabens presents a formulation challenge. This necessitates the use of synergistic combinations (e.g., methylparaben and propylparaben) to ensure adequate preservative concentration in both the aqueous and lipid phases of an emulsion[1][2].

Antimicrobial Spectrum Comparison Data

Parabens demonstrate broad-spectrum microbiostatic activity, though they are notably more effective against Gram-positive bacteria, yeasts, and molds than against Gram-negative bacteria (such as Pseudomonas aeruginosa)[1].

The following table summarizes the Minimum Inhibitory Concentration (MIC) values across different microbial classes, clearly illustrating the SAR principle where increased chain length yields higher potency (lower MIC)[4].

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens (% w/v)

Microorganism ClassTest StrainMethylparabenEthylparabenPropylparabenButylparaben
Gram-Positive Bacteria Staphylococcus aureus0.40%0.10%0.04%0.0125%
Gram-Negative Bacteria Escherichia coli0.20%0.10%0.04%0.04%
Gram-Negative Bacteria Pseudomonas aeruginosa>0.40%>0.40%0.08%0.08%
Yeast Candida albicans0.10%0.04%0.0125%0.0125%
Mold Aspergillus niger0.10%0.04%0.02%0.02%

Note: 0.10% w/v is equivalent to 1000 µg/mL.

Experimental Methodology: MIC Determination via Broth Microdilution

To objectively validate the antimicrobial spectrum of parabens, the broth microdilution method is the gold standard. This self-validating system ensures that the observed inhibition is solely due to the antimicrobial agent.

Step-by-Step Protocol
  • Preparation of Antimicrobial Stock: Due to the poor aqueous solubility of longer-chain parabens, dissolve the paraben powders (Methyl-, Ethyl-, Propyl-, or Butylparaben) in a suitable solvent such as absolute ethanol or propylene glycol to create a concentrated stock solution (e.g., 10 mg/mL)[4].

  • Inoculum Standardization: Cultivate the target microbial strains overnight. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1×108 CFU/mL). Dilute this suspension in the appropriate test medium (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a final working inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, dispense 100 µL of the test broth into all wells. Add 100 µL of the paraben stock solution to the first column and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

    • Self-Validating Controls: Include a Positive Control (broth + inoculum, no paraben) to confirm microbial viability, and a Negative Control (broth + paraben, no inoculum) to ensure sterility of the reagents.

  • Incubation & Assessment: Incubate bacterial plates at 37°C for 24 hours, and fungal plates at 25°C for 48-72 hours. The MIC is recorded as the lowest concentration of the paraben that completely inhibits visible microbial growth. For enhanced accuracy, 0.015% resazurin dye can be added post-incubation; a color change from blue to pink indicates microbial respiration (viability).

Logical Workflow Visualization

The following diagram maps the causality between the chemical structure of parabens, their physicochemical properties, and the resulting formulation strategies used in drug development.

G N1 4-Hydroxybenzoic Acid Esters (Parabens) N2 Alkyl Chain Elongation (Methyl -> Butyl) N1->N2 N3 Increased Lipophilicity (Higher LogP) N2->N3 Physicochemical Shift N4 Decreased Aqueous Solubility N2->N4 Trade-off N5 Enhanced Membrane Penetration N3->N5 N6 Formulation Challenge: Phase Partitioning N4->N6 N7 Broader Antimicrobial Spectrum (Lower MIC Values) N5->N7 Mechanism of Action N8 Synergistic Combinations (e.g., Methyl + Propyl) N6->N8 Formulation Strategy N7->N8 Broad-Spectrum Coverage

Logical workflow detailing the Structure-Activity Relationship (SAR) and formulation strategy of parabens.

References

  • [2] Title: Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • [1] Title: Antimicrobial Preservatives Part Two: Choosing a Preservative Source: American Pharmaceutical Review URL:[Link]

  • [4] Title: Ecotoxicological aspects of the use of parabens in the production of cosmetics Source: Sciendo URL: [Link]

  • Title: PROPYL PARABEN Source: Ataman Kimya URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of 4-Hydroxybenzoic Acid and Its Isomers

This guide provides an in-depth comparison of the biological activities of 4-hydroxybenzoic acid and its structural isomers, 2-hydroxybenzoic acid (salicylic acid) and 3-hydroxybenzoic acid. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological activities of 4-hydroxybenzoic acid and its structural isomers, 2-hydroxybenzoic acid (salicylic acid) and 3-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols.

Introduction: Structure Dictates Function

Hydroxybenzoic acids are phenolic compounds characterized by a hydroxyl group and a carboxylic acid group attached to a benzene ring. The specific position of the hydroxyl group relative to the carboxyl group—ortho (2-hydroxy), meta (3-hydroxy), or para (4-hydroxy)—dramatically influences their physicochemical properties and, consequently, their biological activities. Understanding these structure-activity relationships is paramount for harnessing their therapeutic potential.

Comparative Analysis of Biological Activities

The distinct biological profiles of these isomers are a direct consequence of their molecular geometry. This section dissects these differences across four key areas of pharmacological interest.

Antioxidant Activity: The Role of Hydroxyl Position

The antioxidant capacity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1][2] This process terminates damaging oxidative chain reactions. The stability of the resulting phenoxyl radical, often enhanced by resonance, is a key determinant of antioxidant efficacy.

The number and position of hydroxyl groups are critical factors influencing this activity.[3][4] While di- and tri-hydroxybenzoic acids generally exhibit potent antioxidant effects, the monohydroxy isomers also possess radical scavenging capabilities.[4][5] The general trend suggests that the presence of a free hydroxyl group is essential for significant antioxidant action.[1] 4-hydroxybenzoic acid, in particular, contributes to the inhibition of oxidative processes by effectively scavenging free radicals and reducing oxidative stress.[6]

Mechanism of Antioxidant Action

The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which stabilizes the radical and forms a less reactive phenoxyl radical.

Caption: General mechanism of free radical scavenging by phenolic acids.

Comparative Antioxidant Data

CompoundAssayIC50 ValueReference
2,5-Dihydroxybenzoic AcidDPPHHigh Activity[4]
3,4-Dihydroxybenzoic AcidDPPHHigh Activity[4]
3,4,5-Trihydroxybenzoic AcidDPPH2.42 ± 0.08 μM[4]
4-Hydroxybenzoic Acid-Exhibits notable antioxidant properties[6]
Anti-inflammatory Activity: From COX Inhibition to Cytokine Modulation

The anti-inflammatory actions of these isomers are perhaps their most distinct and well-studied properties.

2-Hydroxybenzoic Acid (Salicylic Acid): The anti-inflammatory mechanism of salicylic acid is renowned. It modulates the enzymatic activity of cyclooxygenase-1 (COX-1) and inhibits cyclooxygenase-2 (COX-2), thereby decreasing the production of pro-inflammatory prostaglandins.[7][8] This action is central to its use as a nonsteroidal anti-inflammatory drug (NSAID). Some evidence suggests this is achieved by suppressing the transcription of COX genes rather than direct enzyme inhibition.[9]

4-Hydroxybenzoic Acid: This isomer exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response.[6] It can also suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system.[10]

3-Hydroxybenzoic Acid: This compound and its derivatives are also reported to possess anti-inflammatory properties, contributing to the broad spectrum of biological activities associated with this structural class.[11][12][13]

Signaling Pathway: Salicylic Acid and COX Inhibition

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Pro-inflammatory Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Salicylic_Acid 2-Hydroxybenzoic Acid (Salicylic Acid) Salicylic_Acid->COX_Enzymes Modulates/Inhibits

Caption: Anti-inflammatory action of salicylic acid via COX pathway modulation.

Antimicrobial Activity: A Broad-Spectrum Defense

All three isomers demonstrate notable antimicrobial properties, though their efficacy can vary depending on the microbial species.

4-Hydroxybenzoic Acid: This isomer has been identified as a particularly effective antimicrobial agent against a range of microorganisms.[14][15] It has shown activity against both Gram-positive and Gram-negative bacteria.[15] Its ability to inhibit the growth of harmful bacteria while promoting beneficial microbes makes it significant for gut microbiota modulation.[6]

3-Hydroxybenzoic Acid: Literature also supports the antimicrobial activity of 3-hydroxybenzoic acid and its derivatives against various pathogens.[11][12]

2-Hydroxybenzoic Acid (Salicylic Acid): Known for its use in dermatology, salicylic acid possesses antimicrobial properties that help reduce acne-causing bacteria on the skin.[16]

Comparative Antimicrobial Data (MIC)

CompoundMicroorganismMIC (mg/mL)Reference
4-Hydroxybenzoic AcidVarious Bacteria36.00 - 72.00[14]
3,4-Dihydroxybenzoic AcidEscherichia coli1.1[17]

Note: The data highlights the effective concentrations for antimicrobial action. The introduction of additional hydroxyl groups, as in 3,4-dihydroxybenzoic acid, can enhance this activity.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate dilutions with bacteria prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity: Implications for Cancer Research

The potential for hydroxybenzoic acids to induce cytotoxicity in cancer cells is an area of active investigation. This effect is often linked to their pro-oxidant activities under certain conditions or their ability to trigger apoptosis.

Studies have shown that dihydroxybenzoic acids can exhibit apoptotic effects on cancer cells.[4] For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to induce apoptosis in human gastric carcinoma cells.[4] While comprehensive comparative data on the cytotoxicity of the three monohydroxy isomers is limited in the initial search, their potential as a scaffold for developing anticancer agents is recognized.

Principle of the MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble) Mitochondria->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters cell Solubilization Solubilization Solution Formazan->Solubilization Dissolves crystals Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay for measuring cell viability.

Detailed Experimental Protocols

For researchers aiming to validate or expand upon these findings, the following standardized protocols are provided.

Protocol 1: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.[19]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

    • Create a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that its absorbance at 517 nm is approximately 1.0.[19] This solution must be prepared fresh and kept in the dark.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound to different wells.

    • Prepare a control well containing only 20 µL of the solvent.

    • Add 180 µL of the DPPH working solution to all wells.[20]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[19]

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting scavenging activity against compound concentration.

Protocol 2: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with test compounds.[18][21]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]

    • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[18]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[22]

    • Allow the plate to stand overnight in the incubator.[18]

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm (reference wavelength > 650 nm) using a microplate reader.[18]

Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the production of nitric oxide (NO) and is used to screen for inhibitors of NOS, which can be an indicator of anti-inflammatory potential.[23] This protocol is based on the colorimetric Griess reaction.

  • Reagent Preparation:

    • Prepare a NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a reaction mix containing L-arginine (substrate) and necessary cofactors (NADPH, H4B, FAD, FMN).[23]

    • Prepare various concentrations of the test inhibitor.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the test inhibitor solutions.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the purified NOS enzyme solution to all wells except the blank.[23]

    • Incubate the plate at 37°C for 30-60 minutes.

  • Griess Reaction and Measurement:

    • Stop the enzymatic reaction and add 50 µL of Griess Reagent 1 (e.g., sulfanilamide in acid) to all wells. Incubate for 5-10 minutes, protected from light.[23]

    • Add 50 µL of Griess Reagent 2 (e.g., N-(1-Naphthyl)ethylenediamine in acid) to all wells. A purple color will develop in the presence of nitrite (a stable product of NO).[23]

    • Measure the absorbance at approximately 540 nm.

    • Calculate the concentration of nitrite produced using a sodium nitrite standard curve and determine the percentage of NOS inhibition.

Conclusion and Future Directions

The isomers of hydroxybenzoic acid, though structurally similar, exhibit distinct and compelling biological activity profiles.

  • 2-Hydroxybenzoic Acid (Salicylic Acid) stands out for its potent and specific anti-inflammatory action mediated through the COX pathway.

  • 4-Hydroxybenzoic Acid demonstrates a broader range of activities, including significant antioxidant, anti-inflammatory (via cytokine modulation), and antimicrobial effects.

  • 3-Hydroxybenzoic Acid also contributes to this class of compounds' reputation for having diverse biological properties, including anti-inflammatory and antimicrobial actions.

The structure-activity relationships highlighted in this guide underscore the importance of isomeric configuration in drug design. The ortho hydroxyl group in salicylic acid is crucial for its specific anti-inflammatory mechanism, whereas the para position in 4-hydroxybenzoic acid appears favorable for broader antioxidant and antimicrobial activities. Further research, particularly head-to-head comparative studies under standardized assay conditions, will be invaluable in fully elucidating their therapeutic potential and paving the way for the development of novel therapeutic agents.

References

  • Ataman Kimya. (n.d.). 2-HYDROXYBENZOIC ACID (SALICYLIC ACID).
  • García-Saldaña, J. S., et al. (2025, June 11).
  • Wikipedia. (n.d.). Salicylic acid.
  • Benchchem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B.
  • Merck. (n.d.).
  • Benchchem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
  • Benchchem. (2025). A Comparative Analysis of the Antioxidant Activity of 4-Methoxybenzoic Acid and 4-hydroxybenzoic Acid.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity | PDF.
  • Bio-protocol. (n.d.). 4.4. DPPH Assay.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Rupa Health. (n.d.). 4-Hydroxybenzoic Acid.
  • Benchchem. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (2024, March 18). Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric).
  • Elsevier. (2021, June 30).
  • Rasayan Journal of Chemistry. (n.d.).
  • De Gruyter. (n.d.). The Beneficial Biological Properties of Salicylic Acid.
  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Patsnap Synapse. (2024, July 17).
  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Kalinowska, M., et al. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC.
  • Semantic Scholar. (2012, October 15).
  • Semantic Scholar. (2021, June 28). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal.
  • ResearchGate. (n.d.). (PDF)
  • MedChemExpress. (n.d.). Salicylic acid (2-Hydroxybenzoic acid) | COX-2 Inhibitor.
  • ResearchGate. (n.d.). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids....
  • MDPI. (2010, November 8). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
  • Thermo Fisher Scientific - ES. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013, September 30).
  • Biomol. (n.d.). Nitric Oxide Synthase Assay.
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • MDPI. (2025, June 11).
  • PMC. (n.d.). Hydroxybenzoic acid isomers and the cardiovascular system.

Sources

Validation

Comparative analysis of 4-Hydroxy-3-propylbenzoic acid synthesis routes

Comparative Analysis of 4-Hydroxy-3-propylbenzoic Acid Synthesis Routes: A Technical Guide for Process Chemists 4-Hydroxy-3-propylbenzoic acid (also known as 3-propyl-4-hydroxybenzoic acid) is a highly valued intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-Hydroxy-3-propylbenzoic Acid Synthesis Routes: A Technical Guide for Process Chemists

4-Hydroxy-3-propylbenzoic acid (also known as 3-propyl-4-hydroxybenzoic acid) is a highly valued intermediate in medicinal chemistry, frequently utilized in the development of PPAR agonists and indole acetic derivatives for type 2 diabetes [1]. When scaling this molecule from discovery to pilot production, selecting the optimal synthetic route is paramount. Process chemists must balance regioselectivity, atom economy, and purification burdens.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies for this compound. This guide dissects the mechanistic causality behind each route, provides self-validating protocols, and objectively compares their viability for laboratory and industrial applications.

The Claisen Rearrangement-Reduction Pathway (The Gold Standard)

Mechanistic Rationale & Causality This route is universally recognized as the gold standard for synthesizing straight-chain ortho-alkylated hydroxybenzoic acids. The brilliance of this specific sequence lies in the strategic use of the benzyl ester protecting group .

By starting with benzyl 4-hydroxybenzoate, the phenol is selectively O-allylated. The subsequent Claisen rearrangement—a thermally allowed [3,3]-sigmatropic rearrangement—guarantees absolute regiocontrol. It migrates the allyl group exclusively to the ortho position without the risk of carbocation rearrangement. Finally, a single palladium-catalyzed hydrogenation step performs a dual function: it reduces the allyl double bond to the desired propyl group and simultaneously cleaves the benzyl ester via hydrogenolysis to reveal the free carboxylic acid [1]. This tandem step saves significant time and resources.

Self-Validating Experimental Protocol Reference: Methodology adapted from US Patent 7,964,622 B2 [1].

  • Step 1: O-Allylation

    • Procedure: Dissolve benzyl 4-hydroxybenzoate (1.0 eq, 65.1 mmol) in 130 mL acetone. Add allyl bromide (2.0 eq) and potassium carbonate (5.0 eq) portion-wise at 0°C. Warm to room temperature and stir for 19 hours.

    • In-Process Control (IPC): Filter precipitates and concentrate the filtrate. Validate complete conversion via LC/MS. The absence of the starting phenol peak and the presence of the target mass (m/z 269 [M+H]+) confirms successful O-allylation. Expected yield: ~100%.

  • Step 2: Claisen Rearrangement

    • Procedure: Heat the neat benzyl 4-(allyloxy)benzoate at 200°C under an argon atmosphere for 18 hours with vigorous stirring.

    • In-Process Control (IPC): Monitor the shift via 1H NMR. The disappearance of the O-allyl methylene doublet (~4.58 ppm) and the emergence of the C-allyl methylene doublet (~3.45 ppm) validates the[3,3]-sigmatropic shift. LC/MS will show the same mass (m/z 269) but a distinct retention time. Expected yield: ~99%.

  • Step 3: Simultaneous Reduction and Deprotection

    • Procedure: Dissolve benzyl 3-allyl-4-hydroxybenzoate (57.4 mmol) in 60 mL ethanol. Add 10% Pd/C (1.54 g). Stir under a hydrogen atmosphere until hydrogen uptake ceases.

    • In-Process Control (IPC): Filter through Celite to remove the palladium catalyst. Evaporate the solvent. LC/MS must confirm the loss of the benzyl group (mass reduction) and the saturation of the double bond, yielding pure 4-hydroxy-3-propylbenzoic acid.

ClaisenRoute A Benzyl 4-hydroxybenzoate + Allyl Bromide B Benzyl 4-(allyloxy)benzoate (Quantitative Yield) A->B K2CO3, Acetone (O-Allylation) C Benzyl 3-allyl-4-hydroxybenzoate (Regioselective) B->C Heat 200°C, 18h ([3,3]-Sigmatropic Shift) D 4-Hydroxy-3-propylbenzoic acid (Final Product) C->D H2, 10% Pd/C, EtOH (Reduction & Hydrogenolysis)

Workflow of the Claisen pathway highlighting the dual-deprotection/reduction step.

The Kolbe-Schmitt Carboxylation Pathway (The Industrial Alternative)

Mechanistic Rationale & Causality For bulk industrial synthesis, the Kolbe-Schmitt reaction offers a highly atom-economical approach by directly carboxylating 2-propylphenol. The causality here relies on the strong electron-donating nature of the phenoxide ion, making the aromatic ring highly nucleophilic toward carbon dioxide.

Crucially, the choice of base dictates the regioselectivity. Using potassium hydroxide (KOH) rather than sodium hydroxide sterically and thermodynamically directs the incoming CO2 to the para position. However, because one ortho position is blocked by the propyl group, carboxylation still competitively occurs at the remaining ortho position, necessitating downstream isomer separation.

Self-Validating Experimental Protocol

  • Procedure: Convert 2-propylphenol to its potassium phenoxide salt using aqueous KOH. Subject the mixture to strict vacuum dehydration (trace water severely quenches the nucleophilic phenoxide). Expose the dry salt to CO2 at high pressure (5-10 atm) and high temperature (150-180°C) for 6-8 hours.

  • In-Process Control (IPC): Acidify the cooled reaction mixture with aqueous HCl to precipitate the crude acids. Perform HPLC analysis to determine the para/ortho isomer ratio. The desired 4-hydroxy-3-propylbenzoic acid (para-isomer) must then be isolated via fractional crystallization or simulated moving bed (SMB) chromatography.

KolbeSchmitt A 2-Propylphenol B Potassium 2-propylphenoxide (Strictly Anhydrous) A->B KOH, -H2O C 4-Hydroxy-3-propylbenzoic acid (Para-isomer, Major) B->C CO2, High Temp/Pressure D 2-Hydroxy-3-propylbenzoic acid (Ortho-isomer, Minor) B->D CO2, High Temp/Pressure

Kolbe-Schmitt carboxylation of 2-propylphenol demonstrating divergent isomer formation.

Direct Friedel-Crafts Alkylation (The Flawed Methodology)

Mechanistic Rationale & Causality Novice chemists frequently propose a direct Friedel-Crafts alkylation of 4-hydroxybenzoic acid using 1-chloropropane and a Lewis acid (e.g., AlCl3). This route must be actively avoided.

The causality for its failure lies in carbocation dynamics. The primary propyl carbocation generated during the reaction rapidly undergoes a 1,2-hydride shift to form a thermodynamically more stable secondary isopropyl carbocation. Consequently, the major product isolated is 4-hydroxy-3-isopropylbenzoic acid. This fundamental limitation highlights exactly why the Claisen rearrangement is strictly necessary for straight-chain alkylations.

Quantitative Comparative Analysis

To facilitate decision-making for process scale-up, the following table summarizes the performance metrics of the three discussed routes:

Synthesis RouteRegioselectivityOverall YieldStep CountScalabilityPrimary Limitation
Claisen Rearrangement Excellent (>99%)~95-98%3High (Lab to Pilot)Requires high heat (200°C) for the sigmatropic shift.
Kolbe-Schmitt Moderate (Isomer mix)~40-60%1 (from phenol)Very High (Industrial)Requires high-pressure CO2 and rigorous isomer separation.
Friedel-Crafts Poor (Isopropyl shift)<10% (for target)1LowUnavoidable carbocation rearrangement ruins target purity.

Conclusion & Recommendations

For research, medicinal chemistry, and pilot-scale drug development, the Claisen Rearrangement-Reduction Pathway is unequivocally the superior choice. Its self-correcting regioselectivity and the elegant tandem reduction/deprotection step ensure high purity and near-quantitative yields without the need for complex chromatography. While the Kolbe-Schmitt route offers a shorter path from commercially available precursors, the burden of isomer separation makes it less viable for high-throughput pharmaceutical applications unless operating at a massive industrial scale. Finally, direct Friedel-Crafts alkylation should be entirely discarded for straight-chain propyl targets due to unavoidable hydride shifts.

References

  • Title: United States Patent US 7,964,622 B2 (Preparation of 4-hydroxy-3-propylbenzoic acid)
Comparative

A Comparative Study of the Antioxidant Properties of Hydroxybenzoic Acid Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the antioxidant properties of common hydroxybenzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to unde...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the antioxidant properties of common hydroxybenzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and select appropriate molecules for their research.

Introduction: The Significance of Phenolic Antioxidants

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage. Phenolic compounds, a large class of plant secondary metabolites, are of particular interest due to their potent antioxidant activities.[2]

Hydroxybenzoic acids, a subclass of phenolic acids, are characterized by a benzoic acid core with one or more hydroxyl (-OH) groups. Their structural diversity leads to a range of antioxidant capacities, making them a fascinating subject for comparative studies and a promising source for the development of novel therapeutics.[3]

Mechanism of Antioxidant Action: Radical Scavenging

The primary antioxidant mechanism of hydroxybenzoic acid derivatives is their ability to act as free radical scavengers.[4] This is primarily achieved through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it.[5][6] The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating further radical chain reactions.

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Structure-Activity Relationship: A Comparative Analysis

The antioxidant efficacy of hydroxybenzoic acid derivatives is intimately linked to their chemical structure. Key determinants include the number and position of hydroxyl groups on the aromatic ring.[7]

  • Number of Hydroxyl Groups: Generally, the antioxidant activity increases with the number of hydroxyl groups.[7] This is because more hydroxyl groups provide more sites for hydrogen donation to scavenge free radicals. For instance, gallic acid, with three hydroxyl groups, consistently demonstrates higher antioxidant activity than protocatechuic acid (two hydroxyl groups) and p-hydroxybenzoic acid (one hydroxyl group).[7][8]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups also plays a crucial role. Dihydroxybenzoic acids with hydroxyl groups in the ortho or para position to each other exhibit greater antioxidant activity.[3] This is attributed to the formation of more stable phenoxyl radicals through resonance and, in some cases, intramolecular hydrogen bonding.[9]

  • Other Substituents: The presence of other functional groups can modulate antioxidant activity. For example, electron-donating groups can enhance activity, while electron-withdrawing groups may decrease it.

Here, we compare four common hydroxybenzoic acid derivatives:

  • p-Hydroxybenzoic Acid: A monohydroxybenzoic acid.

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): A dihydroxybenzoic acid with hydroxyl groups in the ortho position.

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): A trihydroxybenzoic acid.

  • Salicylic Acid (2-hydroxybenzoic acid): A monohydroxybenzoic acid with the hydroxyl group in the ortho position to the carboxyl group.

Table 1: Comparative Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundStructureKey Structural FeaturesRelative Antioxidant Activity
Gallic Acid 3,4,5-trihydroxybenzoic acidThree hydroxyl groupsVery High[10][11]
Protocatechuic Acid 3,4-dihydroxybenzoic acidTwo ortho hydroxyl groupsHigh[1][12]
Salicylic Acid 2-hydroxybenzoic acidOne hydroxyl group ortho to carboxylModerate to Low[13][14]
p-Hydroxybenzoic Acid 4-hydroxybenzoic acidOne hydroxyl group para to carboxylLow[8][15]

Note: Relative antioxidant activity is a generalization based on typical findings from various in vitro assays. Actual values can vary depending on the specific assay and experimental conditions.

Experimental Evaluation of Antioxidant Properties

Several in vitro assays are commonly employed to quantify the antioxidant capacity of chemical compounds. These assays are based on different chemical principles and provide complementary information. The most frequently used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.[4][16]

Detailed Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[17] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.[18] The degree of discoloration is proportional to the antioxidant's ability to donate a hydrogen atom.[17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (hydroxybenzoic acid derivatives)

  • Positive control (e.g., Trolox, ascorbic acid, or gallic acid)[19]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[17] This solution should be prepared fresh and protected from light.

  • Preparation of Test Samples: Prepare stock solutions of the hydroxybenzoic acid derivatives and the positive control in methanol at a known concentration (e.g., 1 mg/mL). From these stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.

  • Assay Protocol: a. To each well of a 96-well plate, add a specific volume of the test sample or positive control at different concentrations (e.g., 20 µL).[19] b. Add a corresponding volume of the DPPH working solution to each well (e.g., 180 µL).[19] c. For the blank (control), add the solvent (methanol) instead of the test sample to the DPPH solution. d. Mix the contents of the wells thoroughly. e. Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[19]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[20]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[17]

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • Determination of IC50: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[19]

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

The antioxidant properties of hydroxybenzoic acid derivatives are a direct function of their molecular structure. The number and arrangement of hydroxyl groups are the primary determinants of their radical scavenging efficacy. Gallic acid, with its three hydroxyl groups, stands out as a particularly potent antioxidant among the commonly studied derivatives. The selection of a suitable hydroxybenzoic acid for a specific application should be guided by a thorough understanding of these structure-activity relationships, and their antioxidant potential should be validated using standardized in vitro assays such as the DPPH method.

References

  • Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. PMC. [Link]

  • Phenolics as potential antioxidant therapeutic agents: mechanism and actions. PubMed. [Link]

  • Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease. [Link]

  • Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. SciSpace. [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Phenolic Antioxidants and Human Health. Encyclopedia MDPI. [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP). HiMedia Laboratories. [Link]

  • Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. ResearchGate. [Link]

  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. SciSpace. [Link]

  • View of Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease. [Link]

  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Publishing. [Link]

  • DPPH Assay Protocol for Antioxidant Activity | PDF. Scribd. [Link]

  • 4.4. DPPH Assay. Bio-protocol. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Elabscience. [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. ResearchGate. [Link]

  • Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. [Link]

  • Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells. PubMed. [Link]

  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Abbexa. [Link]

  • Synthesis, characterisation, antioxidant and antibacterial properties of p-hydroxybenzoic acid-grafted chitosan conjugates. International Journal of Food Science & Technology. [Link]

  • Salicylic Acid Stimulates Antioxidant Defense and Osmolyte Metabolism to Alleviate Oxidative Stress in Watermelons under Excess Boron. PMC. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Gallic Acid: Benefits, Downsides, and Food Sources. Healthline. [Link]

  • Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate. IMR Press. [Link]

  • Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. The Journal of Physical Chemistry B. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • The effect of exogenous salicylic acid on antioxidant activity, bioactive compounds and antioxidant system in apricot fruit. ResearchGate. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. [Link]

  • Interactive Effect of Salicylic Acid on Some Physiological Features and Antioxidant Enzymes Activity in Ginger (Zingiber officinale Roscoe). PMC. [Link]

  • Research on the Protective Effects and Mechanisms of Gallic Acid Against Cognitive Impairment Induced by Chronic Sleep Deprivation. MDPI. [Link]

  • Antioxidant and prooxidant activities of phenolic acids commonly existed in vegetables and their relationship with structures. SciELO. [Link]

  • Salicylic Acid-Regulated Antioxidant Mechanisms and Gene Expression Enhance Rosemary Performance under Saline Conditions. Frontiers. [Link]

  • Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry. [Link]

  • Theoretical perspective of the scavenging ability of five hydroxybenzoic acid derivatives against free radicals using DFT mode of study. ResearchGate. [Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC): The Workhorse of Paraben Analysis

An In-Depth Comparative Guide to the Analytical Quantification of 4-Hydroxybenzoic Acid Derivatives In the realms of pharmaceutical development, food science, and environmental monitoring, the accurate quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Quantification of 4-Hydroxybenzoic Acid Derivatives

In the realms of pharmaceutical development, food science, and environmental monitoring, the accurate quantification of 4-hydroxybenzoic acid derivatives, commonly known as parabens, is of paramount importance. These compounds, widely utilized as preservatives due to their antimicrobial properties, are under continuous scrutiny regarding their potential endocrine-disrupting effects. Consequently, robust and reliable analytical methodologies are essential for their precise measurement in diverse matrices.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed comparison of the predominant analytical techniques employed for the quantification of 4-hydroxybenzoic acid derivatives. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering insights into the rationale behind methodological choices and presenting supporting experimental data to facilitate informed decisions in your analytical endeavors.

HPLC, particularly in its reversed-phase mode, stands as the most widely adopted technique for the analysis of parabens. Its popularity stems from its versatility, high resolution, and suitability for non-volatile and thermally labile compounds like the 4-hydroxybenzoic acid derivatives.

The Principle of Reversed-Phase HPLC Separation

In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation of parabens is governed by their hydrophobic interactions with the stationary phase. Less polar derivatives, such as those with longer alkyl chains (e.g., butylparaben), will have a stronger affinity for the C18 column and thus elute later than more polar derivatives like methylparaben.

Common Methodological Approaches

A typical RP-HPLC method for paraben analysis involves a C18 column and a mobile phase consisting of an aqueous component (often with a pH modifier like acetic acid or a buffer to ensure the acidic parabens are in their non-ionized form) and an organic modifier. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of a mixture of parabens with varying polarities.

Detection is most commonly performed using a UV-Vis detector, as parabens exhibit strong absorbance in the UV region (around 254 nm). For enhanced sensitivity and selectivity, especially in complex matrices, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

Experimental Protocol: RP-HPLC-UV Analysis of Parabens

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Acetic acid (glacial)

  • Paraben standards (methyl, ethyl, propyl, butyl)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each paraben in methanol (1000 µg/mL).

    • Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • Detection wavelength: 254 nm.

    • Gradient program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 70% B

      • 10-12 min: 70% to 30% B

      • 12-15 min: 30% B (re-equilibration)

Workflow Diagram:

HPLC_Workflow sample_prep Sample Preparation (Extraction/Dilution) hplc_system HPLC System (Pump, Autosampler) sample_prep->hplc_system Inject standards Standard Preparation standards->hplc_system Inject c18_column C18 Column (Separation) hplc_system->c18_column Mobile Phase Flow uv_detector UV Detector (254 nm) c18_column->uv_detector Eluent data_analysis Data Analysis (Quantification) uv_detector->data_analysis Signal

Caption: Workflow for RP-HPLC-UV analysis of parabens.

Gas Chromatography (GC): A High-Resolution Alternative

Gas Chromatography is another powerful technique for the analysis of 4-hydroxybenzoic acid derivatives. It offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, a key consideration for GC analysis of parabens is their low volatility and the presence of active hydroxyl and carboxyl groups.

The Necessity of Derivatization

To overcome the challenges of low volatility and potential peak tailing due to the active hydrogens, a derivatization step is typically required before GC analysis. This process involves converting the polar functional groups into less polar, more volatile derivatives. A common approach is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active protons with trimethylsilyl (TMS) groups.

Methodological Considerations

The choice of GC column is critical for successful separation. A mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable. The temperature program of the GC oven is carefully optimized to ensure the separation of the derivatized parabens and any potential interfering compounds.

Experimental Protocol: GC-MS Analysis of Parabens after Silylation

Instrumentation:

  • GC system with a split/splitless injector, capillary column, and a mass spectrometer detector.

  • Mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Paraben standards

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Sample Preparation:

    • Extract parabens from the sample matrix.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C.

    • Injection mode: Splitless.

    • Carrier gas: Helium at a constant flow rate.

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Workflow Diagram:

GC_Workflow sample_prep Sample Preparation (Extraction) derivatization Derivatization (Silylation) sample_prep->derivatization gc_system GC System (Injector, Oven) derivatization->gc_system Inject gc_column Capillary Column (Separation) gc_system->gc_column Carrier Gas Flow ms_detector MS Detector (Detection) gc_column->ms_detector Analytes data_analysis Data Analysis (Quantification) ms_detector->data_analysis Data

Caption: Workflow for GC-MS analysis of parabens.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis offers a different separation mechanism based on the differential migration of charged species in an electric field. For parabens, which are weak acids, CE, particularly in the form of Micellar Electrokinetic Chromatography (MEKC), provides a high-efficiency separation alternative.

The Principle of MEKC

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase. Neutral analytes, like the parabens, partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differences in their partitioning coefficients.

Methodological Advantages and Challenges

MEKC offers very high separation efficiencies, short analysis times, and low consumption of reagents and samples. However, it can be more sensitive to matrix effects, and achieving the same level of robustness as HPLC can be challenging.

Comparative Performance of Analytical Methods

The choice of analytical method ultimately depends on the specific requirements of the application, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of the discussed methods.

ParameterReversed-Phase HPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a polar mobile phase and a nonpolar stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of analytes in an electric field, often with a micellar phase.
Sample Volatility Not required.Required (derivatization is necessary for parabens).Not required.
Instrumentation Widely available and robust.Requires a GC-MS system; derivatization adds a step.Less common than HPLC; can require more expertise.
Sensitivity (LOD) ng/mL range.pg/mL range (with MS in SIM mode).ng/mL range.
Selectivity Good; can be improved with MS detection.Excellent, especially with MS detection.High; orthogonal to chromatography.
Analysis Time 10-20 minutes.15-30 minutes (excluding derivatization).5-15 minutes.
Throughput High, with modern autosamplers.Lower, due to the derivatization step.High, with automated systems.
Solvent Consumption Moderate to high.Low.Very low.

Conclusion and Recommendations

For routine quality control and analysis of relatively clean samples, RP-HPLC-UV is often the method of choice due to its robustness, ease of use, and widespread availability. When higher sensitivity and selectivity are required, particularly for complex matrices such as biological fluids or environmental samples, GC-MS after derivatization is a superior option, providing excellent confirmation of analyte identity. Capillary Electrophoresis , specifically MEKC, presents a high-efficiency, low-waste alternative, particularly advantageous in research settings where rapid method development and high-resolution separations are paramount.

The selection of the most appropriate analytical method requires a thorough consideration of the analytical objectives and the resources available. It is always recommended to validate the chosen method for its intended purpose, following established guidelines to ensure the generation of accurate and reliable data.

References

  • González-Mariño, I., et al. (2011). Fast and sensitive determination of parabens and other antimicrobial compounds in human breast milk by ultra-high-performance liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(4), 1415-1424. [Link]

  • Canosa, P., et al. (2006). Determination of parabens and their chlorinated-derivatives in swimming pool waters by single-drop microextraction and gas chromatography–mass spectrometry. Journal of Chromatography A, 1124(1-2), 105-112. [Link]

  • Saito, K., et al. (1998). Analysis of paraben preservatives by capillary electrophoresis. Journal of Liquid Chromatography & Related Technologies, 21(10), 1595-1603. [Link]

  • Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 80(1), 49-60. [Link]

  • Guo, Y., & Lee, H. K. (2001). Determination of parabens in cosmetic products by solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 925(1-2), 175-181. [Link]

Comparative

A Comparative Guide to Preservative Efficacy: The Established Standard of Methylparaben versus the Investigational Compound 4-Hydroxy-3-propylbenzoic Acid

This guide provides an in-depth technical comparison of two antimicrobial preservatives: Methylparaben, an industry benchmark, and 4-Hydroxy-3-propylbenzoic acid, a structurally related but lesser-known compound. The obj...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two antimicrobial preservatives: Methylparaben, an industry benchmark, and 4-Hydroxy-3-propylbenzoic acid, a structurally related but lesser-known compound. The objective is to equip researchers, scientists, and drug development professionals with a framework for evaluating preservative efficacy, grounded in established experimental data for the standard and a theoretical, structure-activity-based assessment for the comparator. We will explore the causality behind experimental design and the rigorous, self-validating protocols required for regulatory and scientific acceptance.

Introduction: The Imperative for Effective Preservation

The microbial stability of aqueous-based pharmaceutical, cosmetic, and personal care products is a cornerstone of consumer safety and product integrity.[1] Microbial contamination can lead to product spoilage, loss of therapeutic effect, and potential user infection.[2] Preservatives are essential excipients added to inhibit the growth of microorganisms introduced during manufacturing or repeated consumer use.[3]

The p-hydroxybenzoic acid esters, or parabens, have been mainstays in product preservation for decades due to their broad-spectrum efficacy, stability, and low cost.[4][5] Methylparaben is one of the most frequently used members of this family.[6] However, the continuous search for novel preservatives with improved safety profiles or specialized efficacy drives research into related chemical structures.

This guide examines Methyl 4-hydroxybenzoate (Methylparaben) , a well-characterized preservative, against 4-Hydroxy-3-propylbenzoic acid . While structurally similar—both being derivatives of 4-hydroxybenzoic acid (PHBA)—they represent two distinct classes. Methylparaben is an ester, whereas 4-Hydroxy-3-propylbenzoic acid is a substituted benzoic acid. This structural difference is critical, as it dictates their physicochemical properties and, consequently, their antimicrobial efficacy. As there is a significant lack of published efficacy data for 4-Hydroxy-3-propylbenzoic acid, this guide will leverage data from its parent compound, PHBA, to inform a theoretical comparison and underscore the experimental validation required for any new preservative candidate.

Physicochemical and Structural Comparison

The physical and chemical properties of a preservative are paramount as they determine its solubility, stability within a formulation, and ability to partition into the microbial cell.

PropertyMethylparaben 4-Hydroxy-3-propylbenzoic acid
Synonyms Methyl 4-hydroxybenzoate, Nipagin M, E2183-Propyl-4-hydroxybenzoic acid
Chemical Structure
CAS Number 99-76-3[7]119865-13-3[8]
Molecular Formula C₈H₈O₃[7]C₁₀H₁₂O₃[8]
Molecular Weight 152.15 g/mol [7]180.20 g/mol [8]
Appearance Colorless crystals or white crystalline powder[7]Data not available (likely solid)
Water Solubility Low solubility; increases with temperature (approx. 2.5 g/L at 25°C)Data not available (predicted to be low)
Optimal pH Range Stable and effective across a wide pH range (4-8), with higher activity at lower pH[4]Unknown (likely more active at acidic pH, similar to benzoic acid)
Log P (o/w) 1.962.4 (Predicted)[8]

Table 1: Comparative Physicochemical Properties.

Expert Analysis: The key structural difference is the ester group in methylparaben versus the free carboxylic acid in 4-Hydroxy-3-propylbenzoic acid. The addition of a propyl group to the benzene ring in 4-Hydroxy-3-propylbenzoic acid, compared to the methyl ester group in methylparaben, increases its molecular weight and predicted lipophilicity (Log P). This higher lipophilicity might enhance its ability to penetrate microbial cell membranes, a critical step in antimicrobial action.[9] However, the free carboxylic acid group means its activity will likely be highly pH-dependent, being most active in its non-ionized form at pH values below its pKa.

Mechanism of Antimicrobial Action

Methylparaben: The antimicrobial action of parabens is multifaceted and not entirely understood. The primary mechanism is believed to involve the disruption of microbial membrane transport processes, leading to the leakage of intracellular components.[6] They are also thought to inhibit the synthesis of DNA and RNA and interfere with key enzymes like ATPases and phosphotransferases.[6] The potency of parabens generally increases with the length of the alkyl ester chain, as this enhances lipid solubility and partitioning into the bacterial membrane.[9]

4-Hydroxy-3-propylbenzoic acid (Inferred): As direct studies are unavailable, the mechanism can be inferred from its parent structure, 4-hydroxybenzoic acid (PHBA). Benzoic acid and its derivatives act by penetrating the microbial cell in their undissociated, lipophilic form.[10] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior. This disrupts metabolic processes that are pH-dependent and can lead to cell death. The antimicrobial activity of PHBA itself is well-documented.[11][12] The addition of the propyl group to the ring would increase lipophilicity, which could enhance membrane penetration and, therefore, potential efficacy compared to the parent PHBA molecule.

Comparative Antimicrobial Efficacy

The standard metric for comparing the efficacy of preservatives is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[1]

MicroorganismTypeMethylparaben MIC (mg/L)4-Hydroxybenzoic Acid MIC (mg/L) (Parent Compound)4-Hydroxy-3-propylbenzoic Acid MIC (mg/L)
Staphylococcus aureusGram-positive Bacteria1000 - 4000[6]36,000 - 72,000[12]Data Not Available
Pseudomonas aeruginosaGram-negative Bacteria2000 - 4000[6]36,000 - 72,000[12]Data Not Available
Escherichia coliGram-negative Bacteria500 - 1000[6]36,000 - 72,000[12]Data Not Available
Candida albicansYeast500 - 1000[6]36,000 - 72,000[12]Data Not Available
Aspergillus brasiliensisMold250 - 500[6]>72,000[12]Data Not Available

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data. Note: Data for 4-Hydroxy-3-propylbenzoic acid is unavailable and would require experimental determination. Data for its parent compound, 4-hydroxybenzoic acid, is provided for context.

Expert Analysis: Methylparaben demonstrates broad-spectrum activity, being particularly effective against molds and yeasts.[6] Its efficacy against bacteria, especially Gram-negative species like P. aeruginosa, is less potent, which is why parabens are often used in combination.[6] The MIC values for the parent compound, 4-hydroxybenzoic acid, are significantly higher (indicating lower potency) than those for methylparaben. This highlights the importance of the esterification in enhancing antimicrobial activity. While the propyl group on 4-Hydroxy-3-propylbenzoic acid is expected to increase lipophilicity, it is uncertain if this would be sufficient to achieve the potency of the paraben esters. Rigorous experimental testing is the only way to determine its true efficacy.

Experimental Protocol: Preservative Efficacy Test (Challenge Test)

To definitively assess the efficacy of any preservative, a standardized challenge test is required. The ISO 11930 standard is a globally recognized method for cosmetic products.[1][13] This protocol is a self-validating system designed to simulate microbial contamination during production and consumer use.[14]

Objective: To evaluate the antimicrobial protection of a cosmetic product by challenging it with a high concentration of specified microorganisms and monitoring their survival over 28 days.

Materials:

  • Test product (formulated with the preservative at the desired concentration).

  • Control product (same formulation without the preservative, if applicable for validation).

  • Standard challenge microorganisms (ATCC strains): S. aureus (6538), P. aeruginosa (9027), E. coli (8739), C. albicans (10231), A. brasiliensis (16404).[14]

  • Sterile saline (0.9% NaCl).

  • Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Validated neutralizing broth (to inactivate the preservative during sampling).

  • Incubator set to 22.5 ± 2.5 °C.[15]

  • Sterile containers, pipettes, and plating supplies.

Methodology:

  • Preparation of Inoculum:

    • Grow fresh cultures of each test microorganism on appropriate agar.

    • Harvest the microorganisms and suspend them in sterile saline.

    • Adjust the concentration of each suspension to approximately 1 x 10⁸ CFU/mL.[15]

  • Inoculation of Product:

    • Dispense a known amount (e.g., 20g) of the test product into five separate sterile containers.

    • Inoculate each container with one of the five microbial suspensions to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/g of the product.[13]

    • Mix thoroughly to ensure uniform distribution of the microorganisms.

  • Incubation and Sampling:

    • Store the inoculated containers at room temperature (22.5 ± 2.5 °C) for 28 days, protected from light.[13]

    • At specified time intervals (Day 0, Day 7, Day 14, and Day 28), remove a 1g aliquot from each container.[14]

  • Enumeration of Survivors:

    • Transfer the 1g aliquot into 9mL of validated neutralizing broth and mix well (this is the 10⁻¹ dilution).

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto the appropriate agar medium using the plate count method.

    • Incubate the plates under conditions suitable for the specific microorganism.

    • Count the number of colonies (CFU) and calculate the concentration of viable microorganisms per gram of the product at each time point.

  • Evaluation of Results:

    • Calculate the log reduction in microbial concentration from the initial (Day 0) count for each time point.

    • Compare the log reduction values against the acceptance criteria defined in ISO 11930 (Criteria A for well-preserved products, Criteria B for adequately preserved products). For example, for bacteria, Criteria A requires a ≥ 3 log reduction by Day 7 and no further increase.

Preservative_Efficacy_Test_Workflow cluster_prep Phase 1: Preparation cluster_challenge Phase 2: Challenge cluster_incubation Phase 3: Incubation & Sampling cluster_analysis Phase 4: Analysis P1 Prepare Microbial Cultures (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) P2 Harvest & Standardize Inoculum (~1x10^8 CFU/mL) P1->P2 C2 Inoculate each container with one microorganism (Final: 10^5-10^6 CFU/g) P2->C2 C1 Aliquot Test Product into 5 Containers C1->C2 I1 Incubate at 22.5°C for 28 Days C2->I1 I2 Sample at Day 0, 7, 14, 28 I1->I2 A1 Neutralize Preservative & Perform Serial Dilutions I2->A1 A2 Plate & Incubate A1->A2 A3 Count Colonies (CFU) A2->A3 A4 Calculate Log Reduction A3->A4 Result Compare to ISO 11930 Criteria A4->Result

Caption: Workflow for the ISO 11930 Preservative Efficacy (Challenge) Test.

Safety and Regulatory Landscape

Methylparaben:

  • Safety: Methylparaben has a long history of safe use and is considered generally recognized as safe (GRAS) by the US FDA for use in food and cosmetics.[7] It is readily metabolized and excreted and does not accumulate in the body.[7] However, parabens have been the subject of public controversy due to studies suggesting potential endocrine-disrupting activity, though major regulatory bodies have consistently found them safe at approved concentrations.[16][17]

  • Regulatory Status:

    • European Union: Permitted up to 0.4% concentration when used alone and up to 0.8% in a mixture of esters.[17]

    • United States: No specific legal concentration limits, but products must be safe for consumers. The Cosmetic Ingredient Review (CIR) panel considers them safe as used in cosmetics.[18]

    • Canada: Permitted in cosmetics, with risk assessments suggesting they are unlikely to harm human health at current exposure levels.[19]

4-Hydroxy-3-propylbenzoic acid:

  • Safety & Regulatory Status: There is no established safety profile or specific regulatory status for 4-Hydroxy-3-propylbenzoic acid as a cosmetic or pharmaceutical preservative. As an uncharacterized ingredient for this application, it would require a full toxicological assessment, including tests for skin sensitization, irritation, phototoxicity, and systemic toxicity, before it could be considered for use in consumer products.

Framework for Preservative Selection

Choosing a preservative is a multifactorial decision. The following diagram illustrates a logical framework for this process, highlighting where a novel compound like 4-Hydroxy-3-propylbenzoic acid would require extensive data generation compared to an established one like methylparaben.

Preservative_Selection_Logic cluster_formulation Formulation Constraints cluster_efficacy Efficacy Requirements cluster_safety Safety & Regulatory Start Start: Define Preservation Need F1 Product pH? Start->F1 F2 Formulation Type? (Aqueous, Emulsion) F1->F2 F3 Ingredient Compatibility? F2->F3 E1 Required Antimicrobial Spectrum (Bacteria, Fungi)? F3->E1 E2 MIC Data Available? E1->E2 S1 Toxicology Data Available? E2->S1 S2 Regulatory Approval (e.g., EU, FDA)? S1->S2 S3 Market Perception? (e.g., 'paraben-free') S2->S3 Decision Select Optimal Preservative S3->Decision

Caption: Decision-making framework for selecting a formulation preservative.

Conclusion

This guide demonstrates the stark contrast between an established preservative and a novel, investigational compound.

  • Methylparaben remains a highly effective, predictable, and globally regulated preservative. Its performance characteristics are well-documented, providing formulators with a reliable option, particularly against fungal contamination. While subject to public debate, its safety at regulated concentrations is supported by major scientific bodies.[17]

  • 4-Hydroxy-3-propylbenzoic acid , on the other hand, is an uncharacterized molecule in the context of preservation. Based on structure-activity relationships, its increased lipophilicity compared to its parent compound (PHBA) suggests potential antimicrobial activity. However, its efficacy, optimal pH range, safety, and stability in formulations are entirely unknown.

For researchers and developers, 4-Hydroxy-3-propylbenzoic acid represents an opportunity for discovery. However, its path to commercial use would require a comprehensive research program, starting with the fundamental MIC screenings and progressing through the rigorous, multi-step preservative efficacy testing protocol detailed in this guide. This comparison underscores a critical principle in formulation science: while theoretical advantages can be postulated from chemical structure, they are meaningless without robust, reproducible experimental data.

References

  • USP 51 Antimicrobial Effectiveness Test (AET) – Preservative Efficacy Testing. (n.d.). Microbe Master. Retrieved March 13, 2026, from [Link]

  • USP 51 Antimicrobial Effectiveness Test. (2025, February 2). Microchem Laboratory. Retrieved March 13, 2026, from [Link]

  • ISO 11930 - Preservative Effectiveness Test. (n.d.). Microchem Laboratory. Retrieved March 13, 2026, from [Link]

  • Antimicrobial / Preservative Efficacy / Effectiveness Testing Laboratories. (2024, January 22). AML. Retrieved March 13, 2026, from [Link]

  • Daane Labs. (2022, February 26). USP 51: Antimicrobial Effectiveness Testing. Retrieved March 13, 2026, from [Link]

  • Preservative Efficacy (Challenge) Test. (n.d.). Certified Cosmetics. Retrieved March 13, 2026, from [Link]

  • Cosmetics Preservative Efficacy and Cosmetics Challenge Test. (n.d.). Intertek. Retrieved March 13, 2026, from [Link]

  • Parabens: A Comprehensive Review of Their Usage, Endocrine Disruption, And Regulatory Concerns. (2025, June 27). Preprints.org. Retrieved March 13, 2026, from [Link]

  • Toxic ingredient to avoid: Parabens. (n.d.). David Suzuki Foundation. Retrieved March 13, 2026, from [Link]

  • INTERNATIONAL STANDARD ISO 11930. (n.d.). iso.org. Retrieved March 13, 2026, from [Link]

  • ISO 11930 Preservative Effectiveness Test. (n.d.). Microbe Investigations. Retrieved March 13, 2026, from [Link]

  • Parabens in Cosmetics: Safety Insights 2025. (2018, October 4). Cosmeservice. Retrieved March 13, 2026, from [Link]

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of p-hydroxy Benzoic Acid Derivatives. (2013, August 15). Thieme Connect. Retrieved March 13, 2026, from [Link]

  • Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products. (n.d.). Dandle•LION Medical. Retrieved March 13, 2026, from [Link]

  • Antimicrobial Effectiveness Test. (n.d.). Geneva Labs. Retrieved March 13, 2026, from [Link]

  • OPINION on Methylparaben (CAS No. 99-76-3, EC No. 202-785-7). (2023, December 14). Public Health. Retrieved March 13, 2026, from [Link]

  • METHYL PARABEN. (n.d.). Ataman Kimya. Retrieved March 13, 2026, from [Link]

  • Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2025, June 7). PMC. Retrieved March 13, 2026, from [Link]

  • Methylparaben. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (2021, March 5). MDPI. Retrieved March 13, 2026, from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). ijpsr.com. Retrieved March 13, 2026, from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018, October 9). ResearchGate. Retrieved March 13, 2026, from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (n.d.). SciSpace. Retrieved March 13, 2026, from [Link]

  • 4-Hydroxybenzoic Acid. (n.d.). Rupa Health. Retrieved March 13, 2026, from [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2020, May 2). MDPI. Retrieved March 13, 2026, from [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2015, August 15). PubMed. Retrieved March 13, 2026, from [Link]

  • 4-Hydroxy-3-propylbenzoic acid. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Minimum inhibitory concentration (MIC, mg/L) of 4-hydroxybenzoic (Hdb,... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021, June 30). dergipark.org.tr. Retrieved March 13, 2026, from [Link]

  • Minimum inhibitory concentrations (MICs) of 4-hydroxybenzoic acid and... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • PROPYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved March 13, 2026, from [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC. Retrieved March 13, 2026, from [Link]

  • 4-Hydroxy-3-propylbenzoic acid. (n.d.). SpectraBase. Retrieved March 13, 2026, from [Link]

  • 4-Hydroxybenzoic Acid. (n.d.). Toxicology Excellence for Risk Assessment. Retrieved March 13, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (2023, March 1). PMC. Retrieved March 13, 2026, from [Link]

Sources

Validation

Spectroscopic comparison of 4-Hydroxy-3-propylbenzoic acid and its precursors

As a Senior Application Scientist overseeing synthetic validation pipelines, I frequently encounter the analytical challenge of distinguishing structurally similar phenolic acid derivatives. 4-Hydroxy-3-propylbenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing synthetic validation pipelines, I frequently encounter the analytical challenge of distinguishing structurally similar phenolic acid derivatives. 4-Hydroxy-3-propylbenzoic acid (4H3PBA) is a critical bioactive compound and synthetic intermediate[1][2]. However, verifying its purity requires rigorous spectroscopic discrimination from its direct synthetic precursors: 4-hydroxybenzoic acid (4-HBA) and 3-allyl-4-hydroxybenzoic acid (3-AHBA) .

Direct Friedel-Crafts propylation of 4-HBA yields poor regioselectivity due to the strongly deactivating nature of the carboxyl group. Therefore, the field-standard, highly controlled synthetic route relies on O-allylation, a thermally driven Claisen rearrangement to selectively install the allyl group at the ortho position, followed by catalytic hydrogenation ()[3].

Below is a comprehensive guide detailing the mechanistic workflow, comparative spectroscopic data, and self-validating experimental protocols required to synthesize and verify 4H3PBA.

Mechanistic Synthetic Workflow

Synthesis A 4-Hydroxybenzoic Acid (Precursor 1) B O-Allylation (Allyl Bromide, K2CO3) A->B C 4-Allyloxybenzoic Acid (Intermediate) B->C D Claisen Rearrangement (200°C, Thermal) C->D E 3-Allyl-4-hydroxybenzoic Acid (Precursor 2) D->E F Catalytic Hydrogenation (H2, Pd/C, EtOH) E->F G 4-Hydroxy-3-propylbenzoic Acid (Target Compound) F->G

Synthetic pathway from 4-hydroxybenzoic acid to 4-hydroxy-3-propylbenzoic acid.

Spectroscopic Causality & Data Comparison

The analytical transition across this synthetic pathway provides a masterclass in spectroscopic tracking. We rely on three primary modalities to validate the transformation:

  • Symmetry Breaking (NMR): 4-HBA exhibits an AA'BB' aromatic spin system due to its internal plane of symmetry. Upon Claisen rearrangement to 3-AHBA, this symmetry is permanently broken, yielding an ABX system (a doublet, a doublet of doublets, and an ortho-coupled doublet). This ABX pattern is preserved in the final 4H3PBA product[1].

  • Aliphatic Evolution (NMR & IR): The terminal alkene of 3-AHBA presents a complex multiplet splitting pattern in ¹H NMR (~5.95 and 5.05 ppm) and a sharp C=C stretch in FTIR (~1638 cm⁻¹). Hydrogenation to 4H3PBA replaces these signals with a clean propyl chain signature: a distinct triplet-sextet-triplet in ¹H NMR and strong sp³ C-H stretches (2960–2870 cm⁻¹) in FTIR.

  • Mass Shift (MS): The exact mass shifts predictably from 138.03 Da (4-HBA) to 178.06 Da (3-AHBA) to 180.0786 Da (4H3PBA)[2].

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (DMSO-d₆)
CompoundAromatic Protons (¹H)Aliphatic Protons (¹H)Key ¹³C Shifts (ppm)
4-HBA 7.79 (d, 2H), 6.82 (d, 2H)None167.5 (C=O), 161.9 (Ar-OH), 115.1
3-AHBA 7.65 (d, 1H), 7.60 (dd, 1H), 6.85 (d, 1H)5.95 (m, 1H), 5.05 (m, 2H), 3.30 (d, 2H)136.5 (-CH=), 115.5 (=CH₂), 34.5
4H3PBA 7.66 (d, 1H), 7.60 (dd, 1H), 6.83 (d, 1H)2.50 (t, 2H), 1.55 (sextet, 2H), 0.88 (t, 3H)31.5 (CH₂), 22.4 (CH₂), 13.8 (CH₃)[1]
Table 2: FTIR and Mass Spectrometry Profiling
CompoundKey FTIR Bands (cm⁻¹)Exact Mass (Da)LC-MS (ESI-) [M-H]⁻ (m/z)
4-HBA 3390 (OH), 1670 (C=O)138.0317137.02
3-AHBA 1638 (C=C allyl), 1605 (Ar)178.0630177.05
4H3PBA 2960, 2870 (sp³ C-H), 1675180.0786[2]179.07

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an orthogonal check to confirm causality and prevent the propagation of errors.

Protocol 1: Synthesis of 3-AHBA via Claisen Rearrangement

Causality Check: The thermal sigmatropic [3,3] rearrangement selectively migrates the allyl group to the ortho position due to the rigid transition state geometry, entirely avoiding the polyalkylation issues inherent to Friedel-Crafts chemistry.

  • O-Allylation: Suspend 4-HBA (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF. Add allyl bromide (2.2 eq) dropwise at 0°C. Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and concentrate to yield the intermediate ester. Saponify with NaOH/MeOH to isolate 4-allyloxybenzoic acid.

  • Thermal Rearrangement: Heat the isolated 4-allyloxybenzoic acid neat (or in N,N-diethylaniline) to 200°C under an argon atmosphere for 4 hours.

  • Validation: Cool and recrystallize from toluene. The reaction is self-validating via TLC (UV active, lower Rf than starting material) and the emergence of the phenolic OH stretch (~3380 cm⁻¹) in FTIR.

Protocol 2: Catalytic Hydrogenation to 4H3PBA

Causality Check: Palladium on carbon (Pd/C) selectively reduces the isolated alkene of the allyl group without reducing the aromatic ring or the strongly deactivated carboxylic acid[3].

  • Preparation: Dissolve 3-AHBA (1.0 eq) in degassed absolute ethanol. Note: Degassing prevents catalyst poisoning and unwanted side reactions.

  • Catalysis: Carefully add 10% Pd/C catalyst (10% w/w) under a strict argon atmosphere to prevent solvent combustion.

  • Reduction: Purge the reaction vessel with H₂ gas and stir vigorously at room temperature under 1 atm H₂ for 6 hours.

  • Validation: The reaction progress is self-validating through real-time H₂ consumption monitoring and LC-MS. The complete disappearance of the m/z 177 peak and the emergence of the m/z 179 peak confirms quantitative reduction. Filter through Celite and concentrate to yield 4H3PBA.

Protocol 3: Multi-Modal Spectroscopic Validation

Workflow Start Crude 4H3PBA Purify HPLC Purification Start->Purify NMR 1H/13C NMR (Aliphatic vs Allyl) Purify->NMR FTIR FT-IR Spectroscopy (Aliphatic C-H stretch) Purify->FTIR MS LC-MS (ESI-) (m/z 179.07) Purify->MS Check Purity >98%? NMR->Check FTIR->Check MS->Check Check->Purify No Pass Validated Product Check->Pass Yes

Multi-modal spectroscopic validation workflow for 4-hydroxy-3-propylbenzoic acid.

References

  • SpectraBase, "4-Hydroxy-3-propylbenzoic acid - 13C NMR and GC-MS Data", John Wiley & Sons, Inc. URL:[Link]

  • PubChem, "4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673", National Center for Biotechnology Information (NIH). URL:[Link]

  • Google Patents, "US Patent 7,964,622 B2 - Preparation of 4-hydroxy-3-propylbenzoic acid", United States Patent and Trademark Office.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of 4-Hydroxybenzoic Acid 4-Hydroxybenzoic acid is a phenolic compound characterized by a hydroxyl and a carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is a phenolic compound characterized by a hydroxyl and a carboxylic acid group attached to a benzene ring at the para position.[1][2] This seemingly simple scaffold is the foundation for a vast array of derivatives with significant applications in the pharmaceutical, cosmetic, and food industries.[3][4] The biological activities of these derivatives, which include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, are intricately linked to the nature and position of substituents on the aromatic ring.[1][4][5] Understanding the SAR of 4-HBA derivatives is paramount for the rational design of novel therapeutic agents and functional ingredients.

Core Principles of the Structure-Activity Relationship

The biological properties of 4-hydroxybenzoic acid derivatives are primarily governed by two key structural features: the phenolic hydroxyl group and the substituents on the aromatic ring.

  • The Phenolic Hydroxyl Group: The hydroxyl group is crucial for the antioxidant activity of these compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1][2] This radical-scavenging ability is a cornerstone of their protective effects against various diseases.[2]

  • Substituents on the Aromatic Ring: The type, number, and position of additional substituents on the benzene ring profoundly influence the biological activity. These modifications can alter the compound's lipophilicity, electronic properties, and steric hindrance, which in turn affects its ability to interact with biological targets.[6]

Comparative Analysis of Biological Activities

This section provides a comparative analysis of the antimicrobial, antioxidant, and anticancer activities of various 4-HBA derivatives, supported by experimental data.

Antimicrobial Activity

4-HBA and its derivatives, particularly the esters known as parabens, are widely recognized for their antimicrobial properties.[3][7] The general trend observed is that the antimicrobial potency increases with the length of the alkyl chain in the ester group.[3]

Comparative Antimicrobial Data:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
4-Hydroxybenzoic acidEscherichia coli36.00-72.00 mg/mL[8]
4-Hydroxybenzoic acidStaphylococcus aureus36.00-72.00 mg/mL[8]
MethylparabenStaphylococcus aureusWeaker than Butylparaben[4]
ButylparabenStaphylococcus aureusMost potent among common parabens[4]
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant Staphylococcus haemolyticus100 μg/mL[9]
5-(p-hydroxybenzoyl) shikimic acidEscherichia coli100 μg/mL[9]

Causality Behind the SAR: The increased antimicrobial activity with longer alkyl chains is attributed to enhanced lipophilicity. This allows the molecule to better penetrate the lipid-rich cell membranes of microorganisms, leading to disruption of cellular processes. However, very long alkyl chains can lead to decreased water solubility, which may limit their effectiveness in aqueous environments.[10]

Antioxidant Activity

The antioxidant capacity of 4-HBA derivatives is a key contributor to their therapeutic potential.[1][2] This activity is primarily due to their ability to scavenge free radicals.[2] The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant efficacy.

Comparative Antioxidant Data (DPPH Radical Scavenging Assay):

CompoundIC50 (μM)Reference
3,4,5-Trihydroxybenzoic acid (Gallic acid)2.42 ± 0.08[6]
2,5-Dihydroxybenzoic acidLower than 2,3-DHB and 3,4-DHB[6]
3,4-Dihydroxybenzoic acidHigher than 2,5-DHB[6]
2,3-Dihydroxybenzoic acidHigher than 2,5-DHB[6]
2,6-Dihydroxybenzoic acidHigher than 2,3-DHB, 2,5-DHB, 3,4-DHB[6]
3,5-Dihydroxybenzoic acid> 1000[6]
2,4-Dihydroxybenzoic acid> 120,000[6]

Causality Behind the SAR: The antioxidant activity generally increases with the number of hydroxyl groups.[6] For dihydroxybenzoic acids, the position of the hydroxyl groups is crucial. Derivatives with ortho (e.g., 2,3-DHB, 3,4-DHB) or para (e.g., 2,5-DHB) positioning of hydroxyl groups relative to each other exhibit stronger antioxidant activity. This is because the resulting phenoxyl radicals are more stabilized through resonance.[6]

Anticancer Activity

Emerging research has highlighted the potential of 4-HBA derivatives as anticancer agents.[11][12][13] Their mechanisms of action are diverse and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[12][13]

Comparative Anticancer Activity:

Compound/Derivative ClassCancer Cell LineObserved EffectMechanism of ActionReference
4-Hydroxybenzoic acidLung adenocarcinoma (A549)Induction of pyroptosisUpregulation of caspase-1, IL-1β, and IL-18[11]
4-Hydroxybenzoic acid hydrazide-hydrazonesBreast adenocarcinoma (MCF-7, AU565)Anticancer activityNot specified[14]
Novel 4-hydroxybenzoic acid derivativesLeukemia (K562, U937), Breast cancer (MCF-7)Apoptotic cell death, cell cycle arrestPan-HDAC inhibition[12][13]

Causality Behind the SAR: The anticancer activity is highly dependent on the specific modifications to the 4-HBA scaffold. For instance, the development of hydrazide-hydrazone derivatives introduces a pharmacophore known for its diverse biological activities.[14] In the case of HDAC inhibitors, the 4-hydroxybenzoic acid core serves as a scaffold to which functional groups that interact with the active site of histone deacetylases are attached.[12][13]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activities of 4-HBA derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the agar well diffusion method.

Materials:

  • Mueller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Bacterial or fungal strains

  • 4-HBA derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a microbial suspension equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial suspension onto the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of different concentrations of the 4-HBA derivatives, positive control, and negative control into separate wells.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. The MIC is the lowest concentration of the derivative that shows a clear zone of inhibition.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • 4-HBA derivatives dissolved in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol (as blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add a specific volume of the 4-HBA derivative solution at different concentrations.

  • Add a fixed volume of the DPPH solution to each well.

  • For the blank, add methanol instead of the derivative solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the derivative required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the derivative.

Visualizing the Structure-Activity Landscape

To better illustrate the relationships discussed, the following diagrams provide a visual representation of the key concepts.

SAR_Antimicrobial cluster_0 4-HBA Core cluster_1 Ester Derivatives (Parabens) cluster_2 Biological Effect Core 4-Hydroxybenzoic Acid Methyl Methylparaben Core->Methyl Esterification Propyl Propylparaben Methyl->Propyl Increase Alkyl Chain Butyl Butylparaben Propyl->Butyl Increase Alkyl Chain Activity Increased Antimicrobial Activity Butyl->Activity Higher Lipophilicity

Caption: Increasing alkyl chain length in parabens enhances antimicrobial activity.

SAR_Antioxidant cluster_0 Number of -OH Groups cluster_1 Relative Antioxidant Activity cluster_2 Position of -OH Groups (Dihydroxy) OneOH Monohydroxy (e.g., 4-HBA) TwoOH Dihydroxy (e.g., Protocatechuic Acid) OneOH->TwoOH More -OH Low Lower Activity OneOH->Low ThreeOH Trihydroxy (Gallic Acid) TwoOH->ThreeOH More -OH Medium Moderate Activity TwoOH->Medium High Highest Activity ThreeOH->High OrthoPara Ortho/Para (e.g., 2,5-DHB, 3,4-DHB) OrthoPara->High Resonance Stabilization Meta Meta (e.g., 3,5-DHB) Meta->Low Less Stabilization

Caption: Antioxidant activity increases with the number and specific positioning of hydroxyl groups.

Conclusion and Future Directions

The structure-activity relationships of 4-hydroxybenzoic acid derivatives are a rich field of study with significant implications for drug discovery and development. The core 4-HBA scaffold provides a versatile platform for the design of molecules with tailored biological activities. By systematically modifying the substituents on the aromatic ring, researchers can fine-tune the antimicrobial, antioxidant, and anticancer properties of these compounds.

Future research should focus on the synthesis and evaluation of novel 4-HBA derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of the next generation of therapeutics based on this remarkable chemical scaffold.

References

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.).
  • 4-Hydroxybenzoic Acid. (n.d.). Rupa Health.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PMC.
  • 4-Hydroxybenzoic acid derivatives synthesis and characteriz
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018).
  • 4-Hydroxybenzoic acid: Synthesis method and Biological activity. (2024). ChemicalBook.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR.
  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed.
  • Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. (2014). PubMed.
  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2025). MDPI.
  • (PDF) SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. (2019).
  • Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. (2014). Luxembourg Institute of Health.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). Semantic Scholar.
  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2015). PubMed.

Sources

Validation

A Comprehensive Guide to Validated HPLC Methods for 4-Hydroxybenzoic Acid (4-HBA) Analysis: Column Comparison and Protocol Optimization

Introduction: The Analytical Challenge 4-Hydroxybenzoic acid (4-HBA) is a highly versatile phenolic compound. It is widely monitored as a primary degradation product of parabens in pharmaceutical formulations (such as Le...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-Hydroxybenzoic acid (4-HBA) is a highly versatile phenolic compound. It is widely monitored as a primary degradation product of parabens in pharmaceutical formulations (such as Levetiracetam oral solutions)[1], a metabolic biomarker in bacterial degradation studies[2], and a bioactive phytochemical in botanical extracts[3].

Because 4-HBA often exists in complex matrices alongside active pharmaceutical ingredients (APIs), related impurities, and positional isomers, achieving baseline resolution requires a highly optimized and validated High-Performance Liquid Chromatography (HPLC) method. This guide objectively compares stationary phase technologies and details a self-validating, ICH-compliant protocol for 4-HBA quantification.

The Causality of Chromatographic Choices

To build a robust method, analytical scientists must move beyond trial and error by understanding the physicochemical properties of 4-HBA and how they dictate instrument parameters.

Stationary Phase Dynamics: Core-Shell vs. Fully Porous vs. Biphenyl

The choice of column directly impacts resolution and analysis time[4]:

  • Core-Shell C18 (e.g., Phenomenex Kinetex): Core-shell particles feature a solid silica core surrounded by a porous outer layer. This architecture significantly reduces eddy diffusion (the 'A' term in the van Deemter equation) and minimizes the mass transfer path. For pharmaceutical quality control, this translates to ultra-high theoretical plate counts and sharper peaks without the extreme backpressures associated with sub-2 µm UHPLC columns[1],[4].

  • Fully Porous C18 (e.g., Nucleosil 100): The traditional industry standard. While they offer lower efficiency than core-shell columns, their high surface area provides excellent sample loading capacity, making them ideal for crude biological matrices like bacterial culture extracts[2].

  • Biphenyl Phases (e.g., Raptor Biphenyl): Standard C18 columns often struggle to separate 4-HBA from its positional isomers (2-hydroxybenzoic acid and 3-hydroxybenzoic acid). Biphenyl stationary phases introduce unique π−π interactions and enhanced polarizability, allowing for the baseline separation of these closely related isomers in complex botanical matrices[3].

Mobile Phase Chemistry: The Role of pH

4-HBA is a weak acid with a pKa of approximately 4.5. If the mobile phase pH is near this value, the molecule will exist in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times.

  • The Causality: To ensure 4-HBA remains in its fully protonated (neutral) state, the aqueous mobile phase must be highly acidic (pH ~2.0–2.5). This maximizes hydrophobic interaction with the reversed-phase column.

  • The Solution: Acidifying the aqueous phase with 0.1% Phosphoric acid[1] or 0.1% Trifluoroacetic acid (TFA)[2] effectively suppresses ionization, ensuring sharp, symmetrical peaks.

Quantitative Data: Performance Comparison of HPLC Columns

The following table synthesizes experimental data from validated methods to compare the performance of different column chemistries for 4-HBA analysis[3],[2],[1],[4].

Column TechnologyStationary PhaseMobile Phase SystemFlow RateDetectionPrimary Application
Core-Shell C18 Phenomenex Kinetex (150 x 4.6 mm, 5 µm)A: 0.1% Phosphoric AcidB: Acetonitrile (Gradient)1.0 mL/minUV at 230 nmParaben degradation monitoring in APIs (e.g., Levetiracetam)
Fully Porous C18 Nucleosil 100 C18 (250 x 4.6 mm, 5 µm)A: 0.1% TFA in WaterB: Acetonitrile (Gradient)0.5 mL/minDAD at 280 nmExtraction and quantification from bacterial cultures
Biphenyl Raptor BiphenylA: Formic Acid in WaterB: MethanolVariableMS/MS (m/z 137 → 93)Isomer separation (2-, 3-, and 4-HBA) in seaweed extracts

Step-by-Step Methodology: Validated RP-HPLC Protocol

The following protocol details a self-validating system for the quantification of 4-HBA, structured according to International Council for Harmonisation (ICH) Q2(R1) guidelines[5],[1].

Step 1: System Preparation & Mobile Phase Formulation
  • Buffer A: Prepare 0.1% Phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane and sonicate to degas.

  • Buffer B: 100% HPLC-grade Acetonitrile.

  • System Purge: Flush the HPLC system with 50:50 Water:Acetonitrile to remove any previous buffer salts before introducing the acidic mobile phase.

Step 2: Sample & Standard Preparation (Self-Validating Design)
  • Diluent: Use a mixture of Buffer A and Buffer B matching the initial gradient conditions.

  • Standard Stock Solution: Accurately weigh 4-HBA reference standard and dissolve in diluent to achieve a target concentration (e.g., 4.0 µg/mL)[1].

  • Self-Validation Check (Blank): Always prepare a vial containing only the diluent. Injecting this blank prior to the standard ensures that no system peaks or ghost peaks co-elute at the 4-HBA retention time.

Step 3: Chromatographic Conditions
  • Column: Core-Shell C18 (150 mm x 4.6 mm, 5 µm)[1].

  • Column Temperature: 30°C (stabilizes stationary phase viscosity and improves reproducibility)[5].

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV absorbance at 230 nm[1].

  • Expected Retention Time: Approximately 11.78 minutes[1].

Step 4: ICH Validation Execution

To prove the method is fit for purpose, execute the following validation parameters[5],[1]:

  • Specificity: Inject the blank, the placebo (matrix without 4-HBA), and the standard. Acceptance Criteria: No interfering peaks from the placebo at 11.78 minutes.

  • Linearity: Serially dilute the stock solution to create 5 concentration levels ranging from 0.5 µg/mL to 4.0 µg/mL. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike the placebo matrix with known amounts of 4-HBA at 50%, 100%, and 150% of the target concentration. Acceptance Criteria: Calculated recovery must fall between 94.6% and 107.2%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard solution on the same day. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be 2.0%.

Workflow Visualization

G A Method Development (Stationary & Mobile Phase) B System Suitability Testing (Tailing Factor, Resolution) A->B C ICH Validation Execution B->C D Specificity (No Placebo Interference) C->D E Linearity (R² ≥ 0.999, 0.5-4.0 µg/mL) C->E F Accuracy (Spike Recovery 94-107%) C->F G Precision (RSD < 2% Intra/Inter-day) C->G H Validated 4-HBA HPLC Method D->H E->H F->H G->H

Logical workflow for HPLC method validation of 4-HBA according to ICH guidelines.

References

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. MDPI. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 4-Hydroxy-3-propylbenzoic Acid by Differential Scanning Calorimetry

For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a foundational requirement...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a foundational requirement for ensuring safety, efficacy, and regulatory compliance.[1][2] This guide provides an in-depth validation protocol for assessing the purity of 4-Hydroxy-3-propylbenzoic acid using Differential Scanning Calorimetry (DSC), a powerful thermo-analytical technique. We will explore the causality behind the experimental design, present a self-validating methodology, and objectively compare DSC with established chromatographic alternatives, supported by experimental data and logical workflows.

The Thermodynamic Principle: Why DSC is a Method of Absolute Purity

Differential Scanning Calorimetry (DSC) determines the purity of a crystalline substance by precisely measuring its melting behavior.[3][4] The underlying principle is rooted in the thermodynamic phenomenon of freezing-point depression, described by the Van't Hoff equation.[5][6]

In a highly pure crystalline compound, molecules are arranged in a well-ordered lattice. The transition from solid to liquid (melting) occurs over a very narrow temperature range.[7] However, when impurities are present, they disrupt this crystal lattice. According to thermodynamic laws, for a eutectic system, these impurities are soluble in the molten (liquid) phase of the substance but are insoluble in the solid phase.[5][8] This disruption causes two measurable effects:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Broadening of the Melting Range: The substance melts over a wider range of temperatures.[5][7]

DSC quantifies these changes by measuring the heat flow into the sample as a function of temperature.[9] The data is then analyzed using the Van't Hoff equation :

Ts = T0 - (R * T02 * X2) / ΔHf * (1/F)

Where:

  • Ts is the instantaneous sample temperature (in Kelvin) at a given point in the melt.

  • T0 is the theoretical melting point of the 100% pure substance (in Kelvin).

  • R is the ideal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the total eutectic impurity.

  • ΔHf is the heat of fusion of the pure substance (in J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.[10]

By plotting Ts versus 1/F, a linear relationship is expected, from which the impurity level (X2) and the pure melting point (T0) can be accurately determined.[10] This makes DSC a primary, absolute method, as it does not require a reference standard of the impurity itself.

Experimental Protocol: A Self-Validating DSC Workflow

The trustworthiness of a DSC purity determination hinges on a meticulously controlled experimental setup designed to minimize artifacts and ensure thermal equilibrium. Every parameter choice is a deliberate step to uphold the assumptions of the Van't Hoff model.

Step-by-Step Methodology for 4-Hydroxy-3-propylbenzoic Acid
  • Sample Preparation & Encapsulation:

    • Action: Accurately weigh 1–3 mg of 4-Hydroxy-3-propylbenzoic acid into a lightweight aluminum DSC pan.[11]

    • Causality: A small sample mass is critical to minimize thermal gradients within the sample, ensuring that the entire sample melts uniformly and at the same temperature as the sensor.[12] This prevents peak distortion that would invalidate the Van't Hoff analysis.

    • Action: Hermetically seal the aluminum pan.

    • Causality: Sealing the pan prevents any mass loss due to sublimation or evaporation during heating. Such a loss would change the concentration of the impurity and lead to an inaccurate heat of fusion measurement, directly impacting the purity calculation.

  • Instrument Calibration & Setup:

    • Action: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as Indium, which has a well-characterized melting point (156.6°C) and heat of fusion.

    • Causality: Calibration ensures the accuracy of the measured temperature (Ts) and the total peak area (ΔHf), the two most critical experimental variables in the Van't Hoff equation.

    • Action: Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC cell.

    • Causality: The DSC measures the difference in heat flow between the sample and the inert reference. Using an identical reference pan cancels out the thermal effects of the pan itself, isolating the thermal transitions of the sample.

    • Action: Purge the DSC cell with dry, high-purity nitrogen at a flow rate of 20–50 mL/min.[8]

    • Causality: An inert atmosphere is essential to prevent oxidative degradation of 4-Hydroxy-3-propylbenzoic acid at elevated temperatures. Oxidation would create new chemical species, violating the eutectic system assumption and rendering the results unreliable.

  • Thermal Program & Data Acquisition:

    • Action: Equilibrate the sample at a temperature approximately 25 K below the expected melting point.

    • Causality: This step ensures the instrument and sample are at a stable thermal baseline before the melting process begins, which is crucial for accurate integration of the melting peak.[8]

    • Action: Heat the sample at a slow, constant rate of 0.5 K/min through the melting transition.[8][11]

    • Causality: A slow heating rate is arguably the most critical parameter. It allows the system to maintain thermal equilibrium, ensuring that the heat absorbed by the sample is directly proportional to the fraction melted at any given temperature (Ts). Faster rates introduce thermal lag, smearing the melting peak and leading to an underestimation of purity.[7]

    • Action: Ensure a high data acquisition rate, collecting a minimum of 200 data points across the melting region.[11]

    • Causality: High-resolution data is necessary to accurately define the shape of the melting endotherm, which allows for precise partial area analysis required for the Van't Hoff plot.

Workflow for Purity Determination by DSC

DSC Purity Workflow prep 1. Sample Preparation (Weigh 1-3 mg) seal 2. Encapsulation (Hermetic Aluminum Pan) prep->seal setup 3. DSC Instrument Setup (N2 Purge, Calibrated) seal->setup program 4. Thermal Program (Equilibrate, Heat at 0.5 K/min) setup->program acquire 5. Data Acquisition (Heat Flow vs. Temperature) program->acquire analyze 6. Data Analysis (Integrate Partial Areas) acquire->analyze plot 7. Van't Hoff Plot (Ts vs. 1/F) analyze->plot calculate 8. Purity Calculation (From Slope and Intercept) plot->calculate

Caption: Step-by-step workflow for determining the purity of a crystalline substance using DSC.

Data Interpretation & Comparative Analysis

Hypothetical DSC Purity Data for 4-Hydroxy-3-propylbenzoic Acid

The following table presents representative data from a DSC analysis of a high-purity batch of 4-Hydroxy-3-propylbenzoic acid.

ParameterMeasured ValueSignificance
Sample Mass2.15 mgWithin the optimal range for minimizing thermal gradients.
Onset of Melting148.5 °CThe initial temperature where melting is detected.
Heat of Fusion (ΔHf)165.8 J/gEnergy required to melt the sample; used in the Van't Hoff equation.
T0 (from Van't Hoff)150.1 °CThe calculated melting point of the 100% pure compound.
Impurity (X2)0.25 mol%The total mole fraction of eutectic impurities calculated from the slope.
Calculated Purity 99.75 mol% The final, absolute purity determined by the DSC experiment.
Comparison with Orthogonal Methods: DSC vs. HPLC & GC

While DSC is an excellent tool for absolute purity, a comprehensive validation strategy often employs orthogonal methods—techniques that measure purity based on different chemical or physical principles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common.[13][14]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures melting point depression based on thermodynamic properties (Van't Hoff Law).[5]Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15]Separates compounds based on their volatility and interaction with a stationary phase as they are carried by an inert gas.[15]
Purity Measurement Determines total eutectic impurity content as a single value. It is an absolute method.Separates, identifies, and quantifies individual impurities relative to the main component.Separates and quantifies individual volatile impurities and residual solvents.
Applicability Crystalline, thermally stable compounds with a sharp melt. Not suitable for amorphous materials or those that decompose.[13]Wide range of non-volatile and thermally labile compounds. The workhorse of pharmaceutical analysis.[14]Volatile and thermally stable compounds. Ideal for residual solvent analysis.[14]
Impurity Identification No. Provides no information on the chemical nature or number of impurities.Yes. Impurities can be tentatively identified by retention time and quantified. Can be coupled with Mass Spectrometry (MS) for definitive identification.[14]Yes. Excellent separation of volatile impurities, which can be identified by MS.[14]
Throughput Moderate. A single run can take over an hour due to the required slow heating rates.High. Modern UPLC/HPLC systems can have run times of a few minutes.High. Run times are typically short, especially for volatile analytes.[15]
Primary Strength Fast, accurate determination of absolute purity for highly pure (>98.5 mol%) substances without needing impurity standards.[5][13]Excellent for creating a detailed impurity profile , stability testing, and routine quality control.[1]Gold standard for analyzing residual solvents and other volatile organic impurities.
Logical Flow for Comparative Purity Analysis

Purity Method Selection rect_node rect_node start Purity Validation Required q1 Crystalline & Thermally Stable? start->q1 q2 Need to Identify/ Quantify Individual Impurities? q1->q2 No / Amorphous dsc Use DSC (For Absolute Purity) q1->dsc Yes hplc Use HPLC (For Impurity Profile) q2->hplc Yes complement Use DSC as a Complementary Method q2->complement No q3 Are Impurities Volatile? q3->hplc No Primary Method gc Use GC (For Residual Solvents) q3->gc Yes dsc->q2 Also... hplc->q3 Also check for...

Caption: Decision logic for selecting the appropriate analytical technique for purity determination.

Conclusion

For the validation of 4-Hydroxy-3-propylbenzoic acid purity, Differential Scanning Calorimetry serves as a powerful, direct, and absolute method, provided the material is highly pure (>98.5 mol%) and crystalline.[5] Its strength lies in its ability to determine the total mole fraction of eutectic impurities without the need for specific impurity reference standards, making it an invaluable tool in early-stage development and for the certification of reference materials.[13]

However, DSC does not provide a complete picture. It cannot identify individual impurities nor is it suitable for all substances. Therefore, a robust purity validation strategy should not rely on a single technique. By integrating DSC with orthogonal chromatographic methods like HPLC and GC, researchers and drug development professionals can build a comprehensive and unimpeachable purity profile, ensuring the quality and safety of the final product.

References

  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
  • DSC purity determin
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Standard Test Method for Purity by Differential Scanning Calorimetry.
  • DSC purity. Mettler Toledo.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • ASTM E928-19, Standard Test Method for Purity by Differential Scanning Calorimetry.
  • Introduction to Analytical Method Development and Valid
  • A Comparative Guide to Purity Validation of 2-Hydroxymethyl Benzoic Acid by Differential Scanning Calorimetry. Benchchem.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Principle of Differential Scanning Calorimetry (DSC).
  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol.
  • HPLC vs GC - A Beginner's Guide.
  • Differential Scanning Calorimetry. Wikipedia. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Determination of Contaminants: HPLC vs. GC. Tentamus Group. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • Analytical Method Validation: Key Parameters. Lab Manager. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Hydroxy-3-propylbenzoic Acid

Navigating the lifecycle of a chemical reagent from receipt to disposal is a fundamental responsibility in modern research. For scientists and drug development professionals, ensuring the safe and compliant disposal of c...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a fundamental responsibility in modern research. For scientists and drug development professionals, ensuring the safe and compliant disposal of compounds like 4-Hydroxy-3-propylbenzoic acid is not merely a logistical task but a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step framework for managing the disposal of 4-Hydroxy-3-propylbenzoic acid, grounded in established safety protocols and regulatory standards. The causality behind each procedural choice is explained to empower researchers with the knowledge to handle chemical waste responsibly and effectively.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Hydroxy-3-propylbenzoic acid (CAS No. 119865-13-3) is a phenolic compound, and like many in its class, it presents specific health risks that directly inform handling and disposal requirements.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Hydroxy-3-propylbenzoic acid is associated with the following hazards:[1]

Hazard CodeHazard StatementImplication for Handling and Disposal
H302 Harmful if swallowedAccidental ingestion is a primary concern. This necessitates strict protocols to prevent cross-contamination of work surfaces and personal items. Waste must be securely contained to prevent entry into the environment where it could be ingested by wildlife.
H315 Causes skin irritationDirect skin contact can lead to irritation. This mandates the use of appropriate chemical-resistant gloves during handling and disposal. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
H319 Causes serious eye irritationThe risk of severe eye damage upon contact requires the use of safety glasses or goggles. Waste containers should be handled carefully to avoid splashes or the generation of dust. An eyewash station must be readily accessible.[3]
H335 May cause respiratory irritationInhalation of the solid as a dust can irritate the respiratory system. All handling of the solid compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation and inhalation of airborne particles.[4]

This risk profile firmly categorizes 4-Hydroxy-3-propylbenzoic acid as a hazardous chemical waste. Therefore, it must not be disposed of via standard trash or sanitary sewer systems.[3][5] Such improper disposal can lead to environmental contamination and places the institution at risk of significant regulatory penalties.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are direct countermeasures to the identified hazards. The following PPE is mandatory when handling 4-Hydroxy-3-propylbenzoic acid for disposal:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. If working with solutions containing solvents like chloroform, which can degrade nitrile, consider more robust gloves like Viton/Butyl combinations and change them immediately if contact occurs.[3]

  • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles to protect against dust and splashes.

  • Body Protection : A standard laboratory coat to protect against skin contact.

  • Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved particulate respirator may be necessary.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol ensures a safe, compliant, and logical workflow for the disposal of 4-Hydroxy-3-propylbenzoic acid.

Step 1: Segregation of Waste

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.[7]

  • Action : Designate a specific waste container solely for 4-Hydroxy-3-propylbenzoic acid and its associated contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips).

  • Causality : Mixing this phenolic acid with incompatible chemicals, such as strong oxidizing agents or bases, could lead to hazardous reactions.[8] Keeping waste streams separate prevents unforeseen reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office and the final disposal facility.

Step 2: Proper Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Action : Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are a common and appropriate choice. The container must be in good condition, free of cracks or residue on the outside.

  • Causality : A robust and well-sealed container prevents spills and the release of vapors or dust into the laboratory environment, protecting both personnel and the facility.[3] The container must remain closed except when actively adding waste.

Step 3: Accurate and Clear Labeling

Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Action : As soon as the first item of waste is placed in the container, affix a hazardous waste label provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "4-Hydroxy-3-propylbenzoic acid" . Do not use abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation (the date the first waste was added).

    • The associated hazards (e.g., "Harmful," "Irritant").[7]

  • Causality : Clear labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers. It is also essential for regulatory compliance and allows the waste disposal company to manage the chemical appropriately.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation while awaiting pickup.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be a secondary containment bin located in a well-ventilated space, such as within a fume hood or a designated cabinet for chemical waste. It must be away from drains and incompatible materials.

  • Causality : The SAA provides a controlled and secure location for hazardous waste, minimizing the risk of spills and accidental exposure. Storing waste near the point of generation is an EPA requirement that ensures the person most knowledgeable about the waste (the generator) maintains control over it.[7]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for ultimate disposal.

  • Action : Once the container is full or you have completed the project generating the waste, arrange for pickup through your institution's EHS office or equivalent safety department. Follow their specific procedures for requesting a waste collection.

  • Causality : 4-Hydroxy-3-propylbenzoic acid must be disposed of by a licensed professional waste disposal service.[7] These services use approved methods, such as high-temperature incineration in a permitted hazardous waste facility, to destroy the chemical in an environmentally sound manner, in compliance with federal, state, and local regulations.[6][7]

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a swift and correct response is critical.

  • Spill Cleanup :

    • Alert Personnel : Inform others in the lab and restrict access to the spill area.

    • Assess the Spill : For small spills of solid material, carefully sweep it up (moistening slightly to prevent dusting if appropriate) and place it into your hazardous waste container.[7][9]

    • Decontaminate : Clean the spill area with soap and water.[9]

    • Large Spills : For larger spills, evacuate the area and contact your institution's EHS/emergency response team immediately.

  • Exposure Response :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.[9]

    • Ingestion/Inhalation : Move to fresh air. For any exposure, seek immediate medical attention and provide the Safety Data Sheet or hazard information to the medical personnel.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of 4-Hydroxy-3-propylbenzoic acid.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A Identify Hazards (H302, H315, H319, H335) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Informs C Segregate Waste: DEDICATED CONTAINER B->C Proceeds to D Use Compatible Container (e.g., HDPE with Screw Cap) C->D E Label Container Immediately ('Hazardous Waste', Full Name, Hazards, Date) D->E F Store in Satellite Accumulation Area (SAA) E->F Ready for Storage G Ensure Container is Closed & in Secondary Containment F->G H Request Waste Pickup (via Institutional EHS) G->H When Full or No Longer Needed I Transfer to Licensed Waste Disposal Service H->I Facilitates J Compliant Final Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for 4-Hydroxy-3-propylbenzoic acid.

References

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester . Carl ROTH. [Link]

  • Safety data sheet . CPAChem. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . OC-Praktikum. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Hydroxy-3-isopropylbenzoic Acid . Pharmaffiliates. [Link]

  • 4-Hydroxy-3-propylbenzoic acid PubChem CID 19010673 . National Center for Biotechnology Information. [Link]

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Handling

Personal protective equipment for handling 4-Hydroxy-3-propylbenzoic acid

Executive Summary & Mechanistic Context 4-Hydroxy-3-propylbenzoic acid (CAS: 119865-13-3) is a specialized organic building block frequently utilized in drug development and chemical synthesis[1],[2]. Structurally, the a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-Hydroxy-3-propylbenzoic acid (CAS: 119865-13-3) is a specialized organic building block frequently utilized in drug development and chemical synthesis[1],[2]. Structurally, the addition of the propyl group to the parent 4-hydroxybenzoic acid significantly increases the molecule's lipophilicity (LogP). This chemical modification alters its solubility profile—making it highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM)—while simultaneously increasing its potential for dermal penetration.

To handle this compound safely, laboratory personnel must implement a dynamic safety strategy. The hazard profile and required Personal Protective Equipment (PPE) shift dramatically depending on whether the compound is being handled as a dry powder or as a solubilized liquid.

Physicochemical Properties & Hazard Profile

Before initiating any operational workflow, it is critical to understand the baseline hazards of the compound. As a substituted benzoic acid, it shares a well-documented hazard profile with its parent compounds[3].

Table 1: Physicochemical Data and GHS Classification

Property / HazardSpecification / Classification
CAS Number 119865-13-3[1]
Molecular Weight 180.20 g/mol [1]
Molecular Formula C₁₀H₁₂O₃[2]
Storage Conditions 4°C, stored under nitrogen (hygroscopic/oxidation risk)[2]
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3]
Signal Word Warning[3]

State-Dependent PPE Matrix

Do not rely on a static PPE protocol. The physical state of 4-Hydroxy-3-propylbenzoic acid dictates the mechanism of exposure, requiring distinct protective measures.

Table 2: Mechanistic PPE Selection

PPE CategorySpecificationMechanistic Justification
Eye Protection Chemical splash goggles (ANSI Z87.1/EN 166)Protects against airborne dust during weighing and accidental liquid splashes during solubilization[4].
Hand Protection (Dry) Standard Nitrile gloves (≥0.11 mm)Provides a sufficient physical barrier against the dry, solid organic acid.
Hand Protection (Wet) Double-glove (Nitrile) or Butyl glovesCritical: If dissolving in DMSO, the solvent acts as a penetration enhancer. DMSO rapidly permeates single-layer nitrile, carrying the irritant directly through the epidermal barrier.
Body Protection Flame-retardant lab coatPrevents particulate accumulation on personal clothing, mitigating secondary exposure.
Respiratory / Engineering Chemical Fume HoodMitigates the inhalation of aerosolized fine particulates, which cause respiratory tract irritation (H335)[3],[4].

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is designed as a self-validating system to ensure maximum safety and minimal material loss during routine laboratory operations.

Phase 1: Environmental Controls & Pre-Weighing Setup
  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

    • Causality: 4-Hydroxy-3-propylbenzoic acid is a fine powder. Ambient aerodynamic disturbances in the lab can easily aerosolize particles, leading to inhalation exposure[4].

  • Static Mitigation: Wipe the balance area with a damp, lint-free cloth and use an anti-static gun (ionizer) on the weighing boat.

    • Causality: Substituted benzoic acids frequently accumulate static charge. This causes the powder to repel from the spatula, leading to inaccurate measurements and micro-dispersal outside the primary containment zone.

Phase 2: Handling and Solubilization
  • Primary Transfer: Using a grounded stainless-steel micro-spatula, transfer the required mass into the weigh boat. Cap the source bottle immediately.

    • Causality: Minimizes moisture ingress (protecting compound integrity) and prevents accidental bulk spills.

  • Solvent Addition (State Shift): If preparing a stock solution for biological assays, add the vehicle (e.g., DMSO or Ethanol) directly to the vial inside the fume hood.

    • Causality: As noted in the PPE matrix, dissolving the compound fundamentally changes its risk profile. If a splash occurs on your gloves while handling the DMSO solution, you must remove the outer glove immediately before the solvent breaches the material.

Phase 3: Decontamination & Spill Response
  • Surface Decontamination: Wipe down the balance and surrounding hood surfaces with a paper towel dampened with 70% ethanol or isopropanol, followed by a dry wipe.

    • Causality: The propyl group increases the compound's lipophilicity, making it poorly soluble in water. Attempting to clean a spill with water will only smear the residue, whereas alcohols effectively dissolve and remove it.

Hazard Mitigation Pathway

G Powder Dry Powder (4-Hydroxy-3-propylbenzoic acid) Solution Solubilized State (e.g., in DMSO) Powder->Solution Addition of Organic Solvent Haz1 H335 Inhalation H315/H319 Irritation Powder->Haz1 Haz2 Enhanced Dermal Penetration Risk Solution->Haz2 PPE1 Fume Hood & Standard Nitrile Gloves Haz1->PPE1 PPE2 Double-Gloving & Strict Splash Protocols Haz2->PPE2

Figure 1: State-dependent hazard mitigation pathway for 4-Hydroxy-3-propylbenzoic acid handling.

Waste Segregation and Disposal Plan

Improper disposal of phenolic and benzoic acid derivatives can lead to environmental contamination and regulatory fines. Adhere strictly to the following segregation plan:

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, empty vials, and gloves in a designated, robustly lined solid hazardous waste container slated for high-temperature incineration[4].

  • Liquid Waste (Organic): Solutions containing 4-Hydroxy-3-propylbenzoic acid dissolved in organic solvents (DMSO, Methanol, DCM) must be segregated into a "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, which requires a "Halogenated Waste" carboy).

  • Environmental Warning: Never discharge this compound or its solutions into the municipal sewer system. Phenolic derivatives carry inherent risks of aquatic toxicity and long-lasting environmental effects[3].

References

  • Carl Roth. "Safety Data Sheet: 4-Hydroxybenzoic acid." Source: carlroth.com. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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